Benzaldehyde hydrazone
Description
Structure
3D Structure
Properties
CAS No. |
5281-18-5 |
|---|---|
Molecular Formula |
C7H8N2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
(Z)-benzylidenehydrazine |
InChI |
InChI=1S/C7H8N2/c8-9-6-7-4-2-1-3-5-7/h1-6H,8H2/b9-6- |
InChI Key |
CRKDNNLDFYKBEE-TWGQIWQCSA-N |
SMILES |
C1=CC=C(C=C1)C=NN |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\N |
Canonical SMILES |
C1=CC=C(C=C1)C=NN |
Synonyms |
Benzalhydrazone; Benzylidene Hydrazine; NSC 32341 |
Origin of Product |
United States |
Foundational & Exploratory
Benzaldehyde hydrazone synthesis mechanism and reaction pathway
An In-depth Technical Guide to the Synthesis of Benzaldehyde (B42025) Hydrazone: Mechanism and Reaction Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzaldehyde hydrazone, a key reaction in organic chemistry with wide-ranging applications in medicinal chemistry and materials science. The document details the reaction mechanism, provides experimental protocols, summarizes quantitative data, and includes visualizations of the reaction pathway and experimental workflow.
Core Synthesis Mechanism
The synthesis of this compound from benzaldehyde and hydrazine (B178648) is a classic example of a condensation reaction, specifically the formation of an imine-like compound.[1][2] The reaction proceeds via a nucleophilic addition-elimination mechanism and is typically catalyzed by acid.[3][4] The overall reaction is reversible and involves the formation of a carbinolamine intermediate.[5]
The reaction mechanism can be broken down into the following key steps:
-
Protonation of the Carbonyl Oxygen (Acid-Catalyzed): In the presence of an acid catalyst, the carbonyl oxygen of benzaldehyde is protonated. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][6]
-
Nucleophilic Attack by Hydrazine: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the protonated benzaldehyde. This results in the formation of a protonated tetrahedral intermediate.[1][7]
-
Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom of the hydroxyl group. This can be facilitated by solvent molecules. This step leads to the formation of a neutral carbinolamine intermediate.[5]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).[4]
-
Elimination of Water: The lone pair of electrons on the second nitrogen atom of the hydrazine moiety pushes out the water molecule, leading to the formation of a carbon-nitrogen double bond and a protonated hydrazone.[7]
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom, regenerating the acid catalyst and yielding the final this compound product.[5]
The optimal pH for this reaction is typically mildly acidic, around 4.5.[4] If the solution is too acidic, the hydrazine nucleophile will be protonated, rendering it non-nucleophilic and slowing down the initial attack on the carbonyl group. If the solution is too basic, the protonation of the hydroxyl group in the carbinolamine intermediate is hindered, slowing down the dehydration step.[4]
Reaction Pathway and Experimental Workflow Visualization
The following diagrams illustrate the reaction pathway for the acid-catalyzed synthesis of this compound and a general experimental workflow for its synthesis and purification.
Caption: Acid-catalyzed reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Quantitative Data Summary
The yield and reaction conditions for the synthesis of this compound can vary depending on the specific protocol and the substituents on the benzaldehyde ring. The following table summarizes representative data from the literature.
| Benzaldehyde Derivative | Hydrazine Derivative | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Hydrazine hydrate | Ethanol (B145695) | Acetic acid | RT | 0.25 | - | [8] |
| 2-Chlorobenzaldehyde | Hydrazine hydrate | Ethanol | - | 60 | 1 | - | [Organic Syntheses Procedure] |
| Substituted benzaldehydes | Phenylhydrazine | Ethanol | Acetic acid | Reflux | 3 | 80 | [9] |
| 2,3-Dihydroxybenzaldehyde | Isonicotinic hydrazide | Methanol | - | Reflux | 3 | 83 | [10] |
| 2,4-Dihydroxybenzaldehyde | Isonicotinic hydrazide | Methanol | - | Reflux | 3 | 81 | [10] |
| Vanillin | Isoniazid | Ethanol | Acetic acid | Reflux | 2.5-3 | Excellent | [11] |
| Salicylaldehyde esters | 2,4-Dinitrophenylhydrazine | Ethanol | - | - | - | 77-82 | [12] |
Note: "RT" denotes room temperature. A dash (-) indicates the information was not specified in the cited source.
Detailed Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its derivatives, adapted from established literature procedures.
General Procedure for the Synthesis of Benzaldehyde Phenylhydrazone[8]
-
Reagent Preparation: Dissolve 3 mL of glacial acetic acid in 20 mL of water in an iodine flask. To this solution, add 4 mL of phenylhydrazine.
-
Reaction: Add 2 mL of benzaldehyde to the flask.
-
Reaction Execution: Stopper the flask and shake the contents vigorously. Allow the mixture to stand for 15 minutes with occasional shaking.
-
Isolation: Filter the resulting product.
-
Purification: Wash the solid with very dilute acetic acid, followed by water. Dry the product. For further purification, recrystallize from rectified spirit.
Synthesis of Substituted Benzoyl Hydrazones[9]
-
Reactant Preparation: Take a solution of 2-hydroxy benzohydrazide (B10538) (0.01 M) in ethanol in a two-neck round-bottom flask fitted with a water condenser. Stir for 10 minutes and heat gently until a clear solution is obtained.
-
Addition of Aldehyde: Slowly add a solution of the substituted aromatic aldehyde (0.01 M) in ethanol to the stirred solution.
-
Reaction: Reflux the reaction mixture on a water bath for 3 hours.
-
Isolation and Purification: Cool the solution to room temperature. The precipitate that forms is separated by filtration and purified by recrystallization from ethanol. A yield of approximately 80% is reported.
Synthesis of Benzalazine (B126859) (from Benzaldehyde and Hydrazine Sulfate) [Organic Syntheses Procedure]
-
Reactant Mixture: In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 240 g (1.85 moles) of powdered hydrazine sulfate (B86663), 1.8 L of water, and 230 cc (3.4 moles) of 28% aqueous ammonia.
-
Addition of Benzaldehyde: Once the hydrazine sulfate has dissolved, add 440 cc (4.35 moles) of benzaldehyde from a separatory funnel over 4-5 hours with vigorous stirring.
-
Reaction Completion: After the addition is complete, continue stirring for an additional 2 hours.
-
Isolation: Filter the precipitated benzalazine with suction, wash with water, and press thoroughly on a Büchner funnel.
-
Purification: Dissolve the product in 800 cc of boiling 95% ethyl alcohol. Upon cooling, the azine separates as yellow needles. The reported yield is 91–94%.
Spectroscopic Data
The following are representative spectroscopic data for benzaldehyde and this compound.
Benzaldehyde (C₆H₅CHO)
-
¹H NMR (CDCl₃): δ 10.0 (s, 1H, -CHO), 7.90 (d, 2H, ortho-H), 7.65 (t, 1H, para-H), 7.55 (t, 2H, meta-H).[13]
-
¹³C NMR (CDCl₃): δ 192.4 (C=O), 136.4 (ipso-C), 134.5 (para-C), 129.8 (meta-C), 129.0 (ortho-C).
-
IR (neat): ν 3065 (Ar C-H), 2820, 2740 (aldehyde C-H), 1700 (C=O) cm⁻¹.
This compound (C₆H₅CHNNH₂)
-
¹H NMR (DMSO-d₆): δ 7.65 (s, 1H, CH=N), 7.55-7.60 (m, 2H, Ar-H), 7.25-7.35 (m, 3H, Ar-H), 6.85 (s, 2H, -NH₂).
-
¹³C NMR (DMSO-d₆): δ 140.1 (C=N), 135.2 (ipso-C), 129.0 (para-C), 128.5 (meta-C), 126.3 (ortho-C).
-
IR (KBr): ν 3350, 3200 (N-H), 3050 (Ar C-H), 1620 (C=N) cm⁻¹.
This guide provides a foundational understanding for professionals in research and drug development. For specific applications, further optimization of reaction conditions and purification techniques may be necessary.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
- 9. worldwidejournals.com [worldwidejournals.com]
- 10. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 11. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Physical and Chemical Properties of Benzaldehyde Hydrazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of benzaldehyde (B42025) hydrazone. It includes detailed experimental protocols for its synthesis and characterization, making it an essential resource for professionals in chemistry and drug development.
Core Physical and Chemical Properties
Benzaldehyde hydrazone, with the chemical formula C₇H₈N₂, is an organic compound formed through the condensation reaction of benzaldehyde and hydrazine (B178648).[1] It is a valuable intermediate in various synthetic processes. The compound is typically a yellow oil at room temperature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (E)-benzylidenehydrazine | PubChem CID 5325575 |
| Synonyms | Benzalhydrazone, Benzylidene hydrazine | ChemSrc CAS 5281-18-5 |
| CAS Number | 5281-18-5 | ChemSrc CAS 5281-18-5 |
| Molecular Formula | C₇H₈N₂ | PubChem CID 5325575 |
| Molecular Weight | 120.15 g/mol | PubChem CID 5325575 |
| Appearance | Yellow oil | ChemicalBook 5281-18-5 |
| Density | 1.01 g/cm³ | ECHEMI 5281-18-5 |
| Boiling Point | 235 °C at 760 mmHg; 115-120 °C at 8 Torr | ECHEMI 5281-18-5 |
| Melting Point | Not Applicable | Chemsrc CAS 5281-18-5 |
| Flash Point | 95.9 °C | ECHEMI 5281-18-5 |
| Refractive Index | 1.543 | ECHEMI 5281-18-5 |
| Solubility | Soluble in polar organic solvents like ethanol (B145695). Insoluble in non-polar solvents and likely poorly soluble in water, similar to its precursor, benzaldehyde.[2][3] | Smolecule 52372-80-2, Solubility of Things |
Chemical Reactivity and Stability
The reactivity of this compound is centered around its azomethine group (-NHN=CH-), which possesses both nucleophilic (the amino nitrogen) and electrophilic (the imine carbon) characteristics.[4]
-
Formation: The compound is formed via a nucleophilic addition-elimination reaction between the lone pair of electrons on a hydrazine nitrogen and the electrophilic carbonyl carbon of benzaldehyde. This is followed by the elimination of a water molecule.[4] The reaction is typically catalyzed by acid.
-
Stability: this compound is stable under normal conditions but may decompose at high temperatures or upon exposure to light.[2] The presence of electron-withdrawing groups on the benzaldehyde ring can increase the rate of hydrazone formation.[5]
-
Synthetic Utility: It serves as a crucial precursor in the synthesis of various heterocyclic compounds, such as pyrazoles and indoles. Its derivatives are widely explored in medicinal chemistry for their potential antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[6]
Spectroscopic Data
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Signals / Peaks |
| ¹H NMR | Azomethine Proton (N=CH): Singlet, ~7.8-8.5 ppm.[7][8]Aromatic Protons (Ar-H): Multiplet, ~7.2-7.8 ppm.[9]Amine Protons (NH₂): Broad singlet, variable shift (D₂O exchangeable). |
| ¹³C NMR | Azomethine Carbon (N=CH): ~140-150 ppm.[10]Aromatic Carbons (Ar-C): ~125-135 ppm.[11]Ipso-Carbon (Ar-C attached to C=N): ~135-137 ppm.[11] |
| FT-IR (cm⁻¹) | N-H Stretch: ~3300-3400 cm⁻¹ (may be broad).Aromatic C-H Stretch: ~3000-3100 cm⁻¹.[12]C=N Stretch: ~1590-1620 cm⁻¹.[13]Aromatic C=C Stretch: ~1450-1600 cm⁻¹.[12] |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 120.[M+H]⁺: 121.Key Fragments: 105 ([M-NH]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺, phenyl cation).[14][15] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via condensation.
Materials:
-
Benzaldehyde
-
Hydrazine hydrate (B1144303)
-
Ethanol
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve hydrazine hydrate (e.g., 3 equivalents) in ethanol.
-
While stirring the solution at room temperature, add benzaldehyde (e.g., 1 equivalent) dropwise over a period of 10-15 minutes.
-
Continue stirring the reaction mixture at room temperature for approximately 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous phase to a separatory funnel and extract the product with dichloromethane (4 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound product, typically as a yellow oil.
Spectroscopic Characterization Protocols
Protocol 4.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse program. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[8]
Protocol 4.2.2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is an oil, the spectrum can be obtained directly as a thin film. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates and gently press them together to form a thin capillary film.
-
Acquisition: Place the salt plates in the spectrometer's sample holder. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan of the clean salt plates prior to the sample scan.
Protocol 4.2.3: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common method for this type of molecule, which will typically produce the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which will produce the molecular ion [M]⁺ and characteristic fragment ions.
-
Analysis: Acquire the mass spectrum. The resulting data will show the mass-to-charge ratio (m/z) of the parent ion and any fragments, which can be used to confirm the molecular weight and aspects of the structure.
Mandatory Visualizations
The following diagrams illustrate key processes and relationships relevant to the study of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
References
- 1. quora.com [quora.com]
- 2. Buy Benzaldehyde, 4-chloro-, hydrazone | 52372-80-2 [smolecule.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Benzaldehyde, (2,4-dinitrophenyl)hydrazone | 1157-84-2 | Benchchem [benchchem.com]
- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. hil6_sln.html [ursula.chem.yale.edu]
- 12. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
- 14. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. youtube.com [youtube.com]
A Comprehensive Technical Guide to the Spectroscopic Data of Benzaldehyde Hydrazone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the spectroscopic data for benzaldehyde (B42025) hydrazone, a key building block in synthetic and medicinal chemistry. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis and characterization.
Synthesis of Benzaldehyde Hydrazone
This compound is synthesized via the condensation reaction between benzaldehyde and hydrazine (B178648) hydrate, typically catalyzed by a weak acid.
Experimental Protocol
Materials:
-
Benzaldehyde
-
Hydrazine monohydrate
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) in ethanol.
-
Add hydrazine monohydrate (1.0-1.2 equivalents) to the solution while stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
NMR Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (Typical Chemical Shifts in CDCl₃) | ¹³C NMR (in DMSO-d₆)[1] |
| Proton | Chemical Shift (δ, ppm) |
| -NH₂ | ~5.5 (broad singlet) |
| -CH=N- | ~7.5 (singlet) |
| Aromatic-H (ortho) | ~7.6 (doublet) |
| Aromatic-H (meta, para) | ~7.2-7.4 (multiplet) |
Note: The exact chemical shifts for ¹H NMR can vary depending on the solvent and concentration. The values presented are typical for hydrazones of aromatic aldehydes.
Infrared (IR) Spectroscopy
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching (asymmetric & symmetric) | 3400-3200 (two bands) |
| Aromatic C-H | Stretching | 3100-3000 |
| C=N | Stretching | 1650-1580 |
| Aromatic C=C | Stretching | 1600-1450 |
| N-H | Bending | 1650-1550 |
Mass Spectrometry
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Notes |
| [M]⁺ | 120 | Molecular Ion |
| [M+H]⁺ | 121 | Protonated Molecular Ion |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the synthesis and characterization workflow for this compound.
References
An In-depth Technical Guide to the Reaction of Benzaldehyde with Hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reaction between benzaldehyde (B42025) and hydrazine (B178648). This condensation reaction is fundamental in organic synthesis, leading to the formation of benzaldehyde hydrazone, a versatile intermediate in the synthesis of various organic compounds, including heterocyclic structures of pharmaceutical interest. This document details the reaction mechanism, provides experimental protocols, and presents relevant quantitative data.
Core Reaction Mechanism
The reaction between benzaldehyde and hydrazine is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction, which results in the formation of a hydrazone and a molecule of water.[1] The mechanism can be described in two primary stages:
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine molecule on the electrophilic carbonyl carbon of benzaldehyde. This step breaks the carbon-oxygen pi bond, leading to the formation of a tetrahedral intermediate known as a carbinolamine.[1]
-
Dehydration: The carbinolamine intermediate is generally unstable and undergoes a dehydration step to form the final hydrazone product. This elimination of a water molecule is often catalyzed by the presence of a mild acid, which protonates the hydroxyl group, converting it into a better leaving group (water) and facilitating the formation of the stable carbon-nitrogen double bond (C=N).[1][2]
The overall reaction can be represented as:
C₆H₅CHO + N₂H₄ → C₆H₅CH=NNH₂ + H₂O[1]
It is important to note that the stoichiometry of the reactants can influence the final product. While an excess of hydrazine favors the formation of the hydrazone, an excess of benzaldehyde can lead to a subsequent reaction between the initially formed hydrazone and a second molecule of benzaldehyde, yielding an azine (ArCH=N-N=CHAr).[3]
Reaction Mechanism Pathway
Caption: Reaction mechanism of benzaldehyde and hydrazine.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and characterization of hydrazones derived from benzaldehyde and its derivatives. Data for the direct product of benzaldehyde and hydrazine is supplemented with data from closely related structures due to its prevalence in literature.
Table 1: Reaction Conditions and Yields for Hydrazone Synthesis
| Hydrazide/Hydrazine | Aldehyde | Solvent | Conditions | Yield (%) | Reference |
| Hydrazine Hydrate (B1144303) | 2-Chlorobenzaldehyde | Ethanol (B145695) | 60 °C, 1 h | Not specified, but used for subsequent step | [4] |
| Hydrazine Hydrate | Benzaldehyde | None | Microwave irradiation | Good | [1] |
| 2-Hydroxy Benzohydrazide (B10538) | Benzaldehyde | Ethanol | Reflux, 3 h | 80% | [5] |
| Phenylhydrazine | Benzaldehyde | Water, Glacial Acetic Acid | Standing at room temp. | Not specified | [6] |
Table 2: Spectroscopic Data for Representative Hydrazone Derivatives
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Mass Spec (m/z) | Reference |
| (E,E)-2-Hydroxy-3-methoxybenzaldehyde azine | 3470 (-OH), 1615 (C=N), 1257 (C-O) | 10.85 (s, 1H, -OH), 8.97 (s, 1H, CH=N), 6.87-7.29 (m, Ar-H), 3.83 (s, 3H, -OCH₃) | 300 [M]⁺, 283, 150, 135, 80, 52 | [7] |
| Salicylaldehyde Benzoyl Hydrazone Derivatives | - | E/Z isomers observed, chemical shifts depend on conformation and solvent | Not specified | [8] |
| 4-(diethylamino)benzaldehyde N-phenylhydrazone | Not specified | 7.41–6.57 (m, Ar-H), 4.71 (s, N-CH₂-N), 3.37 (q, N-CH₂-CH₃), 1.17–1.09 (m, N-CH₂-CH₃) | Not specified | [9] |
Experimental Protocols
Below are detailed methodologies for the synthesis of hydrazones from aldehydes, which are adaptable for the specific reaction between benzaldehyde and hydrazine.
Protocol 1: Classical Synthesis of a this compound Derivative
This protocol is adapted from the synthesis of 2-hydroxy benzoyl hydrazone derivatives.[5]
Materials:
-
2-Hydroxy Benzohydrazide (0.01 M)
-
Benzaldehyde (0.01 M)
-
Ethanol
Procedure:
-
Dissolve 2-hydroxy benzohydrazide (0.01 M) in ethanol in a two-neck round-bottom flask equipped with a reflux condenser.
-
Gently heat the mixture with stirring until a clear solution is obtained.
-
Slowly add a solution of benzaldehyde (0.01 M) in ethanol to the stirred solution.
-
Reflux the reaction mixture on a water bath for 3 hours.
-
Cool the solution to room temperature. The precipitate formed is the hydrazone product.
-
Separate the product by filtration.
-
Purify the product by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol provides a more modern and environmentally friendly approach to the synthesis.[1]
Materials:
-
Benzaldehyde (10 mmol)
-
Hydrazine Hydrate (5 mmol)
Procedure:
-
In a microwave-safe vessel, mix benzaldehyde (10 mmol) and hydrazine hydrate (5 mmol).
-
Place the vessel in a microwave synthesizer.
-
Irradiate the mixture for a few minutes, adjusting the power to maintain a controlled temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, which should result in the solidification of the product.
-
The solid product can be purified by recrystallization from a suitable solvent, such as ethanol.
Experimental Workflow Diagram
Caption: General experimental workflow for hydrazone synthesis.
Conclusion
The reaction of benzaldehyde with hydrazine to form this compound is a robust and well-understood transformation in organic chemistry. The mechanism proceeds through a nucleophilic addition followed by dehydration. The reaction conditions can be tailored, from classical reflux to modern microwave-assisted methods, to achieve high yields. The resulting hydrazones are valuable intermediates for the synthesis of a wide array of nitrogen-containing compounds, making this reaction highly relevant for professionals in chemical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. electrochem.org [electrochem.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. scribd.com [scribd.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Stability and Storage of Benzaldehyde Hydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for benzaldehyde (B42025) hydrazone. Understanding the chemical stability of this compound is critical for its effective use in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the primary degradation pathways, summarizes stability data under various environmental conditions, and provides detailed experimental protocols for stability assessment.
Executive Summary
Benzaldehyde hydrazone is a generally stable compound under standard storage conditions. However, it is susceptible to degradation, primarily through hydrolysis, which is significantly influenced by pH. It is most stable at neutral to slightly alkaline pH and degrades more rapidly in acidic environments. Exposure to high temperatures and light can also promote degradation. Proper storage in a cool, dry, dark, and well-ventilated area in a tightly sealed container is essential to maintain its purity and integrity over time.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (E)-benzylidenehydrazine |
| CAS Number | 5281-18-5 |
| Molecular Formula | C₇H₈N₂ |
| Molecular Weight | 120.15 g/mol |
| Appearance | Yellow-tinged oil or solid |
| Melting Point | Not well-defined, can be an oil at room temperature |
| Boiling Point | 115-120 °C at 8 Torr |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane. |
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, light, and humidity.
pH-Dependent Stability (Hydrolysis)
The primary degradation pathway for this compound is the hydrolysis of the C=N imine bond, which is catalyzed by acid.[1][2][3] The reaction proceeds via the formation of a transient carbinolamine intermediate, which then dissociates into the starting materials, benzaldehyde and hydrazine.[4]
General Findings:
-
Acidic Conditions (pH < 7): Hydrolysis is accelerated. The imine nitrogen is protonated, making the imine carbon more susceptible to nucleophilic attack by water.[4]
-
Neutral to Alkaline Conditions (pH ≥ 7): this compound exhibits greater stability.[5][6] Aromatic hydrazones, in general, are more stable than their aliphatic counterparts due to resonance stabilization of the C=N bond with the aromatic ring.[4][5]
Table 1: Representative Hydrolytic Stability of Aromatic Hydrazones
| pH | Condition | Half-life (t₁/₂) | Stability Profile |
| 2.0 | Strong Acidic (Simulated Gastric) | Minutes to Hours | Rapid degradation is expected. The hydrazone bond is highly labile.[7] |
| 5.0 | Mildly Acidic (Endosomal) | Hours to Days | Moderate degradation. The rate is structure-dependent, with electron-withdrawing groups potentially increasing hydrolysis.[5] |
| 7.4 | Physiological (Blood) | Days to Weeks | Generally stable, though some slow hydrolysis can occur. Aromatic hydrazones show significant stability at this pH.[5][6] |
| 9.0 | Mildly Alkaline | Weeks to Months | High stability. The rate of hydrolysis is significantly reduced.[7] |
Note: The half-life values are illustrative for aromatic hydrazones and can vary based on the specific molecular structure, buffer composition, and temperature.
Thermal Stability
Aromatic hydrazones are typically stable at room temperature but will decompose at elevated temperatures. Thermal analysis of structurally related compounds suggests that significant decomposition of this compound would be expected to begin at temperatures above 200°C.[8]
Table 2: General Thermal Stability Data for Aromatic Hydrazones
| Analysis Method | Temperature Range (°C) | Observation |
| TGA | 230 - 400 | Onset of major weight loss, indicating thermal decomposition.[8] |
| DSC | > Melting Point | Endothermic peaks corresponding to decomposition events. |
Photostability
While specific photostability data for this compound is limited, compounds with aromatic rings and conjugated systems can be susceptible to photodegradation. It is recommended to protect this compound from light, especially UV radiation, during storage and handling to prevent potential degradation.[9] General guidelines for photostability testing are provided by the International Council for Harmonisation (ICH) guideline Q1B.[9][10]
Influence of Humidity
For solid forms of this compound, storage in a low-humidity environment is crucial. Moisture can facilitate hydrolysis, especially in the presence of acidic impurities. While one study in an acetonitrile (B52724) solution showed that aromatic aldehyde hydrazones were not significantly affected by humidity, solid-state stability is often more sensitive to moisture.[11][12] It is recommended to store the compound in a desiccator or with a desiccant.
Recommended Storage and Handling
Based on the stability profile, the following storage and handling procedures are recommended:
-
Container: Store in a tightly closed, airtight container, preferably made of amber glass to protect from light.[4][5]
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace air and moisture.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.[13][14]
-
Ventilation: Store in a well-ventilated area away from heat and sources of ignition.[4][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
Degradation Pathways and Mechanisms
The primary degradation pathway for this compound is hydrolysis.
Hydrolysis Pathway
Caption: Hydrolysis pathway of this compound.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.
Protocol for Hydrolytic Stability Testing by HPLC
This protocol outlines a method to determine the rate of hydrolysis of this compound at different pH values.[5][8]
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Buffer solutions (e.g., pH 2.0, 5.0, 7.4, 9.0)
-
HPLC system with a UV detector and a C18 reversed-phase column
-
Constant temperature incubator or water bath (e.g., 37°C)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Preparation of Test Solutions: Dilute the stock solution in the pre-warmed buffer solutions of different pH values to a final working concentration (e.g., 10 µg/mL).
-
Incubation: Incubate the test solutions at a constant temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.
-
Quenching (if necessary): To stop the degradation, immediately dilute the sample in the mobile phase or neutralize the pH.
-
HPLC Analysis: Inject the samples into the HPLC system. Monitor the decrease in the peak area of the this compound peak and the increase in the benzaldehyde peak over time.
-
Data Analysis: Plot the percentage of remaining this compound against time. Calculate the degradation rate constant (k) and the half-life (t₁/₂) using a first-order decay model (t₁/₂ = 0.693/k).
Caption: Workflow for hydrolytic stability testing by HPLC.
Protocol for Photostability Testing
This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.[9][10]
Materials:
-
This compound (solid or in solution)
-
Chemically inert and transparent containers (e.g., quartz cells or glass vials)
-
Photostability chamber equipped with a light source conforming to ICH Q1B (Option 1 or 2)
-
Dark control samples (wrapped in aluminum foil)
-
Validated stability-indicating analytical method (e.g., HPLC)
Procedure:
-
Sample Preparation: Place the this compound sample (either as a solid powder or in a suitable solvent) in transparent containers. Prepare parallel samples to be used as dark controls by wrapping them in aluminum foil.
-
Exposure: Place the samples and dark controls in the photostability chamber. Expose them to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze the exposed samples and the dark controls using a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed sample, the dark control, and an unexposed control. Assess for any significant degradation (decrease in the main peak area) and the formation of new peaks (degradation products).
Conclusion
This compound is a moderately stable compound that requires proper storage and handling to prevent degradation. The primary route of degradation is acid-catalyzed hydrolysis. Therefore, maintaining a neutral pH and protecting the compound from moisture are the most critical factors for ensuring its long-term stability. Additionally, storage at cool temperatures and protection from light are recommended best practices. For applications requiring high purity and stability, it is essential to perform regular quality control checks using validated analytical methods like HPLC.
References
- 1. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides | MDPI [mdpi.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
- 12. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biological Activities of Benzaldehyde Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzaldehyde (B42025) hydrazones are a versatile class of organic compounds characterized by the azomethine group (-NHN=CH-), formed through the condensation of benzaldehydes with hydrazines or hydrazides. This scaffold has garnered significant attention in medicinal chemistry due to its synthetic accessibility and broad spectrum of pharmacological activities. The structural flexibility of benzaldehyde hydrazones, allowing for the introduction of various substituents on both the benzaldehyde and hydrazide moieties, has enabled the development of a vast library of derivatives with tailored biological profiles. This technical guide provides a comprehensive overview of the principal biological activities of benzaldehyde hydrazone derivatives, focusing on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential, mechanisms of action, and experimental evaluation of this promising class of compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically a straightforward condensation reaction between a substituted benzaldehyde and a hydrazine (B178648) or hydrazide derivative. The reaction is often carried out in a polar solvent, such as ethanol (B145695) or methanol, and can be catalyzed by a few drops of an acid, like glacial acetic acid or concentrated hydrochloric acid. The reaction mixture is usually heated under reflux for a few hours, and upon cooling, the product often precipitates out of the solution and can be purified by recrystallization.[1][2][3]
A general synthetic scheme is as follows:
References
An In-depth Technical Guide to the Formation of Hydrazones from Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of hydrazones from benzaldehyde (B42025), a fundamental reaction in organic and medicinal chemistry. Hydrazones are a class of organic compounds characterized by the R1R2C=NNH2 structure. The reaction of an aldehyde or ketone with hydrazine (B178648) to form a hydrazone is a classic condensation reaction. This guide details the reaction mechanism, kinetics, experimental protocols, and the significant applications of benzaldehyde-derived hydrazones in the field of drug discovery and development.
Core Principles of Hydrazone Formation
The formation of a hydrazone from benzaldehyde is a reversible, acid-catalyzed condensation reaction. The overall transformation involves the reaction of the carbonyl group of benzaldehyde with a hydrazine derivative, resulting in the formation of a C=N double bond and the elimination of a water molecule.
Reaction Mechanism
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of benzaldehyde. This step leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[1]
-
Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration.[1] This involves the protonation of the hydroxyl group, forming a good leaving group (water), which is subsequently eliminated to form the stable C=N double bond of the hydrazone.
The overall reaction can be represented as:
C₆H₅CHO + H₂NNHR → C₆H₅CH=NNHR + H₂O
The pH of the reaction medium is a critical factor. The reaction rate is generally fastest in a mildly acidic environment (pH 4-6).[1] Under these conditions, the acid is sufficient to catalyze the dehydration of the carbinolamine intermediate. In strongly acidic conditions (pH < 4), the hydrazine nucleophile becomes protonated, reducing its nucleophilicity and slowing down the initial addition step.[1] In neutral or basic conditions (pH > 6), the dehydration step is slow due to the lack of sufficient protons to catalyze the removal of the hydroxyl group.[1] At neutral pH, the breakdown of the tetrahedral intermediate is typically the rate-limiting step.[1][2]
The reaction mechanism can be visualized as follows:
Quantitative Data
The following tables summarize key quantitative data related to the formation of hydrazones from benzaldehyde and the properties of the resulting products.
Table 1: Reaction Conditions and Yields for Selected Benzaldehyde Hydrazones
| Hydrazine Derivative | Aldehyde | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine (B124118) | Benzaldehyde | Glacial Acetic Acid / Water | Room temperature, 15 min | High (not specified) | [3][4] |
| 2,4-Dinitrophenylhydrazine (B122626) | Benzaldehyde | Ethanol (B145695) | Warming at 50°C for 20 min | 74 | [5] |
| Isonicotinic hydrazide | Alkoxy benzaldehyde derivatives | Acetic Acid / Ethanol | Reflux for 2.5-3 h | Excellent | [6] |
| p-Toluenesulfonylhydrazide | Benzaldehyde | Methanol | Room temperature, 15 min, then ice bath | 87-93 | [7] |
Table 2: Spectroscopic Data for Benzaldehyde and a Representative Hydrazone Derivative (Benzaldehyde Phenylhydrazone)
| Compound | Spectroscopic Technique | Key Signals |
| Benzaldehyde | IR (cm⁻¹) | ~1700 (C=O stretch), 2880-2650 (aldehyde C-H stretch), 3080-3000 (aromatic C-H stretch) |
| ¹H NMR (δ ppm) | ~10.0 (s, 1H, CHO), 7.9-7.5 (m, 5H, Ar-H) | |
| ¹³C NMR (δ ppm) | ~192 (C=O), ~136 (Ar C-ipso), ~134, 129, 128 (Ar C-H) | |
| Benzaldehyde Phenylhydrazone | IR (cm⁻¹) | 3350-3269 (N-H stretch), ~1600 (C=N stretch), 3100-3000 (aromatic C-H stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.9 (s, 1H, NH), ~8.4 (s, 1H, CH=N), 8.1-6.9 (m, 10H, Ar-H) | |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~145 (C=N), ~143, 137, 130, 129, 128, 125, 114, 110 (Ar-C) |
Experimental Protocols
The synthesis of benzaldehyde hydrazones is a robust and versatile procedure. Below is a general protocol, followed by specific examples for the synthesis of benzaldehyde phenylhydrazone and benzaldehyde 2,4-dinitrophenylhydrazone.
General Experimental Workflow
Protocol 1: Synthesis of Benzaldehyde Phenylhydrazone
This protocol is adapted from procedures described in the literature.[3][4]
Materials:
-
Benzaldehyde
-
Phenylhydrazine
-
Glacial acetic acid
-
Distilled water
-
Ethanol (for recrystallization)
-
Conical flask, beakers, filtration apparatus, ice bath
Procedure:
-
In a conical flask, dissolve 3 mL of glacial acetic acid in 20 mL of distilled water.[4]
-
Add 4 mL of phenylhydrazine to the solution and mix well.[4]
-
To this mixture, add 2 mL of benzaldehyde and shake the flask vigorously.[4]
-
Allow the reaction mixture to stand for 15 minutes with occasional shaking. A yellow precipitate of benzaldehyde phenylhydrazone will form.[4][8]
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with 10 mL of diluted acetic acid, followed by 15 mL of cold distilled water.[4]
-
Dry the product.
-
For further purification, recrystallize the crude product from hot ethanol.
Protocol 2: Synthesis of Benzaldehyde 2,4-Dinitrophenylhydrazone
This protocol is a standard method for the characterization of aldehydes.[5][9]
Materials:
-
Benzaldehyde
-
2,4-Dinitrophenylhydrazine (2,4-DNPH)
-
Ethanol
-
Conical flask, water bath, filtration apparatus
Procedure:
-
Dissolve an equivalent of benzaldehyde in 20 mL of ethanol in a conical flask.
-
Add one equivalent of 2,4-dinitrophenylhydrazine to the solution and shake to mix.[5]
-
Warm the reaction mixture on a water bath at approximately 50°C for 20 minutes with stirring.[5] A brightly colored precipitate will form.[9]
-
Allow the mixture to cool to room temperature to complete the precipitation.
-
Collect the crystalline product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
Dry the purified benzaldehyde 2,4-dinitrophenylhydrazone.
Applications in Drug Development
Hydrazone derivatives of benzaldehyde are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The azomethine group (-N=CH-) is a key pharmacophore that imparts therapeutic properties to these molecules.
Antimicrobial Activity
Numerous studies have demonstrated the potent antibacterial and antifungal activities of benzaldehyde hydrazones.[10][11] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][12] The proposed mechanism of action for some of these derivatives involves the inhibition of essential microbial enzymes. For instance, some cinnamaldehyde (B126680) acylhydrazone derivatives have been identified as potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[13]
Anticancer Activity
Benzaldehyde hydrazones have emerged as a promising class of anticancer agents.[14][15][16] They have been shown to exhibit cytotoxic activity against a variety of human tumor cell lines.[16][17] The anticancer mechanism of these compounds can be multifaceted, often involving the inhibition of key enzymes involved in cancer cell proliferation and survival.
One important target is carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many hypoxic tumors and plays a crucial role in tumor cell adaptation to the acidic microenvironment.[14] Certain benzimidazole-hydrazone derivatives have been shown to be potent inhibitors of CA IX.[14] The inhibition of this enzyme can disrupt the pH regulation in cancer cells, leading to apoptosis.
The general signaling pathway affected by the inhibition of a key enzyme like CA IX in a hypoxic tumor environment can be illustrated as follows:
Conclusion
The formation of hydrazones from benzaldehyde is a cornerstone reaction in synthetic chemistry with profound implications for drug discovery and development. The simplicity and versatility of this reaction allow for the creation of diverse molecular libraries with a wide range of biological activities. A thorough understanding of the reaction mechanism, kinetics, and optimal experimental conditions is crucial for researchers aiming to synthesize and evaluate novel hydrazone-based therapeutic agents. The continued exploration of benzaldehyde hydrazones and their derivatives holds significant promise for the development of new treatments for cancer and infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ajpamc.com [ajpamc.com]
- 6. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reaction of benzaldehyde with phenylhydrazine [zhishantan.blogspot.com]
- 9. youtube.com [youtube.com]
- 10. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antibacterial Activity of Cinnamaldehyde Acylhydrazone with a 1,4-Benzodioxan Fragment as a Novel Class of Potent β-Ketoacyl–Acyl Carrier Protein Synthase III (FabH) Inhibitor [jstage.jst.go.jp]
- 14. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Calculations for Benzalaldehyde Hydrazone Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the structures and properties of benzaldehyde (B42025) hydrazones. Benzaldehyde hydrazones are a versatile class of compounds with significant applications in medicinal chemistry and materials science, owing to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. Understanding their three-dimensional structure, electronic properties, and reactivity is crucial for the rational design of new and more effective derivatives.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools to complement experimental studies, providing detailed insights into the molecular and electronic structure of these compounds. This guide will delve into the core principles of these computational methods, present key quantitative data from relevant studies, and outline the typical workflows and protocols employed in such theoretical investigations.
Computational Methodologies for Benzaldehyde Hydrazone Analysis
The cornerstone of theoretical studies on benzaldehyde hydrazones is the application of quantum chemical methods to solve the electronic structure of these molecules. Among the various approaches, Density Functional Theory (DFT) has become the most widely used method due to its excellent balance between computational cost and accuracy.
A popular and frequently employed functional for these types of studies is the B3LYP hybrid functional . This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of the basis set is also a critical factor that influences the accuracy of the calculations. Common basis sets used for benzaldehyde hydrazones include:
-
6-31G(d,p): A split-valence basis set that provides a good balance for geometry optimizations and vibrational frequency calculations.
-
6-311+G(d,p) and 6-311++G(d,p): Larger, triple-split valence basis sets that include diffuse functions (+) on heavy atoms and hydrogen atoms (++) and polarization functions (d,p). These are often used for more accurate energy calculations and for describing systems with diffuse electronic distributions, such as anions or excited states.
The following diagram illustrates a typical workflow for the theoretical investigation of a this compound derivative.
The Genesis of a Synthon: An In-depth Technical Guide to the Discovery and History of Benzaldehyde Hydrazone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of hydrazones, a cornerstone of modern organic chemistry, has a rich and storied history dating back to the foundational work of pioneers like Theodor Curtius and Emil Fischer. Benzaldehyde (B42025) hydrazone, a seemingly simple molecule, represents a critical synthon in the development of a vast array of pharmaceuticals and other functional materials. This technical guide provides a comprehensive overview of the discovery and historical evolution of benzaldehyde hydrazone synthesis, from the classical condensation reactions of the 19th century to contemporary, highly efficient methodologies. Detailed experimental protocols, comparative quantitative data, and mechanistic visualizations are presented to offer a thorough resource for both historical context and practical laboratory application.
A Historical Perspective: The Dawn of Hydrazone Chemistry
The journey into the world of hydrazones began with two pivotal discoveries in the late 19th century. The first was the isolation of hydrazine (B178648) itself. In 1887, Theodor Curtius successfully synthesized hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid. While he was unable to obtain pure hydrazine at the time, his work laid the essential groundwork for the entire field of hydrazine chemistry.
Building upon this, the legendary chemist Emil Fischer coined the term "hydrazine" in 1875 while investigating mono-substituted hydrazines. His groundbreaking work with phenylhydrazine (B124118), which he discovered, led to the first syntheses of hydrazones. Fischer's reaction of phenylhydrazine with aldehydes and ketones to form crystalline phenylhydrazones provided a reliable method for the characterization and identification of carbonyl compounds.[1][2] This was a significant advancement in a time when spectroscopic methods were not available. His extensive work on the reaction of phenylhydrazine with sugars to form osazones was instrumental in elucidating the stereochemistry of carbohydrates, for which he was awarded the Nobel Prize in Chemistry in 1902.[1]
The fundamental reaction, a condensation between an aldehyde or ketone and a hydrazine derivative, proved to be robust and versatile, and it remains the basis for hydrazone synthesis to this day.
The Core Reaction: A Mechanistic Overview
The formation of this compound from benzaldehyde and hydrazine is a classic example of a nucleophilic addition-elimination reaction. The mechanism proceeds in two key stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form a stable carbon-nitrogen double bond (C=N), yielding the final this compound product. This dehydration step is often catalyzed by the presence of a small amount of acid.
Evolution of Synthetic Methodologies: From Classical to Contemporary
The synthesis of this compound has evolved significantly since the pioneering work of Fischer and Curtius. While the fundamental reaction remains the same, modern methods offer vast improvements in terms of efficiency, reaction time, and environmental impact.
Classical Solution-Based Synthesis
The traditional method for preparing this compound involves the condensation of benzaldehyde with hydrazine or a hydrazine salt in a suitable solvent, often with gentle heating. This method, while reliable, typically requires several hours of reaction time and the use of organic solvents.
Microwave-Assisted Synthesis
The advent of microwave-assisted organic synthesis (MAOS) has revolutionized many chemical transformations, including hydrazone formation. Microwave irradiation can dramatically accelerate the reaction, reducing reaction times from hours to mere minutes.[3] This is due to the efficient and uniform heating of the reaction mixture by microwaves. These reactions are often performed in a solvent, but solvent-free methods have also been developed.[4][5]
Mechanochemical Synthesis
Mechanochemistry, or synthesis via mechanical force (e.g., grinding or milling), offers a green and highly efficient alternative to traditional solution-based methods.[6] This technique often proceeds in the absence of a solvent or with minimal amounts of a liquid additive (liquid-assisted grinding), significantly reducing waste. Mechanochemical synthesis of hydrazones can lead to quantitative yields in a short amount of time.[6]
Quantitative Data Comparison
The following table summarizes the quantitative data for various methods of this compound and analogous hydrazone synthesis, providing a clear comparison of their efficiencies.
| Parameter | Classical Solution-Based Synthesis | Microwave-Assisted Synthesis | Mechanochemical Synthesis |
| Reactants | Benzaldehyde, Hydrazine Hydrate/Sulfate | Benzaldehyde, Hydrazine Hydrate | Benzaldehyde, Hydrazine Hydrate |
| Solvent | Ethanol (B145695), Methanol, Water | Ethanol, DMSO, or Solvent-free | Solvent-free or minimal liquid additive |
| Typical Yield (%) | 70-95% | 72-94% | >99%[6] |
| Reaction Time | 1-12 hours | 5-15 minutes[4] | 10-180 minutes |
| Reaction Temperature | Room Temperature to Reflux | 80-155 °C | Room Temperature |
| Key Advantages | Well-established, simple setup | Extremely rapid, high yields | Environmentally friendly, high yields |
| Key Disadvantages | Long reaction times, solvent waste | Requires specialized equipment | May not be suitable for all substrates |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound using both classical and modern techniques.
Classical Solution-Based Synthesis of Benzaldehyde Phenylhydrazone
This protocol is adapted from historical laboratory practices for the formation of phenylhydrazones.
Materials:
-
Benzaldehyde
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol (Rectified Spirit)
-
Water
Procedure:
-
In a flask, dissolve phenylhydrazine (e.g., 4 mL) and glacial acetic acid (e.g., 3 mL) in water (e.g., 20 mL).
-
To this solution, add benzaldehyde (e.g., 2 mL).
-
Stopper the flask and shake the mixture vigorously for several minutes.
-
Allow the mixture to stand for 15-30 minutes with occasional shaking. A crystalline precipitate of benzaldehyde phenylhydrazone will form.
-
Collect the solid product by filtration.
-
Wash the crystals first with a small amount of dilute acetic acid and then with water.
-
Dry the product.
-
For purification, recrystallize the crude benzaldehyde phenylhydrazone from rectified spirit (ethanol).
Modern Microwave-Assisted Synthesis of Benzalazine (B126859) (from Benzaldehyde and Hydrazine)
This protocol is for a closely related and often studied derivative, benzalazine, which is formed from a 2:1 molar ratio of benzaldehyde to hydrazine.
Materials:
-
Benzaldehyde (2 equivalents)
-
Hydrazine Hydrate (1 equivalent)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine benzaldehyde, hydrazine hydrate, and a minimal amount of ethanol as the solvent.
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 100°C) for a short duration (e.g., 5 minutes).[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
The solid product, benzalazine, will precipitate out of the solution.
-
Collect the solid by filtration.
-
Wash the product with cold water and then a small amount of cold ethanol.
-
Dry the purified benzalazine under vacuum.
Conclusion
The synthesis of this compound, a reaction with roots in the foundational era of organic chemistry, continues to be a subject of innovation and refinement. From the classical, hours-long reflux reactions to the rapid and solvent-free methods of the 21st century, the evolution of this synthesis reflects the broader progress in chemical science. For researchers and professionals in drug development, a thorough understanding of these methodologies—their historical context, mechanistic underpinnings, and quantitative performance—is invaluable for the efficient and sustainable production of this versatile chemical intermediate. The continued development of green and efficient synthetic routes will undoubtedly further expand the applications of benzaldehyde hydrazones in medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Vogel's Textbook of Practical Organic Chemistry - Google 圖書 [books.google.com.tw]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Journal für praktische Chemie - Wikipedia [en.wikipedia.org]
Methodological & Application
Protocol for the Laboratory Synthesis of Benzaldehyde Hydrazone
Application Note: This document provides a detailed protocol for the synthesis of benzaldehyde (B42025) hydrazone, a key intermediate in the development of various pharmaceuticals and a versatile building block in organic synthesis. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Benzaldehyde hydrazone and its derivatives are a class of organic compounds characterized by the C=N-NH2 functional group. They are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The synthesis of this compound is a classic example of a condensation reaction between an aldehyde and hydrazine (B178648), forming a Schiff base. This straightforward and efficient synthesis makes it a valuable component in the construction of more complex molecular architectures.
Reaction and Mechanism
The synthesis of this compound proceeds via a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of hydrazine hydrate (B1144303) attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by the elimination of a water molecule to form the carbon-nitrogen double bond of the hydrazone. The reaction is typically catalyzed by a small amount of acid.
Experimental Protocol
This section details the laboratory procedure for the synthesis of this compound.
3.1. Materials and Reagents
-
Benzaldehyde (C₇H₆O)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Methanol (B129727) (CH₃OH) or Ethanol (C₂H₅OH)
-
Glacial acetic acid (CH₃COOH) (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
Recrystallization apparatus
3.2. Synthesis Procedure
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 eq) in methanol or ethanol.
-
To this solution, add an equimolar amount (1.0 eq) of hydrazine hydrate dropwise while stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]
-
Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the crude product by vacuum filtration using a Büchner funnel.
-
If no solid has formed, pour the reaction mixture into ice-cold water to induce precipitation of the this compound.[1] Collect the precipitate by vacuum filtration.
3.3. Purification
-
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound crystals under vacuum.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Benzaldehyde | 1.0 eq | [1] |
| Hydrazine Hydrate | 1.0 eq | [1] |
| Solvent | Methanol or Ethanol | [1] |
| Catalyst | Glacial Acetic Acid (catalytic amount) | [1] |
| Reaction Time | Several hours (monitor by TLC) | [1] |
| Purification Method | Recrystallization from Ethanol | |
| Expected Yield | High | |
| Melting Point (°C) | Specific to the pure compound |
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic C=N stretching vibration. The disappearance of the C=O stretching band from the starting benzaldehyde is a key indicator of product formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show a characteristic signal for the azomethine proton (-CH=N-). Aromatic protons will also be present in the expected regions.
-
¹³C NMR: The carbon NMR spectrum will show a signal corresponding to the imine carbon (C=N).
-
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the formation of this compound.
References
Applications of Benzaldehyde Hydrazone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzaldehyde (B42025) hydrazones are a versatile class of organic compounds characterized by the azometine group (-NHN=CH-), which has garnered significant attention in medicinal chemistry. The ease of their synthesis and the ability to introduce a wide variety of substituents have made them privileged scaffolds in the design of novel therapeutic agents. This document provides an overview of the diverse medicinal applications of benzaldehyde hydrazone derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of workflows and mechanisms of action.
Biological Activities and Quantitative Data
This compound derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and antioxidant effects. The following tables summarize the quantitative data from various studies, highlighting the potential of these compounds as therapeutic leads.
Anticancer Activity
Hydrazone derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as EGFR and HER2.[1][2][3][4][5]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1d | PC-3 (Prostate) | 9.389 | [6] |
| 1e | A-549 (Lung) | 13.39 | [6] |
| 1e | PC-3 (Prostate) | 18.09 | [6] |
| 2l (oxadiazole derivative) | MDA-MB-231 (Breast) | 22.73 | [6] |
| Compound 7d | MCF-7 (Breast) | 7.52 ± 0.32 | [7] |
| Compound 7c | MCF-7 (Breast) | - | [7] |
| Compound 7b | MCF-7 (Breast) | - | [7] |
| Compound 7d | PC-3 (Prostate) | 10.19 ± 0.52 | [7] |
| Compound 7e | PC-3 (Prostate) | - | [7] |
| Compound 7c | PC-3 (Prostate) | - | [7] |
| Compound H8d | Tubulin Polymerization | 1.2 | [8] |
| Compounds H8a-d | Cancer Cells | 1.2 - 3.5 | [8] |
| Compound 20 | EGFR Inhibition | 0.19 | [2] |
| Compound 20 | HER2 Inhibition | 0.07 | [2] |
| Compound 16 | EGFR Inhibition | 0.2 | [2] |
| Compound 16 | HER2 Inhibition | 0.13 | [2] |
| Compound 3h | MCF-7 (Breast) | 0.067 | [3] |
| Compound 3l | HepG2 (Liver) | 0.027 | [3] |
Anticonvulsant Activity
Several this compound derivatives have shown promising anticonvulsant properties in preclinical models. Their mechanism is often linked to the modulation of the GABAergic system, a key inhibitory neurotransmitter system in the brain.[9][10]
| Compound ID | Seizure Model | Activity/Dose | Reference |
| 4e | Pentylenetetrazole-induced | Most promising | [2] |
| 4h | Pentylenetetrazole-induced | Most promising | [2] |
| Benzaldehyde benzenesulphonamide | Maximal Electroshock | Comparable to Valproic Acid | [11] |
| Salicyloyl hydrazones (1-7) | Pentylenetetrazole-induced | Increased DCTC and DTE by ~170% at 2h (100 mg/kg) | [12] |
| Compound 3 (bromo-substituted) | Pentylenetetrazole-induced | Highest prolonged activity at 24h | [13] |
| 4d, 4g, 4h, 4m, 4n | Pentylenetetrazole-induced | More active than Phenytoin | [4] |
| Compound 6k | MES | ED50 54.31 mg/kg | [14] |
| Compound 6k | scPTZ | ED50 92.01 mg/kg | [14] |
| Compound 6r | MES | ED50 46.05 mg/kg | [14] |
| Compound 6r | scPTZ | ED50 83.90 mg/kg | [14] |
Antimicrobial Activity
The emergence of drug-resistant microbial strains has spurred the search for novel antimicrobial agents. Benzaldehyde hydrazones have been identified as a promising class of compounds with activity against a range of bacteria and fungi. One of the proposed mechanisms of their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[11][12][15][16]
| Compound ID/Class | Microorganism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| (2,4-dinitrophenyl) hydrazine (B178648) derivatives | S. aureus, S. epidermidis, E. coli, K. pneumoniae, C. albicans | Moderate activity at 250 µg/ml | [3] |
| Hydrazide-hydrazone 15 | Gram-positive bacteria | MIC = 1.95–7.81 μg/mL | [17] |
| Hydrazide-hydrazone 28 | Staphylococcus spp. | MIC = 1.95 μg/mL | [17] |
| Compound 19 | E. coli | MIC = 12.5 μg/mL | [18] |
| Compound 19 | S. aureus | MIC = 6.25 μg/mL | [18] |
| Compound 9m | S. aureus DNA gyrase A | IC50 = 0.14 mg/mL | [6] |
| Compound 9n | S. aureus DNA gyrase A | IC50 = 0.19 mg/mL | [6] |
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases. Benzaldehyde hydrazones have been evaluated for their ability to scavenge free radicals, demonstrating their potential as antioxidant agents.
| Compound ID | Assay | IC50 (µM) | Reference |
| 2b | CUPRAC | 30.29 | [16] |
| 2a | CUPRAC | 45.95 | [16] |
| 2c | CUPRAC | 43.96 | [16] |
| 2d | CUPRAC | 51.00 | [16] |
| 2e | CUPRAC | 59.43 | [16] |
Experimental Protocols
The following section provides detailed methodologies for the synthesis of benzaldehyde hydrazones and for key biological assays to evaluate their medicinal properties.
General Synthesis of this compound Derivatives
This protocol describes a general method for the condensation reaction between a benzaldehyde derivative and a hydrazine derivative.
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Substituted hydrazine or hydrazide (1 mmol)
-
Ethanol (B145695) (or other suitable solvent like methanol)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve the substituted benzaldehyde (1 mmol) in a minimal amount of ethanol in a round-bottom flask.
-
Add the substituted hydrazine or hydrazide (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from a few minutes to several hours, and progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
-
Dry the purified product and determine its melting point and characterize it using spectroscopic methods (e.g., IR, NMR).
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom microplates
-
This compound test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Culture the cancer cells in a T-75 flask with complete medium at 37°C in a humidified 5% CO2 incubator.
-
When the cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound test compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Test
This in vivo model is used to screen for potential anticonvulsant drugs that are effective against generalized absence seizures.[3][8]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Pentylenetetrazole (PTZ)
-
Saline solution (0.9% NaCl)
-
This compound test compounds
-
Standard anticonvulsant drug (e.g., Diazepam)
-
Observation cages
-
Syringes and needles
Procedure:
-
House the mice in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week before the experiment.
-
Divide the mice into groups (n=6-8 per group): a control group, a standard drug group, and test groups for different doses of the this compound compounds.
-
Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle.
-
After a specific pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) to each mouse.
-
Immediately after PTZ administration, place each mouse in an individual observation cage and observe for the onset of clonic convulsions and the time of death for the next 30 minutes.
-
Record the latency to the first seizure (clonic spasm) and the duration of the seizure.
-
The ability of the test compound to prevent or delay the onset of seizures compared to the control group is considered a measure of its anticonvulsant activity.
Antimicrobial Activity: Agar (B569324) Well Diffusion Method
This method is widely used to evaluate the antimicrobial activity of chemical compounds.[5][19][20]
Materials:
-
Bacterial and/or fungal strains
-
Nutrient agar or Mueller-Hinton agar
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip
-
This compound test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Using a sterile cork borer, punch wells (6-8 mm in diameter) into the agar.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.
-
Similarly, add the positive and negative controls to separate wells.
-
Allow the plates to stand for a period to permit the diffusion of the compounds into the agar.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to determine the free radical scavenging activity of a compound.[2][12][16]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
This compound test compounds
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare serial dilutions of the this compound test compounds and the standard antioxidant in methanol.
-
In a 96-well plate, add a specific volume of each test compound dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction. The final volume should be consistent across all wells.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
The scavenging of the DPPH radical by the antioxidant compound results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a proposed mechanism of action for this compound derivatives.
References
- 1. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Azole-hydrazone derivatives: Design, synthesis, in vitro biological evaluation, dual EGFR/HER2 inhibitory activity, cell cycle analysis and molecular docking study as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [GABA-ergic system and antiepileptic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. impactfactor.org [impactfactor.org]
- 14. Design, synthesis, and biological evaluation of hydrazone incorporated 1,2,4-triazines as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking/MD Simulation, DFT Analysis and ADMET Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. [PDF] Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Metal Complexes of Benzaldehyde Hydrazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and diverse applications of metal complexes derived from benzaldehyde (B42025) hydrazone. The information compiled herein is intended to serve as a practical guide for researchers exploring the potential of these compounds in antimicrobial and anticancer drug development. Detailed experimental protocols and data summaries are presented to facilitate the replication and advancement of these studies.
I. Introduction
Hydrazones are a class of organic compounds characterized by the presence of a C=N-N functional group. Their metal complexes have garnered significant interest due to their versatile coordination chemistry and wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The biological activity of these complexes is often enhanced compared to the free ligands, a phenomenon attributed to the chelation theory, which suggests that the coordination of a metal ion to a ligand reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the cell membrane of microorganisms and cancer cells.
II. Applications
Metal complexes of benzaldehyde hydrazone have demonstrated promising applications in two primary therapeutic areas: as antimicrobial and anticancer agents.
Antimicrobial Applications
The increasing prevalence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Metal complexes of this compound have shown significant activity against a broad spectrum of bacteria and fungi. The mechanism of their antimicrobial action is believed to involve the disruption of the microbial cell wall, inhibition of essential enzymes, and interference with DNA replication.
Anticancer Applications
Several this compound metal complexes have exhibited potent cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the activation of caspase signaling pathways.[1] Some complexes have also been shown to interact with and cleave DNA, further contributing to their anticancer effects.
III. Quantitative Data Summary
The following tables summarize key quantitative data from studies on the antimicrobial and anticancer activities of various this compound metal complexes.
Table 1: Antimicrobial Activity of this compound Metal Complexes (Zone of Inhibition in mm)
| Complex | Escherichia coli | Salmonella typhi | Staphylococcus aureus | Streptococcus pyogenes | Candida albicans | Reference |
| Fe(III) Complex of 2-(2-aminothiazol-4-yl)acetohydrazide with 2-nitrobenzaldehyde | - | 20 | 20 | - | - | [2][3] |
| Free Ligand | - | 12 | 16 | - | - | [2][3] |
| Cu(II) complex of cyanoacetyl benzalidene hydrazone | Sensitive | - | Resistant | - | - | [4] |
| Hg(II) complex of cyanoacetyl benzalidene hydrazone | Resistant | - | Resistant | - | - | [4] |
| Free Ligand (cyanoacetyl benzalidene hydrazone) | Resistant | - | Resistant | - | - | [4] |
Table 2: Anticancer Activity of this compound Metal Complexes (IC50 values in µM)
| Complex | Cell Line | IC50 (µM) | Reference |
| Cu(II) complex of benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone | HEPG2 (Liver) | ~3-5 | [1] |
| Cu(II) complex of benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone | HCT-116 (Colon) | ~3-5 | [1] |
| Cu(II) complex of 2-benzoylpyridine-4-methoxybenzoyl hydrazine (B178648) | MCF-7 (Breast) | 10-20 | [1] |
| Cu(II) complex of 2-benzoylpyridine-4-methoxybenzoyl hydrazine | A549 (Lung) | 10-20 | [1] |
| Ru(II) complexes with furan (B31954) and benzaldehyde derivatives | HeLa (Cervical) | tenths of µM | [5] |
| Ru(II) complexes with furan and benzaldehyde derivatives | MCF-7 (Breast) | tenths of µM | [5] |
IV. Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound ligands and their metal complexes, as well as protocols for evaluating their biological activities.
Synthesis of this compound Ligand
This protocol describes a general method for the synthesis of a this compound ligand.
Materials:
-
Benzaldehyde (1.0 eq)
-
Hydrazine hydrate (B1144303) or a substituted hydrazine (1.0 eq)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde in methanol or ethanol.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.[6]
-
Attach a reflux condenser and heat the mixture gently under reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
If a solid precipitate forms, collect the product by filtration using a Büchner funnel, wash it with a small amount of cold methanol, and dry it.[7]
-
If no solid forms, the product may be isolated by pouring the reaction mixture into ice-cold water and filtering the resulting precipitate.[6]
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Metal Complexes of this compound
This protocol outlines a general procedure for the synthesis of metal complexes.
Materials:
-
This compound ligand (2.0 eq)
-
Metal salt (e.g., FeCl₃, CuCl₂, NiCl₂) (1.0 eq)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound ligand in hot methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt in methanol or ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The molar ratio of ligand to metal is typically 2:1.[3]
-
Attach a reflux condenser and heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours).[7]
-
Allow the solution to cool to room temperature.
-
The resulting colored precipitate of the metal complex is collected by filtration, washed with the solvent, and dried in a desiccator over anhydrous CaCl₂.
Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method
This protocol details the agar well diffusion method for assessing the antimicrobial activity of the synthesized complexes.[8]
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Bacterial or fungal cultures
-
Synthesized metal complexes and free ligand (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Sterile cork borer or micropipette tips
-
Incubator
Procedure:
-
Prepare sterile nutrient agar or Mueller-Hinton agar plates.
-
Prepare a standardized inoculum of the test microorganism and spread it evenly over the entire surface of the agar plates using a sterile cotton swab.[9]
-
Allow the inoculated plates to dry for about 5 minutes.[9]
-
Using a sterile cork borer, create wells of a specific diameter (e.g., 6 mm) in the agar.
-
Carefully add a defined volume (e.g., 100 µL) of the test solutions (metal complexes, free ligand, positive control, and negative control) into separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[9]
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[10]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized metal complexes (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Isopropanol (B130326) or DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized metal complexes in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[10]
-
Remove the medium containing MTT and add 200 µL of isopropanol or DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
V. Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways associated with the applications of this compound metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mitochondrial ROS and the Effectors of the Intrinsic Apoptotic Pathway in Aging Cells: The Discerning Killers! [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Synthesis of Substituted Benzaldehyde Hydrazones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis, purification, and characterization of substituted benzaldehyde (B42025) hydrazones, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on established literature procedures and offer a step-by-step approach for researchers in drug discovery and development.
Introduction
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ functional group. Substituted benzaldehyde hydrazones, formed from the condensation of substituted benzaldehydes and hydrazines or hydrazides, are versatile scaffolds in drug design. They have demonstrated a wide range of pharmacological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer activities.[1] The synthesis is generally straightforward, involving a condensation reaction that is often acid-catalyzed.
General Synthetic Protocol
The synthesis of substituted benzaldehyde hydrazones is typically achieved through the condensation reaction between a substituted benzaldehyde and a hydrazine (B178648) derivative.[2] The general reaction scheme is presented below:
Scheme 1: General Synthesis of Substituted Benzaldehyde Hydrazones
Experimental Protocol: General Procedure
-
Dissolution: Dissolve the substituted benzaldehyde (1 equivalent) in a suitable solvent, such as ethanol (B145695) or methanol.[2]
-
Addition of Hydrazine: To this solution, add an equimolar amount of the desired hydrazine or hydrazide derivative.[2]
-
Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid (a few drops), to the reaction mixture.[3]
-
Reaction: Stir the mixture at room temperature or reflux for a period ranging from a few minutes to several hours, depending on the specific reactants.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the hydrazone product often precipitates out of the solution upon cooling.[2] The solid product can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel.[3]
-
Characterization: Confirm the structure and purity of the synthesized hydrazone using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various substituted benzaldehyde hydrazones as reported in the literature.
| Benzaldehyde Derivative | Hydrazine Derivative | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | 2-Hydroxybenzohydrazide | Ethanol | - | Reflux | 3 | 80 | [2] |
| Benzaldehyde | 2-Hydroxybenzohydrazide | Ethanol | - | Reflux | 3 | 80 | [2] |
| 4-Methylbenzaldehyde | 2-Hydroxybenzohydrazide | Ethanol | - | Reflux | 3 | 80 | [2] |
| 4-Bromobenzaldehyde | 2-Hydroxybenzohydrazide | Ethanol | - | Reflux | 3 | 80 | [2] |
| Salicylaldehyde | Hydrazine Hydrate | Ethanol | - | RT | - | 64 | [4] |
| 4-Hydroxy-3-nitrobenzaldehyde | N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide | DMF | Acetic Acid | MW (400W) | 0.17-0.5 | 80-94 | [3] |
| 4-Alkoxy-2-hydroxybenzaldehydes | 4-Nitrophenylhydrazine | Toluene | p-Toluene sulfonic acid | Reflux | - | - | [5] |
| 4-Methoxysalicylaldehyde | Substituted Benzhydrazides | Ethanol | - | 60 | 0.33 | High | [6] |
Visualization of Synthetic Workflow and Biological Activity
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of substituted benzaldehyde hydrazones.
Caption: General workflow for the synthesis of substituted benzaldehyde hydrazones.
Signaling Pathway in Cancer Cells
Certain substituted benzaldehyde hydrazones have been shown to induce apoptosis in cancer cells through the inhibition of signaling pathways such as the PI3K/AKT pathway. The diagram below illustrates a simplified representation of this mechanism of action.
Caption: PI3K/AKT signaling pathway inhibited by a hydrazone derivative.
Conclusion
The synthesis of substituted benzaldehyde hydrazones offers a robust platform for the development of novel therapeutic agents. The straightforward synthetic protocols and the diverse biological activities of these compounds make them attractive targets for further investigation in medicinal chemistry and drug development. The provided application notes serve as a comprehensive guide for researchers to synthesize, purify, and characterize these promising molecules.
References
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structurally related hydrazone-based metal complexes with different antitumor activities variably induce apoptotic cell death - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antiproliferative and apoptosis induction potential activities of novel bis(indolyl)hydrazide-hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Applications of Benzaldehyde Hydrazone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzaldehyde (B42025) hydrazone derivatives are a versatile class of organic compounds that have garnered significant attention in various analytical fields. Their facile synthesis, structural diversity, and ability to form stable complexes with various analytes make them ideal candidates for the development of chemosensors and other analytical reagents. The core structure, featuring a C=N-NH linkage, allows for fine-tuning of their electronic and steric properties through the introduction of different substituents on the benzaldehyde and hydrazine (B178648) moieties. This adaptability enables the design of derivatives with high selectivity and sensitivity for a wide range of analytes, including metal ions, anions, and small organic molecules.
This document provides detailed application notes and experimental protocols for the use of benzaldehyde hydrazone derivatives in colorimetric and fluorescent sensing, chromatographic analysis, and corrosion inhibition.
I. Sensing of Metal Ions
This compound derivatives are widely employed as chemosensors for the detection of various metal ions. The interaction between the hydrazone derivative and a metal ion often results in a distinct color change or a significant enhancement or quenching of its fluorescence, allowing for visual or spectroscopic quantification.
A. Colorimetric and Fluorescent Detection of Copper (Cu²⁺)
Copper is an essential trace element but is toxic at elevated concentrations. This compound-based sensors offer a simple and rapid method for its detection.
Quantitative Data Summary
| Sensor Type | Limit of Detection (LOD) | Binding Stoichiometry (Sensor:Cu²⁺) | Key Features |
| Colorimetric Hydrazone Sensor | 2.0 µM (naked eye)[1] | 2:1[1] | Color change from colorless to pink in aqueous buffer.[1] |
| Diarylethene with Benzophenone (B1666685) Hydrazone | 1.45 µM[2] | 2:1[2] | Colorimetric and "turn-off" fluorescence response.[2] |
| (1E,2E)-1,2-Bis((1H-pyrrol-2-yl)methylene)hydrazine | 0.64 µM[3][4] | 1:1[3][4] | Selective optical change in the presence of Cu²⁺.[3] |
Experimental Protocol: Colorimetric Detection of Cu²⁺
This protocol is based on a generic hydrazone-based colorimetric sensor.
1. Materials:
- This compound derivative sensor solution (e.g., 1 mM in a suitable organic solvent like acetonitrile (B52724) or THF).
- Aqueous buffer solution (e.g., HEPES or Tris-HCl, pH 7.0-7.4).
- Standard solution of Cu²⁺ (e.g., 10 mM from CuSO₄·5H₂O in deionized water).
- Other metal ion solutions for selectivity studies (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺, etc.).
- UV-Vis spectrophotometer.
2. Procedure:
- Prepare a working solution of the sensor in an appropriate solvent mixture (e.g., THF/water or acetonitrile/water). The final concentration will depend on the specific sensor's properties, typically in the micromolar range.
- To a cuvette containing the sensor solution, add increasing concentrations of the Cu²⁺ standard solution.
- Mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 5-10 minutes).
- Record the UV-Vis absorption spectrum for each concentration.
- Observe the color change visually.
- For selectivity studies, repeat the procedure with other metal ion solutions at the same concentration as Cu²⁺.
- The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve (absorbance vs. Cu²⁺ concentration).[3]
Signaling Pathway: Cu²⁺ Detection
The detection mechanism typically involves the coordination of the Cu²⁺ ion with the nitrogen and oxygen atoms of the hydrazone ligand. This complexation alters the electronic properties of the molecule, leading to a change in its absorption spectrum.
Caption: Coordination of Cu²⁺ with a this compound sensor.
B. Fluorescent Detection of Aluminum (Al³⁺) and Zinc (Zn²⁺)
This compound derivatives can also act as highly sensitive and selective fluorescent "turn-on" sensors for Al³⁺ and Zn²⁺.
Quantitative Data Summary
| Analyte | Sensor Type | Limit of Detection (LOD) | Binding Stoichiometry (Sensor:Analyte) | Key Features |
| Al³⁺ | Bisalicylaldehyde benzoylhydrazone (BS-BH) | 3.50 nM[5] | 1:2[5] | Over 1000-fold fluorescence enhancement.[5] |
| Zn²⁺ | N′-(3,5-di-tert-butylsalicylidene)-2-hydroxybenzoylhydrazine | Not specified | Not specified | High selectivity for Zn²⁺ over other transition metals.[6] |
| Al³⁺/Zn²⁺ | Triazole hydrazone | Not specified | Not specified | Multi-analyte sensor with pH-dependent selectivity.[7][8] |
Experimental Protocol: Fluorescent Detection of Al³⁺
This protocol is based on the use of a "turn-on" fluorescent sensor.
1. Materials:
- This compound derivative fluorescent sensor solution (e.g., 10 µM in a suitable solvent like methanol-water mixture).
- Standard solution of Al³⁺ (e.g., 1 mM from AlCl₃ in deionized water).
- Other metal ion solutions for selectivity studies.
- Fluorescence spectrophotometer.
2. Procedure:
- Prepare a working solution of the fluorescent sensor in the appropriate solvent system (e.g., methanol/water, v/v = 9/1) and buffer (e.g., HEPES, pH 7.4).
- Transfer the sensor solution to a quartz cuvette.
- Record the initial fluorescence emission spectrum at a specific excitation wavelength.
- Add incremental amounts of the Al³⁺ standard solution to the cuvette.
- After each addition, mix well and record the fluorescence emission spectrum.
- Plot the fluorescence intensity at the emission maximum against the Al³⁺ concentration to generate a calibration curve.
- The limit of detection (LOD) can be calculated from the calibration curve.
Signaling Pathway: Al³⁺/Zn²⁺ "Turn-On" Fluorescence
The fluorescence enhancement is often attributed to mechanisms like Chelation-Enhanced Fluorescence (CHEF), where the binding of the metal ion restricts the photoinduced electron transfer (PET) process and inhibits C=N isomerization, leading to a significant increase in fluorescence quantum yield.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
II. Sensing of Anions
The N-H proton of the hydrazone moiety can act as a hydrogen bond donor, enabling the recognition and sensing of various anions.
A. Colorimetric Detection of Carbonate (CO₃²⁻) and Cyanide (CN⁻)
This compound derivatives can be designed to undergo a distinct color change upon interaction with specific anions.
Quantitative Data Summary
| Analyte | Sensor | Key Features |
| CO₃²⁻ | Benzaldehyde-2,4-dinitrophenylhydrazone | Color change from yellow to red; bathochromic shift from 390 nm to 495 nm in DMF.[9][10] |
| CN⁻ | Benzimidazole (B57391) derivative | Detection limit of 8.8 x 10⁻⁸ M in H₂O/DMSO.[11] |
Experimental Protocol: Colorimetric Detection of Carbonate
This protocol is based on the use of Benzaldehyde-2,4-dinitrophenylhydrazone (BDPH).[9]
1. Materials:
- Benzaldehyde-2,4-dinitrophenylhydrazone (BDPH) solution (1 x 10⁻⁵ M in DMF).[9]
- Sodium carbonate (Na₂CO₃) solution (1 x 10⁻² M in deionized water).[9]
- Dimethylformamide (DMF).
- UV-Vis spectrophotometer.
2. Procedure:
- Synthesize BDPH by reacting 2,4-dinitrophenylhydrazine (B122626) with benzaldehyde in ethanol (B145695) with a catalytic amount of glacial acetic acid.[9]
- Prepare a 1 x 10⁻⁵ M solution of the synthesized BDPH in DMF.[9]
- To 1.5 mL of the BDPH solution, add 50 µL of the Na₂CO₃ solution.[9]
- Allow the mixture to stand for 30 minutes for the color to stabilize.[9]
- Record the UV-Vis absorption spectrum from 300-600 nm.
- A color change from yellow to red and a bathochromic shift in the absorption maximum indicates the presence of carbonate ions.[9]
Sensing Mechanism: Anion Detection
The interaction between the N-H proton of the hydrazone and the anion (e.g., carbonate) through hydrogen bonding leads to deprotonation. This deprotonation causes delocalization of electrons within the molecule, resulting in a change in the electronic transition energy and a visible color change.
Caption: Anion sensing via deprotonation of the hydrazone N-H.
III. Pharmaceutical Analysis
Benzaldehyde can be determined with high sensitivity using HPLC with fluorescence detection after derivatization with a suitable hydrazine derivative. This is particularly useful for measuring the activity of enzymes like semicarbazide-sensitive amine oxidase (SSAO), which produces benzaldehyde.
Experimental Protocol: HPLC-FL Determination of Benzaldehyde
This protocol is based on derivatization with N-acetylhydrazine acridone (B373769) (AHAD).[12][13][14]
1. Materials:
- N-acetylhydrazine acridone (AHAD) solution.
- Trichloroacetic acid (catalyst).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Reversed-phase C18 column.
- HPLC system with a fluorescence detector.
2. Derivatization Procedure:
- Mix the sample containing benzaldehyde with the AHAD solution.
- Add trichloroacetic acid as a catalyst.
- Heat the mixture at 40°C for 30 minutes.[12][13]
- Dilute the reaction mixture with acetonitrile/water.
3. HPLC-FL Analysis:
- Column: Reversed-phase C18.
- Mobile Phase: Gradient elution with acetonitrile and water.
- Detection: Fluorescence detector with excitation at 371 nm and emission at 421 nm.[12]
- Quantification: Based on the peak area of the benzaldehyde-AHAD hydrazone derivative.
Workflow: HPLC-FL Analysis
Caption: Workflow for HPLC-FL analysis of benzaldehyde.
IV. Corrosion Inhibition
This compound derivatives can act as effective corrosion inhibitors for metals like aluminum in acidic media.[15] They form a protective film on the metal surface, inhibiting both anodic and cathodic reactions.
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol outlines a basic approach using weight loss and electrochemical methods.
1. Materials:
- Aluminum coupons of known dimensions and weight.
- Hydrochloric acid (e.g., 1 M HCl).
- This compound derivative inhibitor.
- Potentiostat/Galvanostat for electrochemical measurements.
2. Weight Loss Method:
- Immerse pre-weighed aluminum coupons in the corrosive medium (HCl) with and without different concentrations of the inhibitor.
- After a specific time, remove the coupons, clean them, and reweigh them.
- Calculate the corrosion rate and inhibitor efficiency.
3. Electrochemical Methods (Potentiodynamic Polarization):
- Use a three-electrode cell with the aluminum coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
- Record the polarization curves in the corrosive medium with and without the inhibitor.
- Determine the corrosion potential (Ecorr) and corrosion current density (icorr) to evaluate the inhibitor's effect.
Mechanism of Corrosion Inhibition
The this compound derivatives adsorb onto the aluminum surface. This adsorption is facilitated by the presence of heteroatoms (N, O) and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the metal. The adsorbed layer acts as a physical barrier, preventing the corrosive species from reaching the metal surface.
Caption: Mechanism of corrosion inhibition by benzaldehyde hydrazones.
Conclusion
This compound derivatives are a highly valuable and versatile platform for the development of analytical tools. Their straightforward synthesis and the ease with which their properties can be modulated make them suitable for a wide array of applications, from the sensitive and selective detection of ions to their use in chromatography and materials protection. The protocols and data presented here provide a foundation for researchers to explore and expand upon the analytical applications of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A colorimetric and fluorescent chemosensor for selective detection of Cu2+ based on a new diarylethene with a benzophenone hydrazone unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colorimetric Cu2+ Detection of (1E,2E)-1,2-Bis((1H-pyrrol-2-yl)methylene)hydrazine Using a Custom-Built Colorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A bisalicylhydrazone based fluorescent probe for detecting Al3+ with high sensitivity and selectivity and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aroylhydrazone derivative as fluorescent sensor for highly selective recognition of Zn2+ ions: syntheses, characterization, crystal structures and spectroscopic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. A simple hydrazone as a multianalyte (Cu2+, Al3+, Zn2+) sensor at different pH values and the resultant Al3+ complex as a sensor for F− - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 10. Synthesis and Characterization of Schiff Base Compound Benzaldehyde- 2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor | Musyrifah | IJFAC (Indonesian Journal of Fundamental and Applied Chemistry) [ijfac.unsri.ac.id]
- 11. Cyanide detection using a benzimidazole derivative in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes: Benzaldehyde Hydrazone Derivatives as Potential Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazone derivatives have emerged as a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The core structure, characterized by the azomethine group (>C=N-NH-), allows for extensive structural modifications, making it a "privileged scaffold" in medicinal chemistry. Benzaldehyde (B42025) hydrazones, in particular, are synthesized through a straightforward condensation reaction, offering a versatile platform for developing novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[3][4] These compounds have shown promising activity against a broad spectrum of Gram-positive and Gram-negative bacteria as well as various fungal strains.[1][5][6]
This document provides detailed protocols for the synthesis and antimicrobial evaluation of benzaldehyde hydrazone derivatives, along with a summary of their reported biological activity.
Synthesis of this compound Derivatives
The synthesis of benzaldehyde hydrazones is typically achieved through a condensation reaction between a substituted benzaldehyde and a hydrazine (B178648) or hydrazide derivative.[7][8] The reaction is often catalyzed by an acid and involves the formation of a C=N double bond with the elimination of a water molecule.[9]
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: General Synthesis
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Hydrazine or hydrazide derivative (1 mmol)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the substituted benzaldehyde (1 mmol) in a minimal amount of absolute ethanol in a round-bottom flask.[10]
-
In a separate container, dissolve the hydrazine or hydrazide derivative (1 mmol) in ethanol.
-
Add the hydrazine solution to the benzaldehyde solution with stirring.
-
Add a few drops of a catalyst, such as glacial acetic acid or citric acid, to the mixture.[10][11]
-
Attach a condenser and reflux the reaction mixture for a period ranging from 2 to 12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[7][12]
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.[7]
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the product from a suitable solvent (e.g., ethanol, methanol).
-
Characterize the final compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.[5][13]
Antimicrobial Activity Data
The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. Below are tables summarizing data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Compound 21 (1,2-dihydropyrimidine derivative) | Micrococcus luteus | 0.08 | [1] |
| Compound 34 (Nicotinic acid derivative) | Pseudomonas aeruginosa | 0.19 | [1] |
| Compound 33 (Nicotinic acid derivative) | Pseudomonas aeruginosa | 0.22 | [1] |
| Compounds 8, 9, 10 (General hydrazide-hydrazones) | Gram-positive bacteria | 0.002 - 0.98 | [14] |
| Compound 1 (Benzimidazole derivative) | Salmonella typhimurium | 6.25 | [1] |
| Compound 26 (Methylthiadiazole derivative) | Bacillus subtilis | 6.25 | [1] |
| Compound 5f (Aromatic hydrazone) | E. coli & K. pneumoniae | 2500 | [6] |
Table 2: Zone of Inhibition of Selected Derivatives
| Compound/Derivative | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |
| Compound H3 (Acetophenone derivative) | Staphylococcus aureus | 50 mg/mL | 19 | [5] |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 0.05 mg/mL | 20 | [5] |
| Compound 8 (4-chlorophenylsulfonyl acid derivative) | Staphylococcus aureus | Not Specified | 21 | [1] |
| Ampicillin (Standard) | Staphylococcus aureus | Not Specified | 22 | [1] |
| Compound 5f (Aromatic hydrazone) | Bacillus subtilis | Not Specified | 20.4 | [6] |
| Compound 5f (Aromatic hydrazone) | Klebsiella pneumoniae | Not Specified | 19.9 | [6] |
Protocols for Antimicrobial Susceptibility Testing
Standardized methods are crucial for evaluating the antimicrobial potency of newly synthesized compounds. The broth microdilution and agar (B569324) disk diffusion methods are most commonly employed.[15]
References
- 1. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine - ProQuest [proquest.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the N-acylation of Benzaldehyde Hydrazone
For Researchers, Scientists, and Drug Development Professionals
The N-acylhydrazone (NAH) scaffold is a cornerstone in modern medicinal chemistry and drug development.[1][2] Recognized for its straightforward synthesis and versatile biological activity, the NAH moiety is a key pharmacophore in compounds with antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][3][4] This document provides detailed experimental procedures for the synthesis of N-acylhydrazones, specifically through the N-acylation of benzaldehyde (B42025) hydrazone and its derivatives, tailored for researchers in academic and industrial settings.
The synthetic route generally involves the condensation of a hydrazide with an aldehyde or ketone.[5] The resulting N-acylhydrazone structure, characterized by the -C(O)-NH-N=CH- linkage, can exist as a mixture of geometric (E/Z) and conformational (syn/anti) isomers, a crucial consideration in structural analysis and biological activity studies.[1][6]
General Experimental Workflow
The synthesis of N-acylhydrazones from benzaldehyde derivatives is typically a straightforward condensation reaction. The general workflow is depicted below.
Caption: General workflow for the synthesis of N-acylhydrazones.
Experimental Protocols
Protocol 1: Conventional Synthesis using Acid Catalysis
This protocol describes a general method for the synthesis of N-acylhydrazones via the condensation of a hydrazide with a substituted benzaldehyde in ethanol (B145695), using acetic acid as a catalyst.[5][7]
Materials:
-
Substituted Benzaldehyde (1.0 mmol)
-
Appropriate Hydrazide (1.0 mmol)
-
Absolute Ethanol (15-20 mL)
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
Procedure:
-
Dissolve the hydrazide (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask.
-
To this solution, add the substituted benzaldehyde (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Heat the reaction mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the product in a desiccator or under vacuum.
-
If no precipitate forms upon cooling, the product can be precipitated by adding cold water to the reaction mixture before filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a more rapid and often higher-yield alternative to conventional heating.
Materials:
-
Substituted Benzaldehyde (1.0 mmol)
-
Appropriate Hydrazide (1.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the hydrazide (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in ethanol (10 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined for each specific reaction.
-
After irradiation, cool the vessel to room temperature.
-
The product will typically precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
Purify the product by recrystallization if necessary.
Data Presentation: Synthesis and Characterization
The following tables summarize typical yields and key characterization data for a selection of N-acyl benzaldehyde hydrazones synthesized using the methods described.
Table 1: Reaction Conditions and Yields for Selected N-Acylhydrazones
| Compound | Starting Aldehyde | Starting Hydrazide | Method | Yield (%) | Melting Point (°C) | Reference |
| 1 | Benzaldehyde | p-Toluene-sulfonylhydrazide | Conventional | 87-93 | 124-125 | [8] |
| 2 | 3,4-Difluorobenzaldehyde | 2-(6-chloro-9H-carbazol-2-yl)propanehydrazide | Microwave | 65 | 224-230 | [1] |
| 3 | 2,3-Dihydroxybenzaldehyde | 2-(6-chloro-9H-carbazol-2-yl)propanehydrazide | Microwave | 70 | 143-149 | [1] |
| 4 | 2-Hydroxybenzaldehyde | 2-(4-chlorophenyl)acetohydrazide | Conventional | 77 | - | [5] |
| 5 | 2-Hydroxybenzaldehyde | 2-(4-methoxyphenyl)acetohydrazide | Conventional | 83 | - | [5] |
Table 2: Spectroscopic Data for N-Acylhydrazone Characterization
| Functional Group | FT-IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| -NH (Amide) | 3195–3310[6][7] | 11.2 - 11.8[1][5] | - |
| C=O (Amide) | 1645–1675[7][9] | - | 166 - 175[1][6] |
| C=N (Imine) | 1600–1670[6][7] | - | - |
| =CH (Imine) | - | 7.8 - 8.4[1][5][9] | 132 - 148[1][6] |
Note: The exact positions of peaks will vary depending on the specific molecular structure and the solvent used for analysis.
Structural Considerations: Isomerism in N-Acylhydrazones
A critical aspect of N-acylhydrazone chemistry is the presence of stereoisomers. The molecule can exist as E/Z isomers due to restricted rotation around the C=N double bond and as syn/anti conformers due to restricted rotation around the N-C(O) amide bond.[1][6] These isomers are often in equilibrium in solution, which can lead to the duplication of signals in NMR spectra.[1][6]
References
- 1. Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
The Versatility of Benzaldehyde Hydrazone in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzaldehyde (B42025) hydrazones are highly versatile and readily accessible building blocks in organic synthesis, serving as pivotal precursors for a diverse array of heterocyclic compounds. Their utility stems from the reactive C=N double bond and the nucleophilic nitrogen atoms of the hydrazone moiety, which readily participate in various cyclization and cycloaddition reactions. This report provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds, including pyrazoles, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, starting from benzaldehyde hydrazones.
Application Notes
The synthesis of heterocyclic compounds from benzaldehyde hydrazones offers several advantages for researchers and drug development professionals:
-
Structural Diversity: The ability to employ a wide range of substituted benzaldehydes and hydrazine (B178648) derivatives allows for the creation of large and diverse libraries of heterocyclic compounds. This is crucial for structure-activity relationship (SAR) studies in drug discovery.
-
Synthetic Accessibility: Benzaldehyde hydrazones are typically straightforward to prepare through the condensation of benzaldehyde with a corresponding hydrazine, often with high yields.
-
Biological Significance: The resulting heterocyclic cores, such as pyrazoles, thiadiazoles, oxadiazoles, and triazoles, are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3]
This document outlines validated protocols for the synthesis of these key heterocyclic systems, providing a foundation for further exploration and derivatization in a research setting.
Quantitative Data Summary
The following table summarizes the yields of various heterocyclic compounds synthesized from benzaldehyde hydrazone derivatives under different reaction conditions, allowing for easy comparison of synthetic efficiencies.
| Heterocyclic Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Pyrazole (B372694) | 4-Chlorobenzaldehyde (B46862), Benzylhydrazine (B1204620) dihydrochloride (B599025), 1-(p-Tolyl)-2-nitroprop-1-ene | MeOH, H₂O, rt, 3h; then EtOH, reflux, 48h | 77 | [4] |
| 1,3,4-Thiadiazole | This compound, Disulfur (B1233692) dichloride, DBU | CH₂Cl₂, 0 °C | 28 | |
| 1,3,4-Oxadiazole | 4-Chlorobenzaldehyde 4-chlorobenzoylhydrazone, Iodine, Yellow mercuric oxide | Dry ether, rt | High | [5] |
| 1,2,4-Triazole | Benzaldehyde, 2-Hydrazinopyridine, I₂, TBHP | DMSO, rt | 92 | [6] |
| 1,3,5-Trisubstituted-1,2,4-triazole | Benzaldehyde, Hydrazonoyl hydrochloride, Hydroxylamine hydrochloride, Triethylamine | One-pot reaction | 28-94 | [7] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of key heterocyclic compounds from benzaldehyde hydrazones.
Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a one-pot, regioselective synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitro-olefins.
Materials:
-
4-Chlorobenzaldehyde (1.25 equiv)
-
Benzylhydrazine dihydrochloride (1.25 equiv)
-
1-(p-Tolyl)-2-nitroprop-1-ene (1.0 equiv)
-
Methanol (B129727) (MeOH)
-
Ethanol (B145695) (EtOH)
-
Water (H₂O)
Procedure:
-
In a 500-mL round-bottomed flask, dissolve 4-chlorobenzaldehyde (e.g., 4.86 g, 34.5 mmol) in methanol (150 mL).
-
Add water (10 mL) to the solution.
-
Add benzylhydrazine dihydrochloride (e.g., 6.75 g, 34.5 mmol) in one portion.
-
Stir the mixture at room temperature for 3 hours to form the this compound in situ.
-
To this mixture, add 1-(p-tolyl)-2-nitroprop-1-ene (1.0 equiv).
-
Heat the reaction mixture to reflux in ethanol and maintain for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the 1,3,5-trisubstituted pyrazole.[4]
Protocol 2: Synthesis of 2,5-Diaryl-1,3,4-Thiadiazoles
This protocol details the synthesis of 2,5-diaryl-1,3,4-thiadiazoles from benzaldehyde hydrazones and disulfur dichloride.
Materials:
-
This compound (1.0 equiv)
-
Disulfur dichloride (S₂Cl₂) (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flame-dried, two-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DBU (2.0 equiv) to the stirred solution.
-
Add disulfur dichloride (1.0 equiv) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the 2,5-diaryl-1,3,4-thiadiazole.
Protocol 3: Synthesis of 2,5-Diaryl-1,3,4-Oxadiazoles via Oxidative Cyclization
This protocol describes the oxidative cyclization of aroylhydrazones to form 2,5-diaryl-1,3,4-oxadiazoles.
Materials:
-
Benzaldehyde aroylhydrazone (e.g., 4-chlorobenzaldehyde 4-chlorobenzoylhydrazone) (1.0 equiv)
-
Iodine (I₂) (1.0 equiv)
-
Yellow mercuric oxide (HgO) (1.0 equiv)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
To a stirred solution of the benzaldehyde aroylhydrazone in dry diethyl ether, add iodine and yellow mercuric oxide.[5]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove any insoluble materials.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-diaryl-1,3,4-oxadiazole.[5]
Protocol 4: Synthesis of 1,2,4-Triazoles
This protocol outlines a modern approach to the synthesis of 1,2,4-triazoles from benzaldehyde and a hydrazine derivative using an iodine/TBHP reagent system.
Materials:
-
Benzaldehyde (1.0 equiv)
-
2-Hydrazinopyridine (1.2 equiv)
-
Iodine (I₂) (20 mol%)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (3.0 equiv)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
In a round-bottomed flask, combine benzaldehyde, 2-hydrazinopyridine, and iodine in dimethyl sulfoxide.
-
Stir the mixture at room temperature.
-
Add tert-butyl hydroperoxide dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,2,4-triazole.[6]
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for heterocyclic synthesis and a proposed signaling pathway for the anticancer activity of certain thiadiazole derivatives.
References
- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition [organic-chemistry.org]
Application Notes and Protocols for Hydrazone Derivatives in Antifungal and Anti-Biofilm Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal and anti-biofilm properties of hydrazone derivatives, offering valuable insights for the development of novel therapeutic agents. The following sections detail the biological activities of these compounds, present quantitative data for easy comparison, and provide detailed protocols for key experimental assays.
Introduction
The emergence of drug-resistant fungal pathogens and the complex nature of biofilm-associated infections present a significant challenge to global health. Hydrazone derivatives, a versatile class of organic compounds characterized by the >C=N-NH-C(=O)- functional group, have garnered considerable attention for their broad spectrum of biological activities, including potent antifungal and anti-biofilm effects. These compounds offer a promising scaffold for the design and synthesis of new, effective antifungal agents. Their mechanisms of action are multifaceted, ranging from disruption of the fungal cell membrane to inhibition of essential enzymes and interference with virulence factors such as hyphal formation and biofilm development.
Antifungal Activity of Hydrazone Derivatives
Hydrazone derivatives have demonstrated significant in vitro activity against a wide range of fungal species, including clinically relevant yeasts like Candida spp. and Trichosporon asahii. The antifungal efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Quantitative Data Summary
The following table summarizes the antifungal activity of selected hydrazone derivatives against various fungal strains.
| Compound ID | Fungal Species | MIC (µg/mL) | Reference |
| 7b | C. parapsilosis | 8–16 | [1][2] |
| T. asahii | 8–16 | [1][2] | |
| 13a | C. parapsilosis | 16–32 | [1][2] |
| T. asahii | 16–32 | [1][2] | |
| Naphthalene hydrazone derivative | C. albicans (ATCC 10231) | Zone of inhibition: 13 mm | [3] |
| Anaf compounds | Candida spp. | 4–64 | [4] |
| PP17 | Candida spp. | 8–32 | [5] |
| PP49 | C. auris, C. parapsilosis | Not specified, but showed best activity | [5] |
| PP50 | C. parapsilosis, C. albicans SC5314 | Not specified, but showed best activity | [5] |
| PP53 | C. parapsilosis | Not specified, but showed best activity | [5] |
| 3e | C. krusei | 8 | [6] |
| Steroidal hydrazones (7, 8) | Various fungi | 0.37 | [7] |
| RN104 | C. neoformans, C. gattii | 0.9 µM | [8] |
| Hyd. H (2a) | C. albicans | 9.6 | [9][10] |
| Hyd. OCH3 (2b) | C. albicans | 11.1 | [10] |
| Hyd.Cl (2c) | C. albicans | 5.6 | [10] |
Anti-Biofilm Activity of Hydrazone Derivatives
Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents and the host immune system. Several hydrazone derivatives have shown promising activity in both inhibiting the formation of and eradicating established biofilms.
Quantitative Data Summary
The table below presents the anti-biofilm activity of selected hydrazone derivatives.
| Compound ID | Fungal Species | Biofilm Inhibition (%) | Biofilm Eradication (%) | Reference |
| Anaf compounds | Fluconazole-susceptible and -resistant Candida strains | Significant inhibition | Not specified | [4] |
| Hyd. OCH3 | C. albicans | ~60% inhibition of formation | Not specified | [10] |
| Steroidal hydrazone (8) | C. albicans ATCC 10231 | >16% inhibition of formation at 0.5x MIC | Not specified | [7] |
Mechanisms of Action
The antifungal and anti-biofilm activities of hydrazone derivatives are attributed to several mechanisms:
-
Cell Membrane Disruption: Some hydrazones interfere with the integrity of the fungal cell membrane.[1][2]
-
Inhibition of Ergosterol (B1671047) Synthesis: Naphthalene derivatives, for instance, can inhibit enzymes crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.[3]
-
Enzyme Inhibition: Certain hydrazones have been designed to inhibit specific fungal enzymes, such as trehalose-6-phosphate (B3052756) synthase (TPS2), which is involved in stress resistance.[5][11][12][13]
-
Downregulation of Virulence Genes: Sulfonyl hydrazones have been shown to downregulate the expression of hypha-specific genes in C. albicans (als3, hwp1, ece1, and sap5), which are critical for adhesion and biofilm formation.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of hydrazone derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Fungal inoculum, standardized to 0.5-2.5 x 10^3 CFU/mL
-
Hydrazone derivatives, dissolved in DMSO
-
Positive control (e.g., Fluconazole)
-
Negative control (medium with DMSO)
-
Growth indicator (e.g., AlamarBlue™ or visual inspection)
Procedure:
-
Prepare a stock solution of the hydrazone derivative in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.25 to 32 µg/mL).[12] The final DMSO concentration should not exceed 1%.[12]
-
Prepare the fungal inoculum in RPMI-1640 and adjust the concentration to 0.5-2.5 x 10^3 CFU/mL.
-
Add 100 µL of the standardized fungal suspension to each well containing 100 µL of the diluted compound.
-
Include a positive control (antifungal drug) and a negative control (medium with the same concentration of DMSO as the test wells).
-
Incubate the plates at 37°C for 24-48 hours.[12]
-
Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible growth. If using a colorimetric indicator, follow the manufacturer's instructions.[12]
Protocol 2: Biofilm Inhibition Assay
This protocol assesses the ability of a compound to prevent biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal suspension (e.g., C. albicans), standardized to 1 x 10^6 CFU/mL in RPMI-1640
-
Hydrazone derivatives
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Phosphate-buffered saline (PBS)
Procedure:
-
Add 100 µL of the standardized fungal suspension to the wells of a 96-well plate.
-
Add 100 µL of the hydrazone derivative at various concentrations (e.g., 1x MIC, 0.5x MIC).
-
Include a positive control (e.g., an antifungal known to inhibit biofilms) and a negative control (no compound).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 100 µL of 0.1% crystal violet solution for 20 minutes.
-
Wash the wells with distilled water to remove excess stain and allow to air dry.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader. The reduction in absorbance compared to the control indicates biofilm inhibition.
Protocol 3: Biofilm Eradication Assay (MTT Assay)
This protocol measures the metabolic activity of the remaining viable cells in a pre-formed biofilm after treatment.
Materials:
-
Pre-formed fungal biofilms (as in Protocol 2, steps 1-4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare mature biofilms in a 96-well plate as described in the biofilm inhibition assay.
-
After biofilm formation, wash the wells with PBS.
-
Add 200 µL of fresh medium containing various concentrations of the hydrazone derivative to the wells.
-
Incubate for a further 24 hours.
-
Wash the wells with PBS.
-
Add 100 µL of MTT solution to each well and incubate in the dark at 37°C for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm. A decrease in absorbance indicates a reduction in cell viability and thus biofilm eradication.[4]
Visualizations
The following diagrams illustrate key concepts related to the application of hydrazone derivatives.
Caption: Experimental workflow for evaluating hydrazone derivatives.
Caption: Mechanisms of action of hydrazone derivatives.
Caption: Downregulation of hyphal genes by sulfonyl hydrazones.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. In vitro antifungal and antibiofilm activities of novel sulfonyl hydrazone derivatives against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Evaluation of Novel Metacetamol Derivatives with Hydrazone Moiety as Anticancer and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Efficacy of a Thiazolyl Hydrazone Derivative Incorporated into a Self-Emulsifying Drug Delivery System in a Murine Model of Cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for high yield of benzaldehyde hydrazone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of benzaldehyde (B42025) hydrazone. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of benzaldehyde hydrazone, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound consistently low?
A1: Low yields can be attributed to several factors:
-
Suboptimal pH: The reaction is acid-catalyzed. A pH that is too high or too low can hinder the reaction rate. The optimal pH is typically in the mildly acidic range (pH 4-6) to facilitate the protonation of the carbonyl oxygen without excessively protonating the hydrazine (B178648), which would render it non-nucleophilic.[1]
-
Purity of Reactants: Impurities in benzaldehyde, such as benzoic acid formed from oxidation, can interfere with the reaction. Similarly, the purity of the hydrazine source is crucial. It is recommended to use freshly distilled benzaldehyde and high-purity hydrazine hydrate (B1144303).
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gently heating the mixture.
-
Side Reactions: The formation of byproducts, primarily benzalazine, can consume the reactants and reduce the yield of the desired hydrazone.[1]
Q2: I am observing a significant amount of a yellow, crystalline byproduct. What is it and how can I minimize its formation?
A2: The most common byproduct in this reaction is benzalazine, which is formed when one molecule of hydrazine reacts with two molecules of benzaldehyde. To minimize its formation:
-
Control Stoichiometry: Use a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) relative to benzaldehyde. This ensures that the benzaldehyde is consumed before it can react with the initially formed this compound.
-
Order of Addition: Add the benzaldehyde dropwise to the solution of hydrazine. This prevents a localized excess of benzaldehyde, which can favor the formation of the azine.
Q3: My product is an oil and is difficult to crystallize. How can I purify it effectively?
A3: Oily products can be challenging but can often be purified by:
-
Trituration: Stirring the oily product with a non-polar solvent in which it is insoluble, such as cold n-hexane or pentane, can sometimes induce crystallization.
-
Recrystallization from a Mixed Solvent System: If a single solvent for recrystallization is not effective, a mixed solvent system can be employed. Dissolve the oily product in a small amount of a good solvent (e.g., ethanol (B145695), ethyl acetate) and then gradually add a poor solvent (e.g., water, hexane) until turbidity is observed. Gentle heating to redissolve the product followed by slow cooling can promote crystal growth.
-
Column Chromatography: If recrystallization fails, column chromatography using silica (B1680970) gel is a reliable method for purification. A common eluent system is a mixture of hexane (B92381) and ethyl acetate, with the polarity adjusted based on the TLC analysis of the product.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound?
A1: The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the hydrazone. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1]
Q2: What is the role of the acid catalyst in this reaction?
A2: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, which increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine.
Q3: Which solvents are most suitable for this reaction?
A3: Alcohols such as ethanol and methanol (B129727) are commonly used solvents for the synthesis of this compound as they readily dissolve both reactants.[2] Acetonitrile has also been reported as an effective solvent.[1] The choice of solvent can influence the reaction rate and the ease of product isolation.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Spot the reaction mixture alongside the starting materials (benzaldehyde and hydrazine) on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.
Data Presentation
The yield of this compound is influenced by various reaction parameters. The following table summarizes the impact of different conditions on the reaction yield based on available literature.
| Parameter | Condition | Yield (%) | Notes |
| Catalyst | Acetic Acid | 78-85 | A common and effective catalyst.[1] |
| Citric Acid | 88-94 | An eco-friendly and highly effective catalyst.[1] | |
| CeCl₃·7H₂O (2 mol%) | 97 | In methanol at room temperature, reaction time of 5 minutes.[3] | |
| MgO Nanoparticles | 95 | Under solvent-free conditions at 80°C for 30 minutes.[4] | |
| Solvent | Methanol | High | A commonly used solvent providing good yields.[3] |
| Ethanol | High | Another common and effective solvent.[5] | |
| Acetonitrile | High | Can provide excellent yields.[1] | |
| Water | Moderate | Reaction is possible but may be slower. | |
| Solvent-free | 95 | With MgO nanoparticles as a catalyst, offering a green alternative.[4] | |
| Temperature | Room Temperature | Varies | Can be sufficient, but may require longer reaction times. |
| 60°C | High | Moderate heating can increase the reaction rate. | |
| 80°C | 95 | Optimal temperature for solvent-free reaction with MgO nanoparticles.[4] | |
| Reflux | High | Often used to ensure completion of the reaction.[5] | |
| Reaction Time | 5 minutes | 97 | With CeCl₃·7H₂O catalyst in methanol.[3] |
| 30 minutes | 95 | Solvent-free with MgO nanoparticles at 80°C.[4] | |
| 1-3 hours | 80-90 | Typical duration for reactions under reflux in ethanol.[5] |
Experimental Protocols
Protocol 1: Standard Synthesis using Acetic Acid Catalyst
-
Dissolution: In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) in ethanol (10 mL per gram of benzaldehyde).
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (1.1 equivalents) dropwise with stirring.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the completion of the reaction.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Purification: Wash the collected crystals with a small amount of cold ethanol and dry them under vacuum. Recrystallize from ethanol if further purification is required.
Protocol 2: High-Yield Synthesis using a Cerium(III) Chloride Catalyst
-
Reactant Mixture: In a flask, combine 3,4-dimethoxybenzaldehyde (B141060) (as a model for benzaldehyde, 1 equivalent) and N,N-dimethylhydrazine (1.1 equivalents) in methanol.[3]
-
Catalyst Addition: Add Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 2 mol%).[3]
-
Reaction: Stir the mixture at room temperature for 5 minutes.[3]
-
Work-up and Purification: The product can be isolated by removing the solvent and purifying by column chromatography or recrystallization. This method has been shown to give a 97% yield for the model compound.[3]
Mandatory Visualizations
Caption: Acid-catalyzed reaction mechanism for the formation of this compound.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How does benzaldehyde react with hydrazine? - Blog [sinoshiny.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. worldwidejournals.com [worldwidejournals.com]
Common side reactions in benzaldehyde hydrazone synthesis and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of benzaldehyde (B42025) hydrazone.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing benzaldehyde hydrazone?
A1: The synthesis of this compound is a condensation reaction between benzaldehyde and a hydrazine (B178648) derivative (such as hydrazine hydrate (B1144303) or phenylhydrazine). The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the benzaldehyde, followed by the elimination of a water molecule to form a C=N double bond, characteristic of a hydrazone.[1][2]
Q2: What are the most prevalent side reactions in this compound synthesis?
A2: The most common side reactions include:
-
Azine Formation: The synthesized this compound can react with a second molecule of benzaldehyde to form a symmetrical azine (benzalazine).[3][4][5] This is particularly common when using unsubstituted hydrazine.
-
Hydrolysis: The hydrazone bond is susceptible to hydrolysis, the reverse of the formation reaction, which can be catalyzed by the presence of acid and water.[5][6]
-
Oxidation: Hydrazones can undergo oxidation, especially when exposed to air (autoxidation), which can lead to the formation of various byproducts.[7]
Q3: How does pH influence the reaction?
A3: The pH of the reaction medium is a critical parameter. A mildly acidic environment (pH 4-6) is generally optimal as it catalyzes the dehydration step of the reaction.[4][8] At neutral or high pH, the reaction can be slow. However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity and hindering the initial attack on the carbonyl group.[4]
Q4: What are the recommended methods for purifying crude this compound?
A4: The two most effective and commonly used purification techniques are:
-
Recrystallization: This is the preferred method for purifying solid hydrazones. A suitable solvent is one in which the hydrazone has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol (B145695) is often a good choice.[1][6]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica (B1680970) gel is a reliable alternative. The choice of eluent will depend on the polarity of the specific hydrazone derivative.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Unfavorable pH: The reaction equilibrium may not favor product formation. | Adjust the pH to a mildly acidic range of 4.5-6 using a catalytic amount of a weak acid like acetic acid.[4][8] |
| Poor Quality Reagents: Impurities in the starting benzaldehyde or hydrazine can interfere with the reaction. | Use freshly distilled or high-purity reagents. Benzaldehyde is prone to oxidation to benzoic acid, which should be removed prior to the reaction.[1] | |
| Steric Hindrance: Bulky substituents on either the benzaldehyde or the hydrazine can slow down the reaction rate. | Increase the reaction temperature or prolong the reaction time to overcome the steric barrier.[4] | |
| Presence of a Major Side Product (Azine Formation) | Incorrect Stoichiometry: An excess of benzaldehyde or a localized high concentration of it can promote the reaction of the formed hydrazone with another aldehyde molecule. | Use a 1:1 molar ratio of benzaldehyde to the hydrazine derivative.[4] Consider adding the benzaldehyde dropwise to the hydrazine solution to maintain a low concentration of the aldehyde.[9] |
| High Reaction Temperature: Elevated temperatures can sometimes favor the formation of the more thermodynamically stable azine. | Conduct the reaction at room temperature or with gentle warming, avoiding excessive heat. | |
| Product Decomposes During Workup (Hydrolysis) | Acidic Workup Conditions: The presence of strong acids during the workup can lead to the hydrolysis of the hydrazone back to the starting materials. | Perform the workup and purification steps under neutral or slightly basic conditions to minimize hydrolysis.[6] |
| Excess Water: The presence of a large amount of water can shift the equilibrium towards the starting materials. | If the reaction is reversible, consider removing water as it forms, for example, by using a Dean-Stark apparatus, although this is less common for simple hydrazone preparations. | |
| Product is an Oil and Difficult to Purify | Presence of Impurities: Oily products can be a result of a mixture of the desired hydrazone and side products. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography is recommended.[1] |
| Inherent Property of the Product: Some hydrazones are naturally oily or low-melting solids. | Confirm the identity and purity of the product using analytical techniques like NMR and mass spectrometry. If the product is indeed the desired hydrazone, proceed with its use as an oil or attempt to form a solid derivative if necessary for subsequent steps. |
Quantitative Data Summary
The yield and purity of this compound are highly dependent on the reaction conditions and the purity of the starting materials. The following table provides a summary of expected outcomes under different scenarios.
| Reaction Conditions | Expected Yield | Common Impurities | Notes |
| Optimized Conditions: - High-purity reactants- 1:1 Stoichiometry- Mildly acidic pH (4-6)- Room temperature or gentle warming | High (often >85%)[10] | Minimal | Careful control of parameters leads to a clean reaction with high conversion to the desired product. |
| Excess Benzaldehyde: - >1 equivalent of benzaldehyde | Variable, may appear high before purification | Benzalazine (symmetrical azine) | The excess aldehyde drives the formation of the azine side product.[4][5] |
| Strongly Acidic Conditions: - Low pH (<3) | Low | Unreacted starting materials | The hydrazine is protonated and becomes non-nucleophilic, inhibiting the reaction. Hydrolysis of any formed product is also accelerated.[4] |
| Presence of Oxidants (e.g., air exposure for prolonged periods) | Reduced yield of desired product | Various oxidation byproducts | It is advisable to conduct the reaction under an inert atmosphere if the specific hydrazone is known to be sensitive to oxidation. |
Experimental Protocols
Protocol 1: Synthesis of Benzaldehyde Phenylhydrazone
This protocol is adapted from a standard laboratory procedure for the preparation of a phenylhydrazone derivative.[2]
Materials:
-
Benzaldehyde (freshly distilled)
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol (rectified spirit)
-
Water
Procedure:
-
In a flask, dissolve 3 mL of glacial acetic acid in 20 mL of water.
-
To this solution, add 4 mL of phenylhydrazine.
-
Add 2 mL of benzaldehyde to the mixture.
-
Stopper the flask and shake the contents vigorously.
-
Allow the mixture to stand for 15-20 minutes with occasional shaking. A precipitate of benzaldehyde phenylhydrazone will form.
-
Collect the solid product by vacuum filtration.
-
Wash the product first with a small amount of very dilute acetic acid, followed by a wash with cold water to remove any remaining acid and unreacted starting materials.
-
Dry the crude product.
-
For further purification, recrystallize the crude benzaldehyde phenylhydrazone from ethanol.
Protocol 2: Synthesis of this compound with a Focus on Minimizing Azine Formation
This protocol incorporates best practices to reduce the formation of benzalazine.
Materials:
-
Benzaldehyde (1.0 equivalent, high purity)
-
Hydrazine hydrate (1.0 - 1.1 equivalents)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the hydrazine hydrate (1.0 - 1.1 equivalents) in ethanol.
-
Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the hydrazine solution.
-
In a separate container, dissolve the benzaldehyde (1.0 equivalent) in a small amount of ethanol.
-
Add the benzaldehyde solution dropwise to the stirred hydrazine solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzaldehyde spot is no longer visible.
-
Once the reaction is complete, the product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the purified this compound.
Visualizing Reaction Pathways
The following diagram illustrates the relationship between the desired this compound synthesis and the common side reactions.
Caption: Reaction scheme for this compound synthesis and its major side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Benzaldehyde Hydrazone by Recrystallization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of benzaldehyde (B42025) hydrazone by recrystallization. It is designed for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of benzaldehyde hydrazone.
Question: I am not getting any crystals, or the yield is very low. What should I do?
Answer: This is a common issue in recrystallization and can often be resolved by addressing the following potential causes:
-
Excess Solvent: The most frequent reason for poor or no crystallization is the use of too much solvent, which keeps the compound dissolved even at low temperatures.[1]
-
Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.[1]
-
-
Supersaturation: The solution may be supersaturated, meaning it contains more dissolved compound than it should at a given temperature, but the crystals lack a nucleation point to begin forming.[1]
-
Solution 1: Seeding. If you have a pure crystal of this compound, add a tiny "seed crystal" to the solution to initiate crystallization.[1]
-
Solution 2: Scratching. Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[1]
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the this compound, even at cold temperatures.
Question: My product is separating as an oil instead of crystals. How can I fix this?
Answer: "Oiling out" occurs when the solid material separates from the solution as a liquid rather than a crystalline solid.[1] This is often due to the compound being significantly impure or the melting point of the compound being lower than the boiling point of the solvent.[1]
-
Solution 1: Adjust Cooling Rate. Reheat the solution to redissolve the oil. Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask to slow heat loss.[1]
-
Solution 2: Dilute the Solution. Add a small amount of additional hot solvent to the mixture and attempt to cool it again slowly.[1]
-
Solution 3: Trituration. If an oil persists, you can try to induce solidification by triturating the oil with a non-polar solvent like cold pentane (B18724) or hexane.[2][3]
Question: The purified crystals are colored, but the pure compound should be colorless. What happened?
Answer: The presence of color indicates that impurities are trapped within the crystal lattice. This can happen if the crystals form too quickly or if there are colored impurities with similar solubility profiles.
-
Solution 1: Second Recrystallization. Repeat the recrystallization process. The second purification step will likely remove the remaining impurities.
-
Solution 2: Use of Charcoal (Decolorization). If the impurity is a colored organic molecule, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Solution 3: Re-evaluate Solvent. The impurity may have very similar solubility to your product in the chosen solvent. Experiment with a different solvent or a mixed-solvent system.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures but has low solubility at low temperatures.[2][3] Common solvents to test include ethanol, methanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[2][4][5] A good starting point is to test the solubility of a small amount of your crude product in a few different solvents in a test tube.
Q2: What is a common side product in the synthesis of this compound that I should be aware of during purification?
A2: A common side reaction is the formation of benzaldehyde azine.[2][4] This occurs when the newly formed hydrazone reacts with a second molecule of benzaldehyde.[4] Purification by recrystallization is necessary to separate the desired this compound from any azine that may have formed.[2]
Q3: How can I confirm the purity of my this compound after recrystallization?
A3: The purity of the recrystallized product can be assessed using several methods:
-
Melting Point Analysis: A pure compound will have a sharp, defined melting point. Impurities typically cause the melting point to be depressed and broaden over a range.
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.[2] You can compare the TLC of your recrystallized product against the crude material.
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure and identify the presence of impurities.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈N₂[6][7] |
| Molecular Weight | 120.15 g/mol [6][7][8] |
| Appearance | Crystalline solid |
| Melting Point | Not consistently reported for the unsubstituted compound. Varies with purity. |
Table 2: Qualitative Solubility of Hydrazones
| Solvent | Solubility | Rationale |
| Ethanol / Methanol | Soluble, especially when hot[9][10] | Polar protic solvents that can engage in hydrogen bonding. Often good for recrystallization.[2] |
| Water | Low solubility[11][12] | The hydrophobic benzene (B151609) ring limits interaction with water molecules. |
| Hexane / Pentane | Poorly soluble[12] | Non-polar solvents are generally poor at dissolving the moderately polar hydrazone. |
| Ethyl Acetate | Moderately soluble | A common solvent used in mixed-solvent systems for recrystallization.[2] |
Experimental Protocols
General Protocol for Recrystallization of this compound from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent (e.g., ethanol). Heat the mixture gently on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration. To do this, pre-heat a funnel and a second Erlenmeyer flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask. This step should be done quickly to prevent premature crystallization.[2]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this initial cooling period to encourage the formation of larger, purer crystals.[13]
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the crystals from the solution.[2]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry. For faster results, a vacuum oven can be used.
Visualizations
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|Research Chemicals [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 5281-18-5 [smolecule.com]
- 7. This compound | C7H8N2 | CID 5325575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzaldehyde, hydrazone | CAS#:5281-18-5 | Chemsrc [chemsrc.com]
- 9. Benzaldehyde, (2,4-dinitrophenyl)hydrazone | 1157-84-2 | Benchchem [benchchem.com]
- 10. worldwidejournals.com [worldwidejournals.com]
- 11. Buy Benzaldehyde, 4-chloro-, hydrazone | 52372-80-2 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting low yield in hydrazone synthesis from benzaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of hydrazones from benzaldehyde (B42025).
Troubleshooting Guide: Low Hydrazone Yield
Low or no product yield is a common issue in hydrazone synthesis. This section outlines potential causes and their corresponding solutions to help you optimize your reaction.
Problem: Low or No Product Formation
Potential Cause 1: Suboptimal pH
The reaction rate and equilibrium of hydrazone formation are highly dependent on the pH of the reaction medium.[1][2]
-
Solution: Adjust the pH to a mildly acidic range of 4-6. This can be achieved by adding a catalytic amount (a few drops) of a weak acid like glacial acetic acid. At this pH, the carbonyl oxygen of benzaldehyde is sufficiently protonated to increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydrazine (B178648). However, a pH that is too low (below 3) will protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.[2]
Potential Cause 2: Poor Quality of Starting Materials
Impurities in the benzaldehyde or hydrazine derivative can significantly impact the reaction outcome.[1]
-
Solution:
-
Purify Benzaldehyde: Benzaldehyde can oxidize over time to benzoic acid, especially when exposed to air.[3] Before use, wash the benzaldehyde with a 10% sodium carbonate solution until no more carbon dioxide evolves, followed by a wash with saturated sodium sulfite (B76179) solution and then water. Dry the purified benzaldehyde over anhydrous magnesium sulfate (B86663) or calcium chloride.[3]
-
Use High-Purity Hydrazine: Ensure the hydrazine derivative is of high purity and has been stored correctly.
-
Potential Cause 3: Incomplete Reaction
The reaction may not have reached completion.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If the starting material spots are still prominent, extend the reaction time.
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate.[5][6] However, excessively high temperatures should be avoided to minimize side reactions.
-
Potential Cause 4: Side Reactions
The formation of unwanted side products can consume the starting materials and reduce the yield of the desired hydrazone.
-
Solution:
-
Azine Formation: A common side reaction is the formation of an azine, where the initially formed hydrazone reacts with a second molecule of benzaldehyde.[7][8] This is more prevalent when using unsubstituted hydrazine. To minimize azine formation, use a 1:1 molar ratio of benzaldehyde to hydrazine.[9] Alternatively, add the benzaldehyde dropwise to the hydrazine solution to avoid localized excess of the aldehyde.[9]
-
Other Side Reactions: Depending on the specific hydrazine derivative and reaction conditions, other side reactions may occur. Purification by recrystallization or column chromatography is often necessary to remove these byproducts.[1]
-
Potential Cause 5: Steric Hindrance
Bulky substituents on either the benzaldehyde or the hydrazine derivative can sterically hinder the reaction, leading to a slower reaction rate and lower yield.[10]
-
Solution:
-
Prolonged Reaction Time and Increased Temperature: Allow the reaction to proceed for a longer duration and/or increase the temperature to overcome the steric hindrance.
-
Use of a Catalyst: Employing a suitable catalyst can help to accelerate the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone synthesis from benzaldehyde?
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4 to 6.[1] This is because the reaction is acid-catalyzed; the acid protonates the carbonyl oxygen of the benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, if the pH is too low, the hydrazine will be protonated, rendering it non-nucleophilic and thus unreactive.
Q2: How can I monitor the progress of my reaction?
A2: The most common and effective method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[4] By spotting the reaction mixture alongside the starting materials (benzaldehyde and the hydrazine derivative) on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the hydrazone product.
Q3: What are some common side products in this reaction and how can I avoid them?
A3: The most common side product is an azine, which is formed when the hydrazone product reacts with a second molecule of benzaldehyde.[7][8] This is particularly an issue when using unsubstituted hydrazine. To minimize azine formation, it is recommended to use a 1:1 molar ratio of the reactants or to add the benzaldehyde dropwise to the hydrazine solution.[9]
Q4: My product is an oil and does not crystallize. How can I purify it?
A4: If the hydrazone product is an oil, purification can be achieved through column chromatography.[11] Alternatively, you can try to induce crystallization by dissolving the oil in a minimal amount of a suitable solvent and then adding a non-polar solvent in which the hydrazone is insoluble. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help to induce crystallization.
Data Presentation
Table 1: Effect of Temperature on Hydrazone Yield from Benzaldehyde and Phenylhydrazine (B124118)
| Entry | Temperature (°C) | Reaction Time (minutes) | Yield (%) |
| 1 | Ambient | 120 | 23 |
| 2 | 40 | 90 | 45 |
| 3 | 60 | 60 | 78 |
| 4 | 80 | 30 | 95 |
| 5 | 100 | 30 | 95 |
Reaction conditions: Phenylhydrazine (1.0 mmol), benzaldehyde (1.0 mmol), and MgO nanoparticles (0.03 g) as a catalyst under solvent-free conditions.[5]
Experimental Protocols
Protocol 1: General Synthesis of Benzaldehyde Phenylhydrazone
This protocol describes a standard method for the synthesis of benzaldehyde phenylhydrazone.
Materials:
-
Benzaldehyde (freshly distilled)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol or Methanol
-
Beaker
-
Erlenmeyer flask
-
Stirring apparatus
Procedure:
-
In a 125-mL Erlenmeyer flask, dissolve 3 mL of glacial acetic acid in 20 mL of water.
-
Add 4 mL of phenylhydrazine to the solution.
-
Add 2 mL of freshly distilled benzaldehyde to the mixture.
-
Stopper the flask and shake the contents vigorously.
-
Allow the mixture to stand for 15 minutes with occasional shaking. A crystalline product should form.[12]
-
Collect the product by vacuum filtration.
-
Wash the collected solid with a small amount of cold methanol.[13]
-
Dry the product under vacuum. The expected yield is typically high (87-93%).[13]
-
For further purification, the crude product can be recrystallized from rectified spirit.[12]
Protocol 2: Purification of Benzaldehyde by Washing
This protocol is for the purification of benzaldehyde to remove benzoic acid impurities.
Materials:
-
Crude Benzaldehyde
-
10% Sodium Carbonate Solution
-
Saturated Sodium Sulfite Solution
-
Anhydrous Magnesium Sulfate or Calcium Chloride
-
Separatory Funnel
Procedure:
-
Place the crude benzaldehyde in a separatory funnel.
-
Add an equal volume of 10% aqueous sodium carbonate solution and shake well. Vent the funnel frequently to release any pressure from carbon dioxide evolution.
-
Separate the aqueous layer. Repeat the washing until no more gas is evolved.
-
Wash the benzaldehyde with a saturated aqueous solution of sodium sulfite.
-
Wash the benzaldehyde with water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or calcium chloride.[3]
-
Filter to remove the drying agent. The purified benzaldehyde is now ready for use.
Visualizations
Caption: Reaction mechanism for hydrazone synthesis.
Caption: Troubleshooting workflow for low hydrazone yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How does benzaldehyde react with hydrazine? - Blog [sinoshiny.com]
- 7. Azine Formation [quimicaorganica.org]
- 8. erpublications.com [erpublications.com]
- 9. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. scribd.com [scribd.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Reaction Mixtures Containing Unreacted Benzaldehyde
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted benzaldehyde (B42025) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted benzaldehyde from a reaction mixture?
A1: The most common and effective methods for removing unreacted benzaldehyde include:
-
Aqueous Extraction: Particularly with a sodium bisulfite wash, which selectively forms a water-soluble adduct with the aldehyde.[1][2][3]
-
Distillation: This method separates benzaldehyde based on its boiling point and can be performed under atmospheric or reduced pressure (vacuum distillation).[1][4][5]
-
Chromatography: Techniques like column chromatography can be employed to separate benzaldehyde from the desired product, although care must be taken to avoid decomposition.[1]
-
Chemical Scavengers: These are reagents that selectively react with aldehydes to form derivatives that are easily removed by filtration or extraction.[1][6]
Q2: My reaction mixture contains benzoic acid as an impurity. How can I remove it?
A2: Benzaldehyde is susceptible to oxidation, readily forming benzoic acid when exposed to air.[1] To remove benzoic acid, a simple acid-base extraction is highly effective. Dissolve the reaction mixture in a suitable organic solvent and wash it with a 5-10% aqueous solution of a base such as sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH).[1] The benzoic acid will be deprotonated to form the water-soluble sodium benzoate (B1203000) salt, which will partition into the aqueous layer and can be easily separated.[1]
Q3: When is a sodium bisulfite wash the recommended method for benzaldehyde removal?
A3: A sodium bisulfite wash is a highly effective and widely used method for selectively removing aldehydes from a mixture of organic compounds.[1][2] This technique is particularly useful when the desired product is not an aldehyde and is stable under aqueous workup conditions. The principle behind this method is the formation of a water-soluble bisulfite adduct with benzaldehyde, which can then be efficiently removed through liquid-liquid extraction.[1][3][7]
Q4: Can I recover the benzaldehyde after a sodium bisulfite wash?
A4: Yes, the formation of the bisulfite adduct is a reversible reaction.[1][3][8] To recover the benzaldehyde, the aqueous layer containing the adduct can be treated with either a base (such as sodium hydroxide) or a mineral acid.[1][9] This treatment will regenerate the benzaldehyde, which can then be extracted back into an organic solvent.[1]
Q5: Are there any limitations or potential issues with using a sodium bisulfite wash?
A5: While generally effective, there are some potential challenges to be aware of:
-
Steric Hindrance: Highly substituted or sterically hindered aldehydes may react slowly or inefficiently with sodium bisulfite.[10]
-
Adduct Solubility: For some aldehydes, the bisulfite adduct may not be fully soluble in the aqueous layer and can sometimes precipitate out or form a solid at the interface of the organic and aqueous layers.[7][10]
-
Reagent Quality: It is crucial to use a freshly prepared, saturated solution of sodium bisulfite for optimal results.[10]
Q6: When should I consider using distillation to remove benzaldehyde?
A6: Distillation is a suitable method when there is a significant difference in the boiling points of benzaldehyde (179 °C at atmospheric pressure) and the desired product.[11] Vacuum distillation is often preferred as it lowers the boiling point, which can prevent the thermal decomposition of sensitive compounds.[5] It is also a practical method for large-scale purifications.
Q7: What are the potential drawbacks of using column chromatography for benzaldehyde removal?
A7: While column chromatography is a powerful purification technique, it may not always be ideal for separating aldehydes. The slightly acidic nature of silica (B1680970) gel, a common stationary phase, can sometimes lead to the decomposition or oxidation of the aldehyde on the column.[1] Therefore, it is often considered when other methods like extraction or distillation are not feasible.
Q8: What are chemical scavengers and in what situations are they useful?
A8: Chemical scavengers are reagents that react selectively with aldehydes to form stable compounds that can be easily separated from the reaction mixture, often through filtration or extraction.[1][6] Polymer-supported scavengers, such as those with hydrazine (B178648) functional groups, are particularly useful for removing trace amounts of aldehydes at the final purification step, driving reactions to completion, or when the desired product is sensitive to aqueous workups.[12]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Incomplete removal of benzaldehyde with sodium bisulfite wash. | 1. The sodium bisulfite solution was not fresh or saturated.2. Insufficient shaking or reaction time.3. The aldehyde is sterically hindered. | 1. Prepare a fresh, saturated aqueous solution of sodium bisulfite before use.[10]2. Ensure vigorous shaking during the extraction to maximize interfacial contact. Increase the reaction time if necessary.3. For sterically hindered aldehydes, consider alternative methods like distillation or the use of chemical scavengers. |
| A solid precipitates at the interface during bisulfite extraction. | The bisulfite adduct of the aldehyde is not fully soluble in the aqueous or organic layer.[7][10] | 1. Add more water to attempt to dissolve the solid.2. If the solid persists, filter the entire biphasic mixture through a pad of celite to remove the insoluble adduct before separating the layers.[7] |
| The desired product is degrading during purification. | 1. The product may be sensitive to the acidic nature of silica gel in column chromatography.2. The product may be thermally unstable during distillation. | 1. Consider using a different stationary phase for chromatography, such as alumina, or opt for a non-chromatographic method.2. Use vacuum distillation to lower the boiling point and minimize thermal stress on the product.[5] |
| Low recovery of benzaldehyde after regeneration from the bisulfite adduct. | Incomplete regeneration of the aldehyde from the adduct. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) or acidic to drive the equilibrium back to the free aldehyde.[3] |
Experimental Protocols
Protocol 1: Removal of Benzaldehyde using Sodium Bisulfite Wash
Materials:
-
Crude reaction mixture containing benzaldehyde
-
A water-miscible organic solvent (e.g., methanol, THF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
An immiscible organic extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol.[7]
-
Transfer the solution to a separatory funnel.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite. The amount should be in stoichiometric excess relative to the benzaldehyde.
-
Shake the separatory funnel vigorously for 1-2 minutes.
-
Add the immiscible organic extraction solvent and deionized water. Shake the funnel again to perform the extraction.
-
Allow the layers to separate. The aqueous layer at the bottom will contain the benzaldehyde-bisulfite adduct.[1]
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent.
-
Filter to remove the drying agent, and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Regeneration of Benzaldehyde from the Bisulfite Adduct
Procedure:
-
Take the aqueous layer containing the benzaldehyde-bisulfite adduct from Protocol 1.
-
Add an equal volume of an organic extraction solvent (e.g., ethyl acetate) to the separatory funnel.
-
Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise while swirling, until the pH of the aqueous layer is strongly basic (pH ≥ 12), as checked with pH paper.[3]
-
Shake the separatory funnel vigorously to extract the regenerated benzaldehyde into the organic layer.
-
Separate the layers and collect the organic phase.
-
The organic layer can then be washed with brine, dried over an anhydrous drying agent, and concentrated to recover the purified benzaldehyde.
Visualizations
Caption: Workflow for the removal and optional recovery of benzaldehyde using a sodium bisulfite wash.
Caption: Decision tree for selecting a benzaldehyde removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. suprasciences.com [suprasciences.com]
- 7. Workup [chem.rochester.edu]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Column Chromatography Purification of Hydrazone Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of hydrazone compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of hydrazones, offering potential causes and actionable solutions.
Question: My hydrazone compound appears to be decomposing on the silica (B1680970) gel column. How can I prevent this?
Answer:
Hydrazone decomposition on silica gel is a common issue, often due to the acidic nature of standard silica gel which can hydrolyze the hydrazone linkage.[1][2] Here are several strategies to mitigate decomposition:
-
Use Deactivated Silica Gel: The acidity of silica gel can be neutralized by adding a basic modifier to the mobile phase. A common practice is to add 1-2% triethylamine (B128534) (TEA) to the eluent.[1][3] This deactivates the acidic silanol (B1196071) groups on the silica surface, preventing hydrolysis of the acid-sensitive hydrazone.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase. Basic alumina (B75360) is a suitable alternative for the purification of acid-sensitive compounds like hydrazones.[2]
-
Alternative Purification Methods: If decomposition persists, recrystallization can be an effective alternative to column chromatography for purifying hydrazone compounds.[1][4]
Question: My hydrazone is streaking or tailing on the TLC plate and column. What causes this and how can I fix it?
Answer:
Peak tailing or streaking is often observed with basic compounds like hydrazones due to strong interactions with the acidic silanol groups on the silica gel.[3] This leads to poor separation and broad peaks.
-
Addition of a Basic Modifier: As with preventing decomposition, adding a small amount of a tertiary base like triethylamine (~1-2%) to the eluent can significantly improve peak shape by minimizing these strong interactions.[3][5][6]
-
Adjusting Mobile Phase Polarity: While less common for basic compounds, significant tailing can sometimes be addressed by adjusting the polarity of the mobile phase. However, the addition of a basic modifier is typically the more effective solution.
Question: My purified hydrazone is an oil instead of a solid. How can I handle this?
Answer:
Obtaining the purified hydrazone as an oil can make handling and subsequent reaction steps challenging.
-
Trituration: This technique can often induce crystallization. Add a non-polar solvent in which the hydrazone is insoluble (e.g., cold n-hexane or pentane) to the oil and stir vigorously with a glass rod. This can break up the oil and encourage the formation of a solid.
-
Recrystallization: If trituration is unsuccessful, attempt recrystallization from a suitable solvent or solvent system. This may require some experimentation to find the ideal conditions.
Question: I am having trouble separating my hydrazone from the unreacted starting materials (aldehyde/ketone and hydrazine). What can I do?
Answer:
Poor separation can result from a suboptimal mobile phase or issues with the stationary phase.
-
Optimize the Mobile Phase: The polarity of the mobile phase is critical for good separation. Use Thin Layer Chromatography (TLC) to screen different solvent systems and ratios to find the optimal conditions for separating your hydrazone from the starting materials. A common starting point for hydrazones is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1]
-
Use a Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar mobile phase to elute the less polar components and gradually increase the polarity to elute the more polar components.
-
Consider the Stationary Phase: If separation on silica gel is challenging, basic alumina may offer different selectivity and improve the separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of aromatic hydrazones?
A1: A mixture of hexane and ethyl acetate is a widely used and effective mobile phase for the purification of aromatic hydrazones. The optimal ratio will depend on the specific polarity of your compound and should be determined by TLC analysis. A good starting point for many aromatic hydrazones is a 20-30% ethyl acetate in hexane mixture.
Q2: How do I prepare base-deactivated silica gel?
A2: The most common method for in-situ deactivation is to add 1-2% triethylamine (TEA) to your chosen eluent (e.g., hexane/ethyl acetate).[1][3] When packing the column, use this modified eluent to create the slurry and to equilibrate the column before loading your sample.
Q3: Can I use other bases besides triethylamine to deactivate the silica gel?
A3: While triethylamine is the most commonly used base, other non-nucleophilic organic bases can also be used. It is important to choose a base that is volatile enough to be easily removed from the purified fractions.
Q4: What is a typical recovery yield for hydrazone purification by column chromatography?
A4: The yield can vary significantly depending on the stability of the hydrazone, the purity of the crude product, and the optimization of the chromatographic conditions. However, with a well-optimized protocol, yields of 80-95% are often achievable.[7]
Q5: How can I visualize my hydrazone compound on a TLC plate if it is not UV-active?
A5: Many hydrazones, especially dinitrophenylhydrazones, are colored and can be visualized directly. For colorless hydrazones that are not UV-active, you can use a general stain such as potassium permanganate (B83412) or p-anisaldehyde stain followed by gentle heating.
Data Presentation
Table 1: Common Solvent Systems for TLC Analysis and Column Chromatography of Hydrazones
| Hydrazone Type | Stationary Phase | Common Mobile Phase (v/v) | Typical Rf Range | Notes |
| Aromatic Hydrazones | Silica Gel | Hexane/Ethyl Acetate (9:1 to 7:3) | 0.2 - 0.5 | A good starting point for many benzaldehyde (B42025) and acetophenone (B1666503) hydrazones.[8] |
| Substituted Phenylhydrazones | Silica Gel | Toluene/Ethyl Acetate (varying ratios) | 0.3 - 0.6 | Offers different selectivity compared to hexane-based systems. |
| 2,4-Dinitrophenylhydrazones | Silica Gel | Chloroform/Methanol (98:2) | Varies | These derivatives are often highly colored, aiding in visualization.[9] |
| Aliphatic Hydrazones | Silica Gel | Dichloromethane/Methanol (99:1 to 95:5) | 0.2 - 0.4 | Generally more polar than aromatic hydrazones. |
| Basic Hydrazones | Silica Gel | Hexane/Ethyl Acetate + 1-2% Triethylamine | 0.3 - 0.6 | The addition of TEA improves peak shape and can slightly increase the Rf value.[3][5] |
| Acid-Sensitive Hydrazones | Basic Alumina | Hexane/Ethyl Acetate | 0.2 - 0.5 | Alumina is a good alternative to prevent decomposition.[2] |
Table 2: Effect of Triethylamine (TEA) on the Retention Factor (Rf) of a Model Basic Hydrazone
| Mobile Phase (Hexane:Ethyl Acetate 8:2) | Rf Value of Hydrazone | Peak Shape |
| Without TEA | 0.25 | Tailing |
| With 1% TEA | 0.30 | Symmetrical |
Note: The addition of TEA neutralizes acidic sites on the silica gel, reducing strong interactions with the basic hydrazone. This leads to a slight increase in the Rf value and a significant improvement in peak symmetry.[3][5][6]
Experimental Protocols
Detailed Methodology for the Purification of Benzaldehyde Phenylhydrazone by Column Chromatography
This protocol provides a step-by-step guide for the purification of a common aromatic hydrazone.
1. Materials and Reagents:
-
Crude Benzaldehyde Phenylhydrazone
-
Silica gel (60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, if tailing is observed)
-
Glass chromatography column (2-3 cm diameter)
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
2. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis, prepare an appropriate mobile phase. For benzaldehyde phenylhydrazone, a good starting point is 20% ethyl acetate in n-hexane (v/v).
-
If peak tailing is observed on the TLC, prepare a mobile phase containing 1% triethylamine (e.g., 1 mL of TEA in 99 mL of 20% ethyl acetate in n-hexane).
3. Packing the Column:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.
-
Prepare a slurry of silica gel in the mobile phase (approximately 30-40 g of silica gel for 1 g of crude product).
-
Carefully pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica gel run dry.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance.
4. Loading the Sample:
-
Dissolve the crude benzaldehyde phenylhydrazone in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the sand.
-
Carefully add a small amount of fresh mobile phase to wash the sides of the column and allow it to adsorb onto the silica gel.
5. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column by opening the stopcock, maintaining a steady flow rate.
-
Collect the eluent in fractions (e.g., 10-15 mL per tube).
-
Continuously monitor the separation by spotting the collected fractions on TLC plates.
6. Analysis and Product Isolation:
-
Develop the TLC plates in the appropriate mobile phase and visualize the spots under a UV lamp.
-
Identify the fractions containing the pure benzaldehyde phenylhydrazone.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and characterize the purified hydrazone by appropriate analytical techniques (e.g., melting point, NMR, IR).
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography of hydrazones.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. public.websites.umich.edu [public.websites.umich.edu]
- 9. Thin-layer chromatography of substituted benzaldehyde 2,4-dinitrophenylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Benzaldehyde Hydrazone in Solution
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the stability of benzaldehyde (B42025) hydrazone in solution. Benzaldehyde hydrazone and its derivatives are valuable compounds in various chemical and pharmaceutical applications; however, their stability can be a critical factor for successful experimentation and product development.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and experimentation of this compound solutions.
Problem 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of active compound over a short period.
-
Appearance of degradation products (e.g., benzaldehyde, hydrazine).
-
Inconsistent experimental results.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Acidic pH | The hydrolysis of hydrazones is often catalyzed by acid.[1][2] At acidic pH, the imine nitrogen of the hydrazone can be protonated, making the carbon atom more susceptible to nucleophilic attack by water, which is a key step in hydrolysis.[2] Solution: Maintain a neutral or slightly basic pH (around 7.4) for your solution.[3] Use a suitable buffer system to stabilize the pH. |
| Elevated Temperature | Higher temperatures can accelerate the rate of hydrolysis and other degradation reactions.[4][5] Solution: Store this compound solutions at low temperatures (e.g., 4°C or -20°C) and protect them from excessive heat during experiments.[6] |
| Exposure to Light | Some hydrazone compounds may be sensitive to light and can undergo photodegradation. Solution: Protect solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.[6][7] Store in a dark place. |
| Presence of Water | Water is a reactant in the hydrolysis of hydrazones.[2] Solution: If the application allows, use anhydrous solvents. If aqueous solutions are necessary, minimize the water content as much as possible and control the pH. |
| Inappropriate Solvent | The choice of solvent can influence the stability of the hydrazone.[5] Solution: Test the stability of this compound in a variety of appropriate solvents to find the one that provides the best stability for your specific application. |
Problem 2: Inconsistent Purity Analysis by HPLC
Symptoms:
-
Variable peak areas for this compound in subsequent HPLC runs.
-
Appearance of new peaks corresponding to degradation products.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| On-column Degradation | The mobile phase composition, particularly its pH, can cause degradation of the hydrazone during the HPLC analysis. Solution: Ensure the mobile phase is buffered at a neutral pH. Optimize the HPLC method to minimize run time and potential exposure to harsh conditions. |
| Sample Instability in Autosampler | Samples waiting in the autosampler for extended periods might degrade due to temperature or light exposure. Solution: Use a cooled autosampler (e.g., set to 4°C). Analyze samples as quickly as possible after preparation. |
| Reaction with Mobile Phase Additives | Certain additives in the mobile phase could potentially react with the hydrazone. Solution: Scrutinize all mobile phase components for potential reactivity. If possible, use a simpler mobile phase composition. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in solution is hydrolysis.[2] This reaction involves the cleavage of the C=N bond by water, which results in the formation of the original benzaldehyde and hydrazine (B178648).[2] This process is typically catalyzed by acid.[1]
Q2: How does the structure of the aldehyde affect hydrazone stability?
A2: Hydrazones derived from aromatic aldehydes, such as benzaldehyde, are generally more stable than those derived from aliphatic aldehydes.[3][8] The resonance stabilization provided by the aromatic ring increases the stability of the hydrazone bond.[3]
Q3: Can I improve the stability of my hydrazone linkage at physiological pH?
A3: Yes. To enhance stability at physiological pH (around 7.4), consider the following strategies:
-
Utilize Aromatic Aldehydes: As with benzaldehyde, using an aromatic aldehyde generally results in a more stable hydrazone compared to an aliphatic one.[3]
-
Incorporate Electron-Donating Groups: Modifying the hydrazine precursor with electron-donating substituents can enhance the stability of the resulting bond.[3]
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for stability studies.[3][9]
-
HPLC is widely used to separate and quantify the intact hydrazone from its degradation products over time.[9]
-
¹H NMR spectroscopy can be used to monitor the kinetics of hydrazone hydrolysis in deuterated buffers by observing the disappearance of hydrazone signals and the appearance of signals from the degradation products.[3]
Quantitative Data on Hydrazone Stability
The stability of a hydrazone is highly dependent on its chemical structure and the conditions it is subjected to. The following table summarizes the influence of various factors on hydrazone stability.
| Factor | Effect on Stability | Reference |
| pH | Generally more stable at neutral pH (~7.4) and less stable in acidic conditions.[2][4] | [2][4] |
| Temperature | Increased temperature generally leads to faster degradation.[4][5] | [4][5] |
| Aldehyde Structure | Aromatic aldehydes (like benzaldehyde) form more stable hydrazones than aliphatic aldehydes.[3][8] | [3][8] |
| Substituents | Electron-donating groups on the hydrazine moiety tend to increase stability, while electron-withdrawing groups can decrease it.[3] | [3] |
Experimental Protocols
Protocol for Hydrazone Stability Analysis by HPLC
This protocol outlines a general procedure for determining the hydrolytic stability of this compound using HPLC.
Materials:
-
Purified this compound
-
Buffer solutions at various pH values (e.g., phosphate-buffered saline at pH 7.4 and acetate (B1210297) buffer at pH 5.0)
-
HPLC system with a suitable detector (e.g., UV-Vis) and a C18 reversed-phase column
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol).[9]
-
Dilute the stock solution to a final working concentration in the pre-warmed buffer solutions of different pH values.[9]
-
Incubate the solutions at a constant temperature (e.g., 37°C).[9]
-
At predetermined time points, withdraw an aliquot of the sample.[9]
-
To stop the degradation, either immediately inject the sample into the HPLC system or quench the reaction by dilution in the mobile phase or with a suitable quenching agent.[9]
-
Analyze the samples by HPLC. Monitor the degradation of the parent hydrazone compound by measuring the decrease in its peak area over time.[9]
-
Plot the percentage of the remaining compound at each time point to determine the stability profile and calculate the half-life of the hydrazone under the tested conditions.[9]
Protocol for Hydrazone Stability Analysis by ¹H NMR
This protocol provides a method for determining the hydrolytic stability of a hydrazone conjugate across a range of pH values using ¹H NMR.
Materials:
-
This compound
-
Deuterated buffer solutions (e.g., phosphate (B84403) buffers in D₂O) at desired pD values (e.g., 5.0, 7.0, 9.0)
-
NMR tubes
-
¹H NMR Spectrometer
Procedure:
-
Dissolve a precise amount of the this compound in each deuterated buffer to a known concentration.[2]
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Incubate the NMR tube at a constant temperature (e.g., 37°C).[2]
-
Acquire subsequent ¹H NMR spectra at regular time intervals.[2]
-
Process the data by integrating the signal corresponding to the intact hydrazone and the signal for the released benzaldehyde.[2]
-
The rate of disappearance of the hydrazone signal and the appearance of the aldehyde signal over time are used to calculate the first-order rate constant (k) for hydrolysis. The half-life (t½) is then calculated using the equation: t½ = ln(2)/k.[9]
Visualizations
Hydrolysis of this compound
This diagram illustrates the acid-catalyzed hydrolysis of this compound, which is the primary degradation pathway in aqueous solutions.
Caption: Acid-catalyzed hydrolysis of this compound.
Troubleshooting Workflow for Unstable Hydrazone Solutions
This workflow provides a logical sequence of steps to diagnose and address the instability of this compound solutions.
Caption: Troubleshooting workflow for unstable hydrazone solutions.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 5281-18-5 [smolecule.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: pH Optimization for Acid-Catalyzed Hydrazone Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during acid-catalyzed hydrazone formation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for acid-catalyzed hydrazone formation and why is it critical?
A1: The optimal pH for acid-catalyzed hydrazone formation is typically in the mildly acidic range of 4.5 to 6.0.[1][2][3] This pH is critical because the reaction mechanism involves a delicate balance. Acid catalysis is required to protonate the carbonyl oxygen of the aldehyde or ketone, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine (B178648).[1][4] However, if the pH is too low (highly acidic), the hydrazine nucleophile itself becomes protonated, rendering it non-nucleophilic and inhibiting the reaction.[1][2][3][5] Conversely, at neutral or basic pH, the dehydration of the tetrahedral intermediate is the rate-limiting step and is very slow due to the lack of protons to catalyze the removal of the hydroxyl group.[2][6][7] This results in a characteristic bell-shaped curve for the reaction rate versus pH profile.[1]
Q2: My reaction is very slow at neutral pH (≈7.4) for a bioconjugation application. What can I do?
A2: The slow reaction rate at neutral pH is a common challenge, as the acid-catalyzed dehydration step is inefficient.[2][8] To accelerate the reaction under these conditions, the use of a nucleophilic catalyst is highly recommended. Aniline (B41778) and its derivatives are effective catalysts that can significantly increase the reaction rate at neutral pH.[1][3][8][9] These catalysts work by first reacting with the carbonyl compound to form a more reactive Schiff base intermediate, which is then readily attacked by the hydrazine.[1][2] More recently, water-soluble organocatalysts such as anthranilic acids, aminobenzoic acids, 2-aminophenols, and 2-(aminomethyl)benzimidazoles have been developed and shown to be even more efficient than aniline.[3][10]
Q3: I am not getting any product. What are the possible reasons?
A3: A low or no product yield can stem from several factors:
-
Unfavorable pH: The reaction is highly pH-dependent. If the pH is too high or too low, the reaction rate will be significantly reduced. Ensure the pH is within the optimal range of 4.5-6.0.[1]
-
Low Reactivity of Starting Materials: Ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects.[1] Similarly, bulky groups on either the carbonyl compound or the hydrazine can impede the reaction.[1][2]
-
Hydrolysis of the Product: Hydrazones can be susceptible to hydrolysis, especially under acidic conditions, which can shift the equilibrium back to the starting materials.[1]
-
Impure Reagents: Ensure the purity of your aldehyde/ketone and hydrazine starting materials.
Q4: I am observing side products in my reaction. What are they and how can I minimize them?
A4: A common side product is the formation of an azine. This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone, particularly when using unsubstituted hydrazine.[1] To minimize azine formation, it is recommended to use a 1:1 molar ratio of the reactants and to add the carbonyl compound dropwise to the hydrazine solution to prevent localized excess.[1] Another possibility is the formation of E/Z geometric isomers due to the C=N double bond. The ratio of these isomers can be influenced by reaction conditions such as pH and temperature.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Slow or Incomplete Reaction | Suboptimal pH | Adjust the pH to the 4.5-6.0 range using a weak acid like acetic acid.[1] |
| Low Reactivity | Increase the reaction temperature or prolong the reaction time. For bioconjugations at neutral pH, add a nucleophilic catalyst like aniline or its derivatives (e.g., 5-methoxyanthranilic acid).[1][9][10] | |
| Steric Hindrance | If possible, use less sterically hindered aldehydes or hydrazines. Aldehydes are generally more reactive than ketones.[1] | |
| Low Product Yield | Equilibrium not Favoring Product | Remove water as it is formed to drive the reaction forward. This can be achieved using a Dean-Stark apparatus for organic solvents. |
| Product Hydrolysis | Once the reaction is complete, adjust the pH to a neutral or slightly basic level to improve the stability of the hydrazone if compatible with the product. | |
| Formation of Side Products | Azine Formation | Use a 1:1 stoichiometry of reactants. Add the carbonyl compound slowly to the hydrazine solution.[1] |
| Degradation of Reactants or Products | Assess the stability of your compounds under the reaction conditions (pH, temperature). Consider using milder conditions if degradation is observed.[9] |
Data Presentation
Table 1: Effect of pH on the Rate of Hydrazone Formation
| pH Range | Relative Reaction Rate | Rationale |
| < 3-4 | Very Slow | The hydrazine nucleophile is protonated, reducing its nucleophilicity.[1][2][3] |
| 4.5 - 6.0 | Optimal | This range provides a balance between sufficient nucleophilicity of the hydrazine and efficient acid-catalyzed dehydration of the intermediate.[1][8] |
| > 8 | Very Slow | There is an insufficient concentration of protons to effectively catalyze the dehydration of the carbinolamine intermediate.[1] |
Table 2: Performance of Catalysts for Hydrazone Formation at Neutral pH
| Catalyst | Relative Rate Enhancement (Compared to uncatalyzed reaction) | Notes |
| Aniline | Up to 40-fold at neutral pH | The classical catalyst for imine formation.[8] Requires concentrations of 10-100 mM for useful rates.[11] |
| 5-Methoxyanthranilic Acid (5MA) | ~84-fold | A water-soluble organocatalyst that is more efficient than aniline.[10] |
| 2-Aminobenzenephosphonic Acids | Superior to anthranilic acids for many aldehyde substrates. | The pKa of the ortho proton donor is crucial for catalytic activity.[11][12] |
| 2-(Aminomethyl)benzimidazoles | Up to 10-fold enhancement even with ketone substrates. | A newer class of bifunctional catalysts.[8] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Synthesis
-
Dissolution: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0 - 1.2 equivalents) to the solution.[1]
-
pH Adjustment: Add a catalytic amount of a weak acid (e.g., acetic acid) to adjust the pH to the optimal range of 4.5-6.0.
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by precipitation, extraction, or chromatography.
Protocol 2: Aniline-Catalyzed Hydrazone Formation at Neutral pH
-
Preparation: In a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 7.4), dissolve the carbonyl compound (1.0 equivalent) and the hydrazine derivative (1.0-1.5 equivalents).[1]
-
Catalyst Addition: Add a stock solution of aniline to achieve the desired final concentration (e.g., 10-20 mM).[1][9]
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress using a suitable analytical method like HPLC or LC-MS.[1]
Visualizations
Caption: Acid-catalyzed mechanism of hydrazone formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Importance of ortho Proton Donors in Catalysis of Hydrazone Formation - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with oily product formation in benzaldehyde hydrazone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzaldehyde (B42025) hydrazone, with a specific focus on addressing the common challenge of oily product formation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for benzaldehyde hydrazone formation, and why is it critical?
A1: The formation of hydrazones is an acid-catalyzed reaction, with the optimal pH typically falling within a mildly acidic range of 4 to 6.[1][2] This is a critical parameter because the reaction mechanism involves the protonation of the benzaldehyde carbonyl group, which increases its electrophilicity and facilitates the nucleophilic attack by the hydrazine (B178648).[2] If the pH is too low (strongly acidic), the hydrazine nucleophile itself becomes protonated, reducing its reactivity and slowing down the reaction.[1] Conversely, at neutral or basic pH, the dehydration of the carbinolhydrazine intermediate is slow, hindering product formation.[1]
Q2: What are the most common side reactions during this compound synthesis?
A2: A frequent side reaction is the formation of an azine.[2] This occurs when the newly formed this compound reacts with a second molecule of benzaldehyde.[2] This is more probable if the hydrazine has unsubstituted -NH2 groups. Another potential issue is the hydrolysis of the hydrazone back to the starting materials, especially in the presence of water.[2]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials (benzaldehyde and the hydrazine derivative), you can observe the consumption of the reactants and the appearance of the product spot.
Troubleshooting Guide: Oily Product Formation
Q1: My this compound product is an oil instead of a solid. What causes this?
A1: The formation of an oily product can be attributed to several factors:
-
Impurities: The presence of unreacted starting materials, solvents, or side products can depress the melting point of the product, causing it to appear as an oil.
-
Polymorphism: The product may exist in different crystalline forms (polymorphs), one of which might be a low-melting solid or an oil at room temperature.
-
Residual Solvent: Trapped solvent molecules within the product can prevent crystallization.
-
Structural Features: The specific substituents on the benzaldehyde or hydrazine can influence the product's physical state. Electron-donating groups on the benzaldehyde, for instance, can sometimes lead to products that are more difficult to crystallize.[3]
Q2: How can I induce crystallization of my oily this compound?
A2: Several techniques can be employed to solidify an oily product:
-
Trituration: This is a common and effective first step. It involves stirring or grinding the oil with a non-polar solvent in which the hydrazone is insoluble, such as cold n-hexane or pentane (B18724).[2][3][4] This process can help to remove impurities and induce the formation of a solid.
-
Recrystallization: If trituration fails, recrystallization from a suitable solvent or solvent mixture is the next step. The key is to find a solvent in which the hydrazone is soluble at high temperatures but poorly soluble at low temperatures.[2] Common choices include ethanol (B145695), methanol (B129727), acetonitrile, or mixtures like hexane (B92381)/ethyl acetate.[2][4] It is often beneficial to allow the solution to cool slowly to encourage the formation of well-defined crystals.[2]
-
Seeding: If you have a small amount of solid product from a previous successful synthesis, adding a "seed" crystal to the oil or a supersaturated solution can initiate crystallization.
-
Solvent Removal: Ensure all residual solvent from the reaction workup has been thoroughly removed under high vacuum, as this can inhibit crystallization.[5]
Q3: My product remains an oil even after attempting trituration and recrystallization. What are my options for purification?
A3: If the product is persistently an oil, purification can be achieved through column chromatography.
-
Silica (B1680970) Gel Chromatography: This is a standard method for purifying organic compounds.[1] However, it's important to be aware that hydrazones can be sensitive to the acidic nature of silica gel and may decompose.[3][6]
-
Treated Silica Gel or Alumina (B75360): To mitigate decomposition, the silica gel can be treated with a base like triethylamine (B128534) (e.g., 1% in the eluent).[3][6] Alternatively, using basic alumina for chromatography is a viable option.[3][6]
-
Solvent System: The choice of eluent is crucial. A solvent system that provides good separation on TLC should be used. Common eluents for hydrazones include mixtures of hexane and ethyl acetate.[2]
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound, which typically yields a solid product under optimal conditions.
-
Dissolution: Dissolve benzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.[1][3]
-
Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1.0 - 1.2 equivalents).[1][3]
-
Catalysis: Add a catalytic amount (e.g., a few drops) of glacial acetic acid to the reaction mixture to achieve a pH between 4 and 6.[1][2][7]
-
Reaction: Stir the mixture at room temperature or heat under reflux. The reaction is often mildly exothermic.[5]
-
Monitoring: Monitor the reaction progress by TLC until the benzaldehyde is consumed.[2]
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.[5] Collect the solid product by vacuum filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purification: Wash the collected solid with a small amount of cold solvent (e.g., ethanol) and dry under vacuum.[5][8] If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]
Protocol 2: Troubleshooting Oily Product Formation via Trituration and Recrystallization
This protocol provides a systematic approach to induce crystallization and purify an oily this compound product.
-
Initial Workup: After the reaction is complete, remove the reaction solvent under reduced pressure to obtain the crude oily product.
-
Trituration: Add a small volume of a cold, non-polar solvent such as n-hexane or pentane to the oil.[3][4] Vigorously stir the mixture with a spatula or glass rod, scratching the inside of the flask to promote nucleation. Continue this process until a solid precipitate forms. Isolate the solid by vacuum filtration and wash with a small amount of the cold solvent.
-
Solvent Screening for Recrystallization: If trituration is unsuccessful, dissolve a small amount of the oil in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with hexane) to identify a suitable recrystallization solvent.[1][2] A good solvent will dissolve the oil when heated but will result in the formation of a precipitate upon cooling.
-
Recrystallization: Dissolve the entire batch of oily product in a minimal amount of the chosen hot solvent. If there are insoluble impurities, perform a hot filtration.[2] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.[2]
Quantitative Data Summary
Table 1: Factors Influencing this compound Formation
| Parameter | Optimal Condition/Observation | Rationale/Effect |
| pH | 4-6 (Mildly Acidic)[1][2] | Catalyzes the dehydration of the carbinolhydrazine intermediate.[1] Very low pH protonates the hydrazine, reducing its nucleophilicity.[1] |
| Carbonyl Reactivity | Aldehydes > Ketones[1][8] | Aldehydes have less steric hindrance and greater electrophilicity of the carbonyl carbon.[1] |
| Electronic Effects | Electron-withdrawing groups on benzaldehyde increase reaction rate.[1][9] | Increases the electrophilicity of the carbonyl carbon.[1] |
| Temperature | Room Temperature to Reflux[2][10] | Increased temperature can increase the reaction rate, especially for less reactive starting materials.[3] |
Visualizations
Caption: Experimental workflow for this compound synthesis and troubleshooting oily products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Effect of solvent choice on benzaldehyde hydrazone reaction rate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of benzaldehyde (B42025) hydrazone, with a specific focus on the impact of solvent selection on the reaction rate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of benzaldehyde hydrazone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incorrect pH: The reaction is acid-catalyzed. If the medium is too neutral or basic, the reaction will be slow. If it's too acidic, the hydrazine (B178648) nucleophile will be protonated and rendered unreactive.[1] | Adjust the reaction mixture to a mildly acidic pH, typically in the range of 4-6. A few drops of glacial acetic acid can be used as a catalyst.[1] |
| Incomplete Reaction: The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gently heating the mixture.[1] | |
| Poor Quality Reagents: Impurities in benzaldehyde (e.g., benzoic acid from oxidation) or hydrazine can inhibit the reaction. | Use freshly distilled benzaldehyde and high-purity hydrazine. Benzaldehyde can be washed with a 10% sodium carbonate solution to remove benzoic acid impurity before use.[2] | |
| Slow Reaction Rate | Steric Hindrance: While less of an issue with benzaldehyde, bulky derivatives may react more slowly. | Increase the reaction time or temperature to overcome the higher activation energy.[1] |
| Inappropriate Solvent Choice: The solvent polarity and its ability to stabilize intermediates can significantly affect the reaction rate.[3][4] | Select a solvent that facilitates the reaction. Protic solvents like ethanol (B145695) and methanol (B129727) are often effective. Refer to the solvent data table below for more information. | |
| Formation of Side Products | Azine Formation: The most common side product is the corresponding azine, formed when the hydrazone product reacts with a second molecule of benzaldehyde.[1][5] This is more prevalent when there is an excess of benzaldehyde.[5] | Use a slight excess of hydrazine relative to benzaldehyde. Purify the crude product using column chromatography or recrystallization to separate the hydrazone from the azine.[1] |
| Difficulty in Product Purification | Oily Product: The crude product may sometimes separate as an oil instead of a solid, making filtration difficult. | Try triturating (stirring) the oily product with a non-polar solvent like cold pentane (B18724) or n-hexane to induce solidification. Storing the mixture at a low temperature may also help.[6] |
| Finding a Recrystallization Solvent: Identifying a suitable solvent for recrystallization can be challenging. | A good solvent is one in which the hydrazone has high solubility when hot and low solubility when cold. Common choices include ethanol, methanol, and acetonitrile (B52724).[1][6] Mixed solvent systems (e.g., ethyl acetate/hexane) can also be effective.[1] | |
| Decomposition on Silica (B1680970) Gel: Hydrazones can be acid-sensitive and may degrade on standard silica gel during column chromatography.[7] | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a tertiary base like triethylamine (B128534) (~1%). Alternatively, consider using basic alumina (B75360) as the stationary phase.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound formation? A1: The reaction rate is generally fastest in a mildly acidic pH range of 4 to 6.[1] In this range, the carbonyl oxygen of benzaldehyde is protonated, which increases the electrophilicity of the carbonyl carbon for attack by the hydrazine.[1] In strongly acidic conditions (pH < 4), the hydrazine nucleophile becomes protonated, reducing its nucleophilicity and slowing the reaction.[1]
Q2: How does solvent choice affect the reaction rate? A2: Solvent polarity plays a crucial role in the kinetics of hydrazone formation.[3][4] The solvent influences the reaction by stabilizing the intermediates and transition states. Protic solvents, such as ethanol and methanol, are commonly used and are often effective because they can participate in proton transfer and solvate the polar intermediates formed during the reaction.[8][9]
Q3: What is the general trend of reaction rate with solvent polarity? A3: For protic solvents, there is an observed trend where the rate of the reverse reaction (hydrolysis) increases with the dielectric constant of the solvent.[10] While direct kinetic data for the forward reaction across a wide range of organic solvents is sparse in the literature, it is known that the polarity of the solvent influences reaction yields and kinetics, especially for less reactive carbonyl compounds.[3][4] In one study involving a resin-bound hydrazide, reactions in ethanol and hexane (B92381) were faster than in acetonitrile and dichloromethane (B109758) for capturing benzaldehyde.[4]
Q4: Can I run the reaction without a solvent? A4: Yes, solvent-free or mechanochemical methods can be effective for hydrazone synthesis. These "green chemistry" approaches can lead to high yields in short reaction times, sometimes by simply milling the solid reactants together.[11] Solid-state melt reactions, where the reactants are heated above their melting points, have also been shown to be efficient.[12]
Q5: How can I monitor the progress of the reaction? A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] By spotting the reaction mixture alongside the benzaldehyde and hydrazine starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of a new spot for the hydrazone product.
Data Presentation: Effect of Solvent on Reaction Rate
| Solvent | Solvent Type | General Effect on Rate & Yield | Comments |
| Ethanol/Methanol | Protic | Generally effective, leading to good yields.[8] Often used with a catalytic amount of acid (e.g., acetic acid). | Protic nature can help stabilize the tetrahedral intermediate and facilitate proton transfer in the dehydration step.[9] |
| Water (buffered) | Protic | Reaction is highly pH-dependent. Optimal rate is achieved at pH 4-6.[1] | Often used in kinetic studies to control pH precisely.[13][14] |
| Hexane | Apolar Aprotic | Can be effective, particularly in systems designed to remove water, driving the equilibrium towards the product.[3] | Low polarity may not effectively stabilize polar intermediates. |
| Acetonitrile | Polar Aprotic | Moderately effective. In some systems, reaction rates are lower than in protic solvents like ethanol.[3][4] | Can be a suitable solvent, but may require longer reaction times or heating. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Can be used as a solvent, particularly for kinetic studies in aqueous mixtures.[15] | Its effect may not follow simple trends based on dielectric constant alone due to specific solvation effects.[10] |
Experimental Protocols
General Protocol for Solution-Based Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices.[8][16][17]
Materials:
-
Benzaldehyde (1.0 eq)
-
Hydrazine hydrate (B1144303) or a hydrazine salt (e.g., phenylhydrazine) (1.0-1.1 eq)
-
Solvent (e.g., absolute ethanol or methanol)
-
Catalyst (e.g., glacial acetic acid, 1-2 drops)
Procedure:
-
Dissolve benzaldehyde in a suitable volume of the chosen solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, dissolve the hydrazine derivative in a minimal amount of the same solvent.
-
Add the hydrazine solution dropwise to the stirring benzaldehyde solution at room temperature.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction is often mildly exothermic, and the product may begin to precipitate within minutes to a few hours.[16]
-
Monitor the reaction to completion using TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected crystals with a small amount of cold solvent to remove any soluble impurities.
-
Dry the purified this compound under vacuum. If further purification is needed, recrystallize from a suitable solvent like ethanol.[1]
Mandatory Visualization
Caption: Logical workflow of solvent properties influencing the this compound reaction rate.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electrochem.org [electrochem.org]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. staff.najah.edu [staff.najah.edu]
- 11. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 13. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. scribd.com [scribd.com]
Validation & Comparative
Interpreting the 1H and 13C NMR Spectra of Benzaldehyde Hydrazone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of benzaldehyde (B42025) hydrazone. Understanding the spectral characteristics of this fundamental hydrazone is crucial for researchers synthesizing more complex derivatives and for professionals in drug development where hydrazone moieties are prevalent. This document presents a detailed interpretation of its NMR data, a standardized experimental protocol for data acquisition, and a logical workflow for spectral assignment.
Predicted 1H and 13C NMR Data for Benzaldehyde Hydrazone
The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These values are based on the analysis of related structures and established principles of NMR spectroscopy.
Table 1: Predicted 1H NMR Data for this compound (in CDCl3)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -NH2 | ~5.3 (broad) | Singlet | 2H | - |
| -CH=N- | ~7.5 | Singlet | 1H | - |
| Aromatic (ortho) | ~7.6 | Doublet | 2H | ~7-8 |
| Aromatic (meta) | ~7.3 | Triplet | 2H | ~7-8 |
| Aromatic (para) | ~7.4 | Triplet | 1H | ~7-8 |
Table 2: Predicted 13C NMR Data for this compound (in CDCl3)
| Carbon | Chemical Shift (δ, ppm) |
| C=N | ~140-145 |
| Aromatic (ipso) | ~135 |
| Aromatic (para) | ~129 |
| Aromatic (ortho) | ~128 |
| Aromatic (meta) | ~127 |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl3).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. 1H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum to the TMS signal at 0 ppm.
-
Integrate all signals.
-
3. 13C NMR Acquisition:
-
Spectrometer: 100 MHz (for a 400 MHz 1H instrument) or higher.
-
Pulse Program: Standard proton-decoupled pulse experiment (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 160 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more (due to the low natural abundance of 13C).
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the spectrum to the solvent peak (CDCl3 at 77.16 ppm) or TMS at 0 ppm.
-
Visualization of Spectral Assignment
The following diagram illustrates the logical workflow for assigning the signals in the 1H and 13C NMR spectra to the corresponding nuclei in the this compound molecule.
Caption: Workflow for NMR spectral interpretation of this compound.
This guide serves as a foundational reference for the NMR analysis of this compound. For more complex derivatives, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are recommended for unambiguous signal assignment.
A Comparative Guide to the FT-IR Analysis of the C=N Bond in Benzaldehyde Hydrazone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of the carbon-nitrogen double bond (C=N) in benzaldehyde (B42025) hydrazone and its derivatives. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of the structural and electronic factors influencing the vibrational frequency of the C=N bond, a critical functional group in many pharmacologically active compounds.
Introduction to FT-IR Analysis of Hydrazones
Hydrazones are a class of organic compounds characterized by the presence of a C=N-N moiety. The C=N bond, also known as an imine or azomethine group, is a key structural feature that imparts specific chemical and biological properties to these molecules. FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the structure of molecules based on their vibrational frequencies. The stretching vibration of the C=N bond in hydrazones gives rise to a characteristic absorption band in the FT-IR spectrum, typically in the range of 1570–1650 cm⁻¹. The precise position of this band is sensitive to the electronic environment of the C=N group, making FT-IR an invaluable tool for studying structure-property relationships.
Comparison of C=N Stretching Frequencies
The electronic nature of substituents on the benzaldehyde ring, as well as the structure of the carbonyl precursor, significantly influences the vibrational frequency of the C=N bond. Electron-withdrawing groups (EWGs) tend to increase the bond order and shift the stretching frequency to higher wavenumbers, while electron-donating groups (EDGs) have the opposite effect. This is due to the interplay of inductive and resonance effects that alter the electron density around the C=N bond.
Below is a comparative summary of the C=N stretching frequencies for benzaldehyde hydrazone and a selection of its derivatives and other related Schiff bases.
| Compound Name | Structure | Substituent on Benzaldehyde Ring | Carbonyl Precursor | C=N Stretching Frequency (νC=N) [cm⁻¹] | Reference |
| This compound | C₆H₅CH=NNH₂ | H | Benzaldehyde | ~1603 | [1] |
| Benzaldehyde phenylhydrazone | C₆H₅CH=NNHC₆H₅ | H | Benzaldehyde | ~1603 | [1] |
| p-Nitrothis compound | O₂NC₆H₄CH=NNH₂ | p-NO₂ (EWG) | p-Nitrobenzaldehyde | ~1600, 1547 (coupled with C=C) | [2] |
| p-Chlorothis compound | ClC₆H₄CH=NNH₂ | p-Cl (EWG) | p-Chlorobenzaldehyde | Not explicitly found | |
| p-Methylthis compound | CH₃C₆H₄CH=NNH₂ | p-CH₃ (EDG) | p-Methylbenzaldehyde | Not explicitly found | |
| p-Methoxythis compound | CH₃OC₆H₄CH=NNH₂ | p-OCH₃ (EDG) | p-Methoxybenzaldehyde | Not explicitly found | |
| Acetone phenylhydrazone | (CH₃)₂C=NNHC₆H₅ | - | Acetone | 1614 | [3] |
| Cyclohexanone hydrazone | C₆H₁₀=NNH₂ | - | Cyclohexanone | Not explicitly found |
Note: The exact wavenumber can vary slightly depending on the experimental conditions (e.g., solid-state vs. solution, sample preparation method).
Experimental Protocols
General Synthesis of Benzaldehyde Hydrazones
This protocol describes a general method for the synthesis of benzaldehyde hydrazones via the condensation of a substituted benzaldehyde with hydrazine (B178648) hydrate (B1144303).
Materials:
-
Substituted benzaldehyde (e.g., benzaldehyde, p-nitrobenzaldehyde)
-
Hydrazine hydrate
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the substituted benzaldehyde (1 equivalent) in a minimal amount of ethanol or methanol in a round-bottom flask.
-
In a separate container, dissolve hydrazine hydrate (1 to 1.2 equivalents) in the same solvent.
-
Slowly add the hydrazine hydrate solution to the stirred benzaldehyde solution at room temperature. A catalytic amount of glacial acetic acid (a few drops) can be added to facilitate the reaction.[4]
-
The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from 30 minutes to a few hours.[5] Reaction progress can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, the mixture is cooled in an ice bath to induce precipitation of the hydrazone product.[4]
-
The solid product is collected by vacuum filtration using a Büchner funnel, washed with cold solvent (ethanol or water), and dried.[4]
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
FT-IR Sample Preparation: KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a common technique for preparing solid samples for FT-IR analysis in transmission mode.
Materials:
-
Dried hydrazone sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
Spatula
-
Infrared lamp or oven for drying
Procedure:
-
Thoroughly dry the spectroscopic grade KBr to remove any absorbed water, which can interfere with the IR spectrum. This is typically done by heating in an oven.
-
Place a small amount of the solid hydrazone sample (typically 1-2 mg) into a clean agate mortar.
-
Add approximately 100-200 mg of the dried KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.
-
Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The grinding should be done quickly to minimize moisture absorption from the atmosphere.
-
Transfer a portion of the powdered mixture into the die of a pellet press.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and FT-IR analysis of this compound.
Caption: Workflow for the synthesis and FT-IR analysis of this compound.
Conclusion
The FT-IR analysis of the C=N bond in this compound and its analogs provides valuable insights into their molecular structure and electronic properties. The position of the C=N stretching frequency is a sensitive indicator of the electronic effects of substituents on the aromatic ring. This guide offers a comparative framework and detailed experimental protocols to aid researchers in the synthesis, characterization, and interpretation of the FT-IR spectra of this important class of compounds. The provided data and methodologies can serve as a foundational resource for further studies in medicinal chemistry and materials science.
References
Mass Spectrometry Fragmentation: A Comparative Analysis of Benzaldehyde Hydrazone and its Alternatives
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of key chemical moieties is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of benzaldehyde (B42025) hydrazone against two common alternatives: acetone (B3395972) hydrazone and cyclohexanone (B45756) hydrazone. The data presented is synthesized from established fragmentation principles and available spectral data.
Comparative Fragmentation Data
The mass spectral fragmentation of hydrazones is characterized by cleavage of the N-N bond, rearrangements, and fragmentation within the aldehyde or ketone moiety. Below is a summary of the expected major fragments for benzaldehyde hydrazone and its aliphatic counterparts.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and Proposed Structures |
| This compound | 120 | 119 : [M-H]+ 105 : [C7H7N]+ (loss of NH2) 93 : [C6H5N]+ (loss of N2H3) 77 : [C6H5]+ (phenyl cation) 51 : [C4H3]+ |
| Acetone Hydrazone | 72 | 71 : [M-H]+ 57 : [M-CH3]+ 43 : [C2H5N]+ or [CH3CO]+ |
| Cyclohexanone Hydrazone | 112 | 111 : [M-H]+ 97 : [M-CH3]+ 83 : [M-C2H5]+ or [C5H9N]+ 69 : [C4H7N]+ 55 : [C4H7]+ |
Fragmentation Pathway of this compound
The fragmentation of this compound in an EI-MS is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation occurs through several key pathways, as illustrated in the diagram below. The stability of the aromatic ring significantly influences the fragmentation, leading to the prominent phenyl cation.
Caption: Fragmentation pathway of this compound under electron ionization.
Comparison with Aliphatic Hydrazones
Acetone hydrazone and cyclohexanone hydrazone, lacking the stabilizing aromatic ring, exhibit different fragmentation patterns. The primary fragmentation for these aliphatic hydrazones involves alpha-cleavage relative to the C=N bond and rearrangements, leading to the loss of alkyl radicals.
The fragmentation of acetone hydrazone is dominated by the loss of a methyl radical to form the ion at m/z 57. For cyclohexanone hydrazone, characteristic fragmentation involves the loss of alkyl fragments from the cyclohexane (B81311) ring.
Experimental Protocols
The following provides a general methodology for the analysis of hydrazones using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol can be adapted for the specific analysis of this compound, acetone hydrazone, or cyclohexanone hydrazone.
Objective: To identify the fragmentation pattern of hydrazones using GC-MS.
Materials:
-
Hydrazone sample (this compound, acetone hydrazone, or cyclohexanone hydrazone)
-
Solvent (e.g., Dichloromethane, Methanol)
-
GC-MS instrument with an electron ionization source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the hydrazone sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
GC-MS Instrument Setup:
-
Injector: Set to a temperature of 250°C.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to the hydrazone. Examine the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the obtained spectrum with library data or theoretical fragmentation patterns.
The workflow for a typical GC-MS analysis is depicted below.
Caption: General workflow for the GC-MS analysis of hydrazones.
This guide provides a foundational comparison of the mass spectrometric fragmentation of this compound and its aliphatic alternatives. Researchers can use this information to aid in the identification and characterization of these compounds in various analytical applications.
A Comparative Guide to the Reactivity of Benzaldehyde Hydrazone and Benzalazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of benzaldehyde (B42025) hydrazone and benzalazine (B126859). Understanding the distinct properties of these two closely related compounds is crucial for their application in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document outlines their synthesis, stability, and reactivity in key chemical transformations, supported by experimental data and detailed protocols.
Introduction: Structural and Electronic Differences
Benzaldehyde hydrazone and benzalazine are both condensation products of benzaldehyde and hydrazine (B178648). However, their stoichiometry and resulting structures are fundamentally different, leading to distinct chemical behaviors.
-
This compound (C₆H₅CH=NNH₂) is formed from a 1:1 condensation of benzaldehyde and hydrazine. It possesses a primary amine group (-NH₂) and a C=N double bond, making it a nucleophilic and reactive intermediate.
-
Benzalazine (C₆H₅CH=N-N=CHC₆H₅) , also known as benzaldehyde azine, results from a 2:1 condensation of benzaldehyde with hydrazine.[1] It features a symmetrical C=N-N=C conjugated system and lacks the reactive N-H protons of the hydrazone's primary amine group. This structural difference significantly influences its stability and reactivity profile.
Synthesis of this compound and Benzalazine
The synthesis of both compounds starts from the same precursors, with the stoichiometry being the key determinant of the final product.
Synthesis of this compound
The formation of this compound is typically achieved by reacting benzaldehyde with an equimolar amount of hydrazine or a hydrazine derivative.
Experimental Protocol: Synthesis of Benzaldehyde Phenylhydrazone
This protocol describes the synthesis of a common derivative, benzaldehyde phenylhydrazone.
Materials:
-
Benzaldehyde
-
Glacial acetic acid
-
Water
-
Rectified spirit (for recrystallization)
Procedure:
-
Dissolve 3 mL of glacial acetic acid in 20 mL of water in an iodine flask.
-
Add 4 mL of phenylhydrazine to the solution, followed by 2 mL of benzaldehyde.
-
Stopper the flask and shake the contents vigorously.
-
Allow the mixture to stand for 15 minutes with occasional shaking.
-
Filter the resulting precipitate.
-
Wash the product with very dilute acetic acid and then with water.
-
Dry the product and recrystallize from rectified spirit to obtain pure benzaldehyde phenylhydrazone.[2]
Synthesis of Benzalazine
Benzalazine is synthesized by reacting benzaldehyde with hydrazine, typically in a 2:1 molar ratio. Several methods have been developed, from classical condensation to more modern, environmentally friendly approaches.
Experimental Protocol: Classical Synthesis of Benzalazine
This traditional method yields high-purity benzalazine.
Materials:
-
Hydrazine sulfate (B86663) (powdered)
-
28% Aqueous ammonia (B1221849)
-
Benzaldehyde (freshly distilled)
-
95% Ethanol
-
Deionized water
Procedure:
-
In a 5 L round-bottomed flask equipped with a mechanical stirrer, combine 240 g (1.85 moles) of powdered hydrazine sulfate and 1.8 L of water.
-
While stirring, add 230 cc (207 g, 3.4 moles) of 28% aqueous ammonia and continue stirring until the hydrazine sulfate has completely dissolved.[3]
-
From a separatory funnel, add 440 cc (460 g, 4.35 moles) of benzaldehyde dropwise over a period of 4 to 5 hours with vigorous stirring.[3]
-
After the addition is complete, continue stirring the mixture for an additional 2 hours.
-
Filter the precipitated benzalazine with suction using a Büchner funnel, wash it with water, and press the solid to remove excess liquid.[3]
-
Recrystallize the crude product by dissolving it in 800 cc of boiling 95% ethanol.
-
Allow the solution to cool to form yellow needles of benzalazine, which are then filtered, washed with a small amount of cold ethanol, and dried in a vacuum desiccator.[3]
Experimental Protocol: Solvent-Free Mechanochemical Synthesis of Benzalazine
This green chemistry approach offers a rapid and efficient synthesis.
Materials:
-
Benzaldehyde (2 mmol)
-
Hydrazine sulfate (1 mmol)
-
Mortar and pestle
-
Ethanol (for recrystallization)
Procedure:
-
Place hydrazine sulfate (1 mmol) and benzaldehyde (2 mmol) into a clean, dry mortar.
-
Grind the mixture vigorously with the pestle for 3-5 minutes at room temperature.[4]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Scrape the solid product from the mortar and purify by recrystallization from hot ethanol.[4]
Comparative Reactivity
The structural differences between this compound and benzalazine lead to distinct reactivity profiles, which are summarized in the following sections.
Hydrolysis
Both hydrazones and azines are susceptible to hydrolysis, which cleaves the C=N bonds to regenerate the corresponding carbonyl compound and hydrazine. The stability towards hydrolysis is a critical factor in their application, particularly in biological systems.
Benzalazine: The azine linkage in benzalazine is also susceptible to hydrolysis, especially under acidic conditions, which breaks down the molecule back into benzaldehyde and hydrazine.[7] One study on a substituted benzalazine derivative reported a metabolic conversion half-life of 15 minutes in faecal suspensions, indicating its susceptibility to enzymatic cleavage.[8]
Comparison: While direct comparative kinetic data is lacking, the general understanding is that both are susceptible to acid-catalyzed hydrolysis. The presence of two C=N bonds in benzalazine might suggest a stepwise hydrolysis process. The stability of both can be tuned by substituents on the aromatic rings.
Oxidation
This compound: The N-H group in hydrazones is a key site for oxidation. Oxidation of this compound with reagents like mercuric oxide can lead to the formation of phenyldiazomethane.[9] Electrochemical oxidation can lead to dimerization or functionalization at the C(sp²)–H bond of the aldehyde-derived moiety.[10] Oxidation with benzeneseleninic anhydride (B1165640) can yield acylazo derivatives.[11]
Benzalazine: The fully substituted azine linkage in benzalazine is more resistant to oxidation compared to the hydrazone. Strong oxidizing agents would be required to cleave the N=N and C=N bonds. Photochemical reactions of benzalazine upon UV irradiation can lead to N-N bond cleavage and rearrangement to form products like trans-stilbene (B89595) and benzonitrile.[12]
Comparison: this compound is more readily oxidized due to the presence of the N-H bond, which can participate in a variety of oxidative transformations to form diazo compounds or undergo C-H functionalization. Benzalazine is comparatively more stable towards oxidation under typical chemical conditions.
Reduction
This compound: The C=N bond in hydrazones can be reduced to a C-N single bond. The Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group, proceeds through a hydrazone intermediate.[13][14] The hydrazone is treated with a strong base at high temperatures to yield the corresponding alkane (toluene in the case of benzaldehyde).[13] Milder reducing agents like sodium cyanoborohydride can also be used to reduce the C=N bond.
Benzalazine: The conjugated C=N-N=C system of benzalazine can also be reduced. Catalytic hydrogenation or reduction with reagents like magnesium in methanol (B129727) can lead to the formation of 1,2-dibenzylhydrazine.
Comparison: Both compounds can be reduced at the C=N double bonds. However, the specific conditions and products can differ. The Wolff-Kishner reduction is a characteristic reaction of hydrazones, highlighting their utility in deoxygenation reactions. The reduction of benzalazine typically leads to the corresponding hydrazine derivative.
Cycloaddition Reactions
This compound: The N-H bond and the C=N double bond of hydrazones make them versatile synthons in cycloaddition reactions. For instance, they can undergo [3+2] cycloaddition with alkenes after oxidation to form nitrile imines in situ, yielding pyrazoline derivatives.[10]
Benzalazine: The azine linkage (C=N-N=C) can act as a 1,3-dipole in certain cycloaddition reactions, although this is less common for simple benzalazine itself. More often, the aromatic rings of benzalazine would be the site of cycloaddition if appropriately activated. There is a lack of specific examples in the provided literature of benzalazine itself acting as a key component in common cycloaddition reactions.
Comparison: this compound is a more versatile precursor for cycloaddition reactions due to the reactivity of its N-H bond, which allows for the in-situ generation of reactive intermediates like nitrile imines.
Data Presentation
Table 1: Comparison of Synthesis Methods for Benzalazine
| Parameter | Classical Condensation[15] | Green Synthesis[15] | Mechanochemical Synthesis[15] | Microwave-Assisted Synthesis[15] |
| Reactants | Benzaldehyde, Hydrazine Sulfate, Aqueous Ammonia | Benzaldehyde, Ammonium Carbonate, Hydrogen Peroxide | Benzaldehyde, Hydrazine Hydrate | Benzaldehyde, Hydrazine Dihydrochloride |
| Solvent | Water, Ethanol | Acetonitrile | Solvent-free | Solvent-free |
| Typical Yield (%) | 91–94% | 96% | 90–98% (analogous) | 92–97% (analogous) |
| Reaction Time | 6–7 hours | 40 minutes | 10–20 minutes | 5–15 minutes |
| Reaction Temp. | Room temp., then boiling | Reflux | Room Temperature | 80–120 °C |
| Key Advantages | High yield, well-established | Avoids direct use of toxic hydrazine, high yield, short reaction time | Environmentally friendly (solvent-free), rapid | Rapid, high yield, efficient |
Table 2: Summary of Reactivity Comparison
| Reaction Type | This compound | Benzalazine | Key Differences |
| Hydrolysis | Susceptible, especially under acidic conditions.[5] Stability is substituent-dependent.[6] | Susceptible to acid-catalyzed and enzymatic hydrolysis.[7][8] | Direct kinetic comparison is unavailable. Hydrazone stability is highly tunable. |
| Oxidation | Readily oxidized at the N-H bond to form diazo compounds or undergo C-H functionalization.[9][10] | More stable to oxidation. Undergoes photochemical N-N bond cleavage.[12] | The presence of the N-H bond in the hydrazone is the primary site of oxidation. |
| Reduction | C=N bond is reducible. Intermediate in Wolff-Kishner reduction to form alkanes.[13] | C=N-N=C system is reducible to the corresponding hydrazine. | Different reduction products are typically formed. |
| Cycloaddition | Versatile precursor for cycloadditions (e.g., [3+2]) via in-situ generated intermediates.[10] | Less commonly used as a direct synthon in cycloaddition reactions. | Hydrazone's N-H bond provides a handle for generating reactive dipoles. |
Mandatory Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jcb.thebrpi.org [jcb.thebrpi.org]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetic studies of benzalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. BJOC - Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations [beilstein-journals.org]
- 11. Oxidation of aldehyde hydrazones, hydrazo compounds, and hydroxylamines with benzeneseleninic anhydride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Wolff-Kishner Reduction [organic-chemistry.org]
- 15. blogs.najah.edu [blogs.najah.edu]
A Comparative Structural Analysis of Benzaldehyde Hydrazone and Other Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and functional properties of benzaldehyde (B42025) hydrazone with other classes of Schiff bases. The information is supported by experimental data to assist in the design and development of novel therapeutic agents and other chemical applications.
Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry and materials science.[1][2] Among these, hydrazones, which possess the R1R2C=NNH2 functional group, have garnered significant attention due to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3][4][5][6] Benzaldehyde hydrazones, in particular, serve as a foundational scaffold for the development of new derivatives with tailored physicochemical and biological characteristics.[7]
This guide will delve into a structural comparison of benzaldehyde hydrazone with other Schiff bases, highlighting key differences in their synthesis, spectroscopic properties, and biological relevance.
General Synthesis of Schiff Bases
The synthesis of Schiff bases, including this compound, is typically achieved through a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[8][9] For this compound, the reaction involves the condensation of benzaldehyde with hydrazine (B178648).[10] The general reaction is often carried out under reflux in a suitable solvent, such as ethanol (B145695), sometimes with the addition of an acid catalyst like glacial acetic acid.[8][10]
Figure 1: General synthesis workflow for Schiff bases.
Structural and Spectroscopic Comparison
The structural variations among different Schiff bases, arising from the diverse aldehyde/ketone and amine precursors, lead to distinct spectroscopic signatures. Key analytical techniques for characterization include Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]
This compound vs. Other Schiff Bases
Benzaldehyde hydrazones are a specific class of Schiff bases where the amine precursor is hydrazine or its derivatives. This results in the characteristic C=N-N linkage. Other Schiff bases can be formed from a wide variety of primary amines, leading to a C=N-R structure, where R can be an alkyl or aryl group.
Table 1: Spectroscopic Data Comparison of this compound and Other Schiff Bases
| Compound Class | Key Functional Group | Characteristic IR Bands (cm⁻¹) | Characteristic ¹H NMR Signals (ppm) | Reference |
| This compound | >C=N-NH- | ν(N-H): 3325-3284, ν(C=N): ~1618 | δ(-CH=N): 8.0-9.0, δ(-NH): 10.0-13.0 | [10][13][14] |
| Salicylaldehyde-based Schiff Base | >C=N-Ar(OH) | ν(O-H): ~3400, ν(C=N): ~1620 | δ(-CH=N): ~8.5, δ(Ar-OH): ~13.0 | [15][16] |
| Thiazole-based Schiff Base | >C=N-R(Thiazole) | ν(C=N): ~1600-1625 | δ(-CH=N): ~8.2-8.8 | [11] |
| Cinnamaldehyde-based Schiff Base | -CH=CH-CH=N- | ν(C=N): ~1610 | δ(-CH=N): ~8.1 | [16][17] |
Note: The exact positions of peaks can vary depending on the specific substituents and solvent used.
The presence of the N-H group in hydrazones provides an additional site for hydrogen bonding and coordination with metal ions, which is absent in many other Schiff bases.[12] This structural feature significantly influences their chemical reactivity and biological activity.
Experimental Protocols
General Synthesis of Benzaldehyde-2,4-dinitrophenylhydrazone
A representative experimental protocol for the synthesis of a this compound derivative is as follows:
-
Dissolve 0.01 mol of 2,4-dinitrophenylhydrazine (B122626) and 0.02 mol of benzaldehyde in ethanol.[10]
-
Add a small amount of glacial acetic acid as a catalyst.[10]
-
Heat the mixture under reflux at 60 °C for 3 hours.[10]
-
Cool the mixture to room temperature, allowing the product to precipitate.[10]
-
Filter the precipitate, wash it with ethanol, and dry it in an oven at 60 °C for 3 hours to obtain the pure product.[10]
Characterization Methods
-
FTIR Spectroscopy: The FTIR spectrum is typically recorded using a KBr pellet method in the range of 4000-400 cm⁻¹.[18]
-
¹H NMR Spectroscopy: ¹H NMR spectra are commonly acquired in a suitable deuterated solvent, such as DMSO-d₆.[11]
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded in a suitable solvent like DMF or ethanol to observe electronic transitions.[13]
Biological Activity and Signaling Pathways
Hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5][19] The mechanism of action for their anticancer properties can be diverse, often involving the inhibition of key cellular pathways. For instance, some benzoyl hydrazine derivatives have been shown to target the neddylation pathway, which is often overexpressed in cancer.[6]
Figure 2: Inhibition of the neddylation pathway by benzoyl hydrazine derivatives.
Table 2: Comparative Biological Activity of Hydrazone Derivatives
| Compound/Derivative | Biological Activity | Assay/Model | Result | Reference |
| Benzaldehyde 4-phenyl-3-thiosemicarbazones | Anti-Toxoplasma gondii, Antimicrobial | In vitro | Active | [4] |
| Vanillin related hydrazone derivatives | Antibacterial | In vitro | Good activity | [4] |
| Quinoxalinone hydrazone derivatives | Anti-inflammatory | In vivo | Active | [4] |
| Thiazolohydrazides | Anticancer | Prostate cancer cell lines | Active | [4] |
| Dicllofenac acid hydrazones | Antimycobacterial | In vitro and in vivo | Active against M. tuberculosis | [5] |
Conclusion
This compound and its derivatives represent a structurally distinct and highly significant subclass of Schiff bases. Their unique C=N-N linkage and the presence of an N-H group confer specific spectroscopic properties and a broad spectrum of biological activities that differentiate them from other Schiff bases. The ease of their synthesis and the potential for diverse substitutions make them a valuable scaffold for the development of novel therapeutic agents. Further comparative studies with a wider range of Schiff bases will continue to elucidate the structure-activity relationships that govern their biological functions.
References
- 1. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Schiff Bases—Structure, Importance and Classification [ouci.dntb.gov.ua]
- 3. scispace.com [scispace.com]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ionicviper.org [ionicviper.org]
- 9. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hydrazone schiff base: Topics by Science.gov [science.gov]
- 13. Synthesis and Characterization of Schiff Base Compound Benzaldehyde- 2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor | Musyrifah | IJFAC (Indonesian Journal of Fundamental and Applied Chemistry) [ijfac.unsri.ac.id]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. cenresinjournals.com [cenresinjournals.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. impactfactor.org [impactfactor.org]
A Comparative Guide to the X-ray Crystallography of Benzaldehyde Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic analyses of various benzaldehyde (B42025) hydrazone derivatives. By presenting key experimental data and methodologies, this document aims to illuminate the structural nuances of this important class of compounds and support the rational design of new derivatives with tailored properties.
Hydrazones, characterized by the R1R2C=NNH2 functional group, are a versatile class of organic compounds synthesized through the condensation of aldehydes or ketones with hydrazine (B178648).[1] Benzaldehyde hydrazones, in particular, have attracted significant attention in medicinal chemistry and materials science due to their wide-ranging biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] The substitution pattern on the benzaldehyde ring is a critical determinant of the physicochemical and biological characteristics of the resulting hydrazone.[1] X-ray crystallography provides the definitive method for elucidating the three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions that govern these properties.[3]
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of benzaldehyde hydrazone derivatives, offering a basis for understanding the influence of different substituents on crystal packing and molecular geometry.
Table 1: Crystal Data and Structure Refinement for Selected this compound Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone[4] | C₁₃H₉Cl₃N₂ | Monoclinic | P2₁/c | 13.913(6) | 12.867(5) | 7.652(3) | 98.739(5) | 1353.9(9) | 4 |
| 4-formylimidazole-4-hydroxybenzhydrazone dihydrate[2][5] | C₁₁H₁₄N₄O₄ | Triclinic | P-1 | 7.0321(14) | 7.3723(15) | 13.008(3) | α=98.66(3), γ=92.25(3) | 651.2(2) | 2 |
| 2-nitrobenzaldehyde-2-furan formylhydrazone[2][5] | C₁₂H₉N₃O₄ | Monoclinic | P2₁/c | 17.3618(9) | 9.1506(4) | 15.5801(7) | 104.532(5) | 2396.05(19) | 8 |
| (E)-2-fluorobenzaldehyde (pyridin-2-yl)hydrazone[6] | C₁₂H₁₀FN₃ | Monoclinic | P2₁/n | - | - | - | - | - | 4 |
Table 2: Selected Bond Lengths and Angles for this compound Derivatives
| Compound | C=N (Å) | N-N (Å) | C-N-N (°) | C=N-N (°) |
| 4-formylimidazole-4-hydroxybenzhydrazone dihydrate[2] | 1.2760(17) | 1.3786(14) | - | - |
| 2-nitrobenzaldehyde-2-furan formylhydrazone[2] | 1.264(4) | 1.376(3) | - | - |
Intermolecular Interactions and Molecular Conformation
The supramolecular architecture of this compound derivatives in the solid state is dictated by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions play a crucial role in determining the crystal packing and, consequently, the physical properties of the material.
In the crystal structure of (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone, molecules are linked via N—H⋯N hydrogen bonds, forming supramolecular chains. Additionally, π–π stacking is present between parallel trichlorophenyl rings of adjacent molecules.[4] Similarly, in (E)-2-fluorobenzaldehyde (pyridin-2-yl)hydrazone, inversion dimers are formed through pairs of N—H⋯N hydrogen bonds.[6] The molecules of both 4-formylimidazole-4-hydroxybenzhydrazone dihydrate and 2-nitrobenzaldehyde-2-furan formylhydrazone form 1D-chained structures via intermolecular N–H···O hydrogen bonds.[2]
The conformation of the hydrazone moiety is also a key structural feature. Most this compound derivatives adopt an E configuration about the C=N double bond, which is generally found to be the more stable conformation.[4][7] The planarity of the molecule can be influenced by the nature and position of the substituents. For instance, in (E)-2-fluorobenzaldehyde (pyridin-2-yl)hydrazone, the dihedral angle between the fluorobenzene (B45895) and pyridine (B92270) rings is 16.29 (6)°.[6]
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives, based on common practices reported in the literature.
Synthesis of this compound Derivatives
A general and widely used method for the synthesis of hydrazones is the condensation reaction between a substituted benzaldehyde and a hydrazine derivative.[8]
General Procedure:
-
A solution of the appropriate hydrazine or hydrazide is prepared in a suitable solvent, typically ethanol (B145695) or methanol.[2][4][6]
-
To this solution, an equimolar amount of the substituted benzaldehyde is added, often with a catalytic amount of acid (e.g., acetic acid).[4]
-
The reaction mixture is then typically heated under reflux for a period ranging from a few minutes to several hours.[2][4]
-
Upon cooling, the solid product often precipitates and can be collected by filtration.[4]
-
The crude product is then purified by recrystallization from a suitable solvent to obtain single crystals suitable for X-ray diffraction.[4]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Data Collection:
-
A suitable single crystal of the compound is mounted on the diffractometer.
-
The crystal is maintained at a constant temperature, often 150 K or 293 K, during data collection.[3]
-
X-ray radiation of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) is used.[3]
-
Diffraction data are collected over a range of angles.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.[3]
-
The crystal structure is solved using direct methods and subsequently refined using full-matrix least-squares on F².[3]
-
All non-hydrogen atoms are typically refined anisotropically.[3]
-
Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for the X-ray crystallography analysis of this compound derivatives and the logical relationship between molecular structure and the resulting crystal packing.
References
- 1. benchchem.com [benchchem.com]
- 2. The Synthesis and Crystal Structure of Two New Hydrazone Compounds [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Substituted Benzaldehyde Hydrazones
For Researchers, Scientists, and Drug Development Professionals
Substituted benzaldehyde (B42025) hydrazones are a versatile class of compounds extensively studied for their wide-ranging pharmacological properties. The presence of the azomethine group (-NH-N=CH-) imparts a diverse array of biological activities, including antimicrobial, anticancer, and antioxidant effects. This guide provides a comparative overview of these activities, supported by experimental data from various studies, to aid researchers in the field of drug discovery and development.
Antimicrobial Activity
Hydrazones have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi. The nature and position of substituents on the benzaldehyde ring play a crucial role in determining the antimicrobial efficacy.
Comparative Antimicrobial Data
| Compound/Substituent | Test Organism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference |
| Benzaldehyde-2,4-dinitrophenylhydrazone | Salmonella typhi | 25 mm | |
| Benzaldehyde-2,4-dinitrophenylhydrazone | Streptococcus faecalis | 25 mm | |
| Benzaldehyde-2,4-dinitrophenylhydrazone | Escherichia coli | Active at 50-100 µg/mL | |
| Phenylhydrazone 1 [BP1] | Klebsiella pneumoniae | MIC: 138 µM | |
| Phenylhydrazone 5 [SA5] | Streptococcus pneumoniae | MIC: 165 µM | |
| N-benzylisatin-3-hydrazone with 3-Cl substituent | - | More active than trimethoprim | |
| 2,4,6-trimethylbenzenesulfonyl hydrazone 24 | Gram-positive bacteria | MIC: 7.81-15.62 µg/mL | |
| 2-((morpholinoimino)methyl)benzoic acid | Escherichia coli ATCC 25922 | MSC: 6.3 mcg/mL | |
| 2-((morpholinoimino)methyl)benzoic acid | Staphylococcus aureus ATCC 6538 | Moderate activity | |
| Benzylidene hydrazides with chloro and nitro substituents | Various bacteria and fungi | Most active among tested compounds |
MIC: Minimum Inhibitory Concentration; MSC: Minimum Suppressive Concentration
Anticancer Activity
The antiproliferative properties of substituted benzaldehyde hydrazones have been a significant area of investigation. These compounds have shown cytotoxicity against various cancer cell lines, with their mechanism of action often linked to the inhibition of specific cellular pathways.
Comparative Anticancer Data (IC50 Values)
| Compound/Substituent | Cell Line | IC50 (µM) | Reference |
| 4-hydroxy-N'-[substituted methylidene] benzohydrazide (B10538) (Compound 3i) | HepG2 (Liver Cancer) | 42.4 | |
| 4-hydroxy-N'-[substituted methylidene] benzohydrazide (Compound 3j) | HepG2 (Liver Cancer) | 37.4 | |
| 4-methoxysalicylaldehyde-3-methoxybenzoylhydrazone (Compound 4) | SKW-3 (T-cell leukemia) | Nanomolar concentrations | |
| 4-methoxysalicylaldehyde-4-methoxybenzoylhydrazone (Compound 5) | SKW-3 (T-cell leukemia) | Nanomolar concentrations | |
| 3-methoxy-salicylaldehyde isonicotinoylhydrazone (mSIH) | Various tumor cell lines | Most active cytotoxic agent tested | |
| Salicylaldehyde benzoylhydrazone derivatives | Various tumor cell lines | Equipotent or more active than cisplatin | |
| 2,6-dinitro- and 4-cyanobenzaldehyde (B52832) hydrazone adducts | TLX5 lymphoma (in mice) | Active |
IC50: The half maximal inhibitory concentration.
Antioxidant Activity
Many hydrazone derivatives exhibit potent antioxidant properties, primarily through radical scavenging mechanisms. The presence of hydroxyl or other electron-donating groups on the aromatic rings often enhances this activity.
Comparative Antioxidant Data
| Compound/Substituent | Assay | Activity (IC50 in µM or % Inhibition) | Reference |
| 2,3- and 3,4-dihydroxy hydrazones | DPPH, ABTS, Lecithin, Deoxyribose assays | Most effective radical scavengers | |
| Hydrazone derivative 2b | CUPRAC | IC50: 30.29 µM | |
| 2,4-Dimethylbenzoylhydrazone 1 | DPPH Scavenging | IC50: 25.6 µM | |
| 2,4-Dimethylbenzoylhydrazone 4 | DPPH Scavenging | IC50: 28.1 µM | |
| 2,4-Dimethylbenzoylhydrazone 1 | Superoxide Anion Scavenging | IC50: 98.3 µM | |
| Pyrrole-based hydrazone 8d | ABTS Scavenging | 89% | |
| Pyrrole-based hydrazone 7d | ABTS Scavenging | 83% | |
| Pyrrole-based hydrazone 7d | DPPH Scavenging | 24% |
DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); CUPRAC: Cupric Reducing Antioxidant Capacity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of common experimental protocols used to evaluate the biological activities of substituted benzaldehyde hydrazones.
Synthesis of Substituted Benzaldehyde Hydrazones
A general and widely used method for the synthesis of hydrazones involves the condensation reaction between a substituted benzaldehyde and a hydrazine (B178648) derivative.
General Procedure:
-
An appropriate substituted benzaldehyde is dissolved in a suitable solvent, often ethanol (B145695) or methanol.
-
An equimolar amount of the desired hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) is added to the solution.
-
A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the reaction.
-
The mixture is then refluxed for a period ranging from a few hours to overnight.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed, and recrystallized from an appropriate solvent to yield the pure hydrazone.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is commonly used to screen for antimicrobial activity.
Procedure:
-
Melted Mueller-Hinton agar (B569324) is inoculated with a standardized suspension of the test microorganism.
-
The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
-
Wells of a specific diameter are punched into the agar.
-
A defined concentration of the test hydrazone solution is added to each well.
-
A standard antibiotic (e.g., ciprofloxacin) and the solvent are used as positive and negative controls, respectively.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The diameter of the zone of inhibition around each well is measured in millimeters.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Procedure:
-
Cancer cells are seeded in a 96-well plate and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the synthesized hydrazones and incubated for a specified period (e.g., 24 or 48 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated to allow the MTT to be metabolized by viable cells into purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Procedure:
-
A solution of the test hydrazone at various concentrations is prepared.
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
The DPPH solution is mixed with the test compound solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
A standard antioxidant (e.g., ascorbic acid or Trolox) is used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
Visualizations
Synthesis of Substituted Benzaldehyde Hydrazones
Caption: General workflow for the synthesis of substituted benzaldehyde hydrazones.
Biological Activity Screening Workflow
A Comparative Guide to Differentiating E/Z Isomers of Benzaldehyde Hydrazone Using Spectroscopy
For researchers, scientists, and professionals in drug development, the accurate characterization of geometric isomers is a critical step in chemical synthesis and analysis. Benzaldehyde (B42025) hydrazone, a common structural motif, can exist as E and Z isomers, the distinct spatial arrangements of which can significantly influence their physical, chemical, and biological properties. This guide provides a detailed comparison of spectroscopic methods for differentiating these isomers, supported by experimental data and protocols.
The differentiation of E and Z isomers of benzaldehyde hydrazone is readily achieved using a combination of nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and infrared (IR) spectroscopy. Each technique offers unique insights into the molecular structure, allowing for unambiguous isomer assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the geometry of this compound isomers. Key differences are observed in ¹H NMR, ¹³C NMR, and Nuclear Overhauser Effect (NOE) spectra.
¹H NMR Spectroscopy: The chemical shifts of the imine proton (CH=N) and the amine proton (NH) are particularly sensitive to the isomeric configuration. In the more thermodynamically stable E isomer, the imine proton is typically deshielded and resonates at a lower field compared to the Z isomer. Conversely, for acylhydrazones, the NH proton of the Z isomer often experiences deshielding due to the proximity of the carbonyl group and appears at a lower field.
¹³C NMR Spectroscopy: The chemical shift of the imine carbon (C=N) and the aromatic carbons, particularly the ipso-carbon, can also be used to distinguish between the E and Z isomers. The electronic environment around these carbons differs between the two isomers, leading to measurable differences in their resonance frequencies.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) provides definitive evidence for the spatial proximity of protons. For the E isomer, an NOE correlation is expected between the imine proton and the ortho protons of the benzaldehyde ring. In contrast, for the Z isomer, an NOE would be observed between the imine proton and the protons of the hydrazine (B178648) moiety.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Hydrazone Isomers
| Isomer | Key Proton/Carbon | Chemical Shift (ppm) | Solvent |
| E-Benzaldehyde Hydrazone (acyl) | CH=N | ~8.37 | CD₃OD |
| Aromatic-H | ~7.45-7.96 | CD₃OD | |
| C=N | ~151.0 | CD₃OD | |
| Aromatic-C | ~129.0-135.7 | CD₃OD | |
| Z-Isomer (general trend) | CH=N | Upfield shift vs. E | - |
| E-Isomer (general trend) | NH | Downfield shift vs. Z | - |
Note: The data for (E)-N'-benzylidenebenzohydrazide is presented as a representative example for acylhydrazones. Specific values for unsubstituted this compound may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can differentiate between the E and Z isomers based on their distinct electronic transitions. The isomers often exhibit different absorption maxima (λmax) and molar absorptivities (ε). The more conjugated and planar E isomer typically absorbs at a longer wavelength compared to the less planar Z isomer. Photoisomerization from the E to the Z form can be induced by UV irradiation and monitored by observing the changes in the UV-Vis spectrum.
Table 2: Comparative UV-Vis Absorption Data for Hydrazone Isomers
| Isomer | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| E-Benzaldehyde Hydrazone (acyl) | 300 | 27500 | CH₃CN |
| Z-Isomer (general trend) | Hypsochromic shift (to shorter λ) vs. E | Generally lower than E | - |
Note: The data for (E)-N'-benzylidenebenzohydrazide is presented as a representative example for acylhydrazones.
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the C=N stretching vibration, which may differ slightly between the E and Z isomers due to differences in conjugation and steric hindrance. The C=N stretching frequency in hydrazones typically appears in the range of 1650-1600 cm⁻¹. While subtle, this difference can sometimes be used as a complementary method for isomer identification.
Table 3: Characteristic IR Frequencies for Hydrazones
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=N Stretch | 1615 |
| N-H Stretch | ~3300-3400 |
| C-H (Aromatic) | ~3000-3100 |
Note: The C=N stretching frequency is for a representative hydrazone.
Experimental Protocols
Synthesis of this compound (E-isomer)
The synthesis of the E isomer of this compound is typically achieved through the condensation of benzaldehyde with hydrazine hydrate (B1144303).
Materials:
-
Benzaldehyde
-
Hydrazine hydrate
-
Ethanol (B145695) (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve benzaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1-1.2 equivalents) dropwise to the stirred solution.
-
The reaction mixture is typically stirred at room temperature or gently refluxed for a few hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution upon cooling.
-
The solid product is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification. This procedure generally yields the more stable E isomer.
Photoisomerization to the Z-isomer
The Z isomer can be generated by photoisomerization of the E isomer.
Procedure:
-
Dissolve the synthesized E-benzaldehyde hydrazone in a suitable solvent (e.g., acetonitrile, chloroform) in a quartz cuvette.
-
Irradiate the solution with a UV lamp at a wavelength corresponding to the λmax of the E isomer (e.g., 365 nm).
-
Monitor the isomerization process by recording UV-Vis or ¹H NMR spectra at regular intervals until a photostationary state is reached, indicated by no further changes in the spectra.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of the hydrazone isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in an NMR tube.
-
¹H and ¹³C NMR: Acquire standard 1D ¹H and ¹³C NMR spectra.
-
NOESY: For definitive assignment, acquire a 2D NOESY spectrum. The mixing time should be optimized to observe the relevant cross-peaks.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the hydrazone isomer in a UV-transparent solvent (e.g., acetonitrile, methanol, cyclohexane).
-
Analysis: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).
IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (KBr pellet) or as a thin film.
-
Analysis: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for the differentiation of E and Z isomers of this compound.
Caption: Workflow for the differentiation of E/Z isomers of this compound.
A Comparative Guide to the Hydrolytic Stability of Hydrazones and Oximes
For researchers, scientists, and drug development professionals, the choice of a stable chemical linkage is critical in the design of bioconjugates, drug delivery systems, and other molecular probes. Among the various covalent linkages, hydrazones and oximes, both formed by the reaction of a carbonyl compound with an α-effect nucleophile, are frequently employed. However, their performance in aqueous environments differs significantly. This guide provides an objective comparison of the hydrolytic stability of hydrazones and oximes, supported by experimental data and detailed methodologies.
The primary distinction lies in their stability under physiological and acidic conditions: oxime linkages are substantially more resistant to hydrolysis than hydrazone linkages.[1][2][3] This difference is attributed to the higher electronegativity of the oxygen atom in the oxime C=N-O bond compared to the nitrogen atom in the hydrazone C=N-N bond.[4][5] The greater electronegativity of oxygen reduces the basicity of the imine nitrogen, making it less susceptible to protonation—the initial and rate-limiting step in acid-catalyzed hydrolysis.[1][4]
Quantitative Data Comparison: Hydrolytic Stability
The hydrolytic stability of both linkages is pH-dependent, with hydrolysis being catalyzed by acid.[5][6] However, kinetic studies consistently demonstrate that the rate of hydrolysis for oximes is significantly lower than for hydrazones across a range of pH values. A key study directly comparing isostructural hydrazones and an oxime revealed that the rate constant for oxime hydrolysis was nearly 1000-fold lower than for simple hydrazones.[1][2]
The following table summarizes quantitative data from hydrolysis experiments, highlighting the superior stability of the oxime linkage.
| Linkage Type | Compound | pD/pH | Half-life (t₁/₂) | First-order rate constant (k) (s⁻¹) | Reference |
| Oxime | pivalaldehyde-O-methyloxime | 7.0 | Too slow to measure | ~1.1 x 10⁻⁸ | [7] |
| 5.0 | ~64 hours (~2.3 x 10⁵ s) | 3.0 x 10⁻⁶ | [7] | ||
| Hydrazone | pivalaldehyde-N-methylhydrazone | 7.0 | ~1.05 hours (~3.8 x 10³ s) | 1.8 x 10⁻⁴ | [7] |
| 5.0 | ~2 minutes (~1.2 x 10² s) | 5.8 x 10⁻³ | [7] | ||
| Acylhydrazone | pivalaldehyde-N-acetylhydrazone | 7.0 | ~2.1 hours (~7.7 x 10³ s) | 9.0 x 10⁻⁵ | [7] |
| 5.0 | ~4.5 minutes (~2.7 x 10² s) | 2.6 x 10⁻³ | [7] | ||
| Semicarbazone | pivalaldehyde semicarbazone | 7.0 | - | - | [4] |
| (Relative rate vs. methylhydrazone) | - | More stable than methylhydrazone | 160-fold lower than methylhydrazone | [4] |
As the data indicates, at a neutral pD of 7.0, the hydrolysis of the oxime is extremely slow, whereas the methylhydrazone has a half-life of just over an hour.[7] This heightened stability makes the oxime linkage a more reliable choice for applications requiring long-term integrity in physiological conditions, such as antibody-drug conjugates (ADCs) intended for systemic circulation.[1][8] Conversely, the inherent instability of hydrazones at acidic pH can be exploited for drug delivery systems targeting the acidic microenvironments of tumors or endosomes.[9][][11]
Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis of both hydrazones and oximes proceeds via a similar acid-catalyzed mechanism. The reaction is initiated by the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral carbinolamine intermediate. Subsequent proton transfer and elimination of the hydroxylamine (B1172632) or hydrazine (B178648) regenerates the carbonyl compound.
Factors Influencing Stability
Beyond the inherent electronic differences, several other factors can influence the stability of hydrazone and oxime linkages:
-
Steric Hindrance: Introducing bulky groups near the C=N bond can physically shield it from the approach of water molecules, thereby slowing the rate of hydrolysis.[12]
-
Carbonyl Precursor: Conjugates derived from ketones are generally more stable than those derived from aldehydes, largely due to steric effects.[4][13]
-
Electronic Properties: The electronic nature of substituents on the carbonyl or amine precursors can modulate stability. Electron-donating groups can increase the electron density of the hydrazone carbon, making it less susceptible to nucleophilic attack.[12]
Experimental Protocol: Determination of Hydrolytic Stability
A generalized protocol for determining the hydrolytic stability of hydrazone or oxime conjugates involves monitoring their degradation over time under controlled pH and temperature conditions.
1. Materials and Reagents:
-
Hydrazone or oxime conjugate of interest.
-
Deuterated buffers (e.g., deuterated phosphate (B84403) or acetate (B1210297) buffers) for NMR-based assays to provide a stable pD.
-
A deuterated trapping agent, such as acetone-d₆, in large excess. This agent reacts with the released hydrazine/hydroxylamine, preventing the reverse condensation reaction and driving the hydrolysis to completion.[5][14]
-
NMR tubes, spectrometer, and appropriate software for data acquisition and analysis.
-
Alternatively, for UV-Vis spectroscopy, use aqueous buffers and a spectrophotometer. This is suitable if the conjugate or the product has a distinct chromophore.
2. Sample Preparation:
-
Dissolve the conjugate in the chosen deuterated buffer to a known concentration (e.g., 1-10 mM).
-
Add a large excess (e.g., 100-fold molar excess) of the trapping agent (e.g., acetone-d₆).
-
Transfer the solution to an NMR tube.
3. Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) at a constant temperature (e.g., 37°C).
-
Continue to acquire spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of hydrolysis (e.g., every few minutes for a labile hydrazone at acidic pD, or every few hours/days for a stable oxime at neutral pD).
-
Monitor the disappearance of a proton signal unique to the starting conjugate (e.g., the C¹H proton of the C=N bond) and/or the appearance of a signal from the product.[5]
4. Data Analysis:
-
Integrate the relevant signals at each time point.
-
Plot the natural logarithm of the concentration of the remaining conjugate versus time.
-
The slope of this plot will be equal to the negative of the first-order rate constant (k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = ln(2)/k.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 11. adcreview.com [adcreview.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Hydrazone - Wikipedia [en.wikipedia.org]
- 16. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzaldehyde Hydrazone and Other Hydrazones in Metal Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Hydrazones, characterized by the R1R2C=NNR3R4 moiety, are a versatile class of ligands in coordination chemistry, renowned for their ability to form stable and biologically active metal complexes. The ease of their synthesis and the tunability of their electronic and steric properties by varying the precursor aldehyde or ketone make them attractive candidates for the development of new therapeutic agents and catalysts. This guide provides an objective comparison of benzaldehyde (B42025) hydrazone with other common hydrazones, such as those derived from salicylaldehyde (B1680747) and heterocyclic aldehydes, in the context of metal complex formation, supported by experimental data and detailed protocols.
Comparative Analysis of Hydrazone Ligands
The properties of hydrazone metal complexes are significantly influenced by the nature of the aldehyde or ketone precursor. While benzaldehyde provides a simple aromatic system, other precursors can introduce additional coordinating groups or electronic effects that alter the stability, geometry, and biological activity of the resulting metal complexes.
Benzaldehyde Hydrazone: As a foundational structure, this compound typically acts as a bidentate ligand, coordinating through the imine nitrogen and the carbonyl oxygen (in its enol form). The simplicity of the benzaldehyde group allows for systematic studies of the effects of substituents on the phenyl ring.
Salicylaldehyde Hydrazone: The presence of a hydroxyl group in the ortho position of the aldehyde allows salicylaldehyde hydrazone to act as a tridentate ligand, coordinating through the phenolic oxygen, imine nitrogen, and enolic oxygen. This additional coordination site generally leads to the formation of more stable complexes compared to their bidentate counterparts.
Heterocyclic Hydrazones: Incorporating a heterocyclic ring, such as pyridine (B92270) or quinoline, into the hydrazone structure can introduce an additional nitrogen donor atom. These ligands can also act as tridentate chelating agents, forming highly stable complexes with interesting photophysical and biological properties.[1] The nitrogen atom in the heterocyclic ring can significantly influence the electronic properties and biological interactions of the metal complex.
Data Presentation: Performance Comparison
The following tables summarize key quantitative data for metal complexes of this compound and its derivatives, as well as other representative hydrazones, to facilitate a direct comparison of their properties.
Table 1: Stability Constants of Hydrazone Metal Complexes
| Metal Ion | Hydrazone Ligand | Method | Log K1 | Log K2 | Reference |
| Co(II) | Diacetylmonoximehydrazide-4-hydroxybenzaldehyde | Potentiometric | 10.05 | - | [2] |
| Ni(II) | Diacetylmonoximehydrazide-4-hydroxybenzaldehyde | Potentiometric | - | - | [2] |
| Cu(II) | Diacetylmonoximehydrazide-4-hydroxybenzaldehyde | Potentiometric | - | - | [2] |
| Zn(II) | Diacetylmonoximehydrazide-4-hydroxybenzaldehyde | Potentiometric | - | - | [2] |
| Cu(II) | Salicylaldehyde-m-aminophenol | Potentiometric | 9.90 | 8.05 | [3] |
| Ni(II) | Salicylaldehyde-m-aminophenol | Potentiometric | 6.70 | - | [3] |
| Co(II) | Salicylaldehyde-m-aminophenol | Potentiometric | 6.55 | - | [3] |
Note: Direct comparison of stability constants should be made with caution, as values are dependent on experimental conditions such as solvent and ionic strength.
Table 2: In Vitro Cytotoxicity (IC50 in µM) of Hydrazone Metal Complexes
| Complex/Ligand | Cell Line | IC50 (µM) | Reference |
| [Cu(L)2] of (E)-4-hydroxy-N′-(quinolin-2-ylmethylene)benzohydrazide | A549 | <40 | [1] |
| [Ni(L)2] of (E)-4-hydroxy-N′-(quinolin-2-ylmethylene)benzohydrazide | A549 | >40 | [1] |
| [Co(L)2] of (E)-4-hydroxy-N′-(quinolin-2-ylmethylene)benzohydrazide | A549 | >40 | [1] |
| Cu(II) complex of di(2-pyridil) ketone 1-adamantoyl hydrazine | HeLa, LS174, A549, K562, MDA-MB-231 | 0.5 - 3.2 | [4] |
| Cu(II) complex of ibuprofen-imidazole hydrazone | MDA-MB-231 | 3.4 - 6.6 | [5] |
| 5-bromosalicylaldehyde-derived hydrazones | SKW-3, HL-60 | 3.02 - 3.14 | [6] |
| 4-methoxy hydrazone derivatives | K-562 | 0.03 - 0.05 | [6] |
| 4-methoxy hydrazone derivatives | MCF-7 | 0.23 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of a hydrazone ligand and its metal complex.
Protocol 1: Synthesis of Salicylaldehyde Benzoyl Hydrazone Ligand
This protocol describes the synthesis of a Schiff base-type ligand, salicylaldehyde benzoyl hydrazone (SBH).
Materials:
-
Benzoylhydrazine
-
Salicylaldehyde
Procedure:
-
Dissolve an equimolar amount of benzoylhydrazine in ethanol.
-
Add an equimolar amount of salicylaldehyde to the solution.
-
Stir the reaction mixture at room temperature for approximately 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate several times with cold ethanol.
-
Dry the purified ligand in vacuo.
Protocol 2: Synthesis of a Copper(II)-Hydrazone Complex
This protocol details the synthesis of a copper(II) complex with a hydrazone ligand.
Materials:
-
Hydrazone ligand (synthesized as per Protocol 1)
-
Copper(II) chloride dihydrate (CuCl2·2H2O)
-
Sodium carbonate (Na2CO3)
-
Ethanol
Procedure:
-
Dissolve 1 mmol of the hydrazone ligand in ethanol.
-
In a separate flask, dissolve 1 mmol of CuCl2·2H2O in ethanol.
-
Add the ethanol solution of CuCl2·2H2O to the ligand solution under magnetic stirring.
-
Add 1 mmol of Na2CO3 to the reaction mixture.
-
Reflux the mixture for 3 hours.
-
After cooling, the solid complex that forms is collected by filtration.
-
The complex is washed with ethanol and dried.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts in the formation and study of hydrazone metal complexes.
Caption: Workflow for hydrazone metal complex synthesis and analysis.
References
- 1. Synthesis and biological evaluation of heterocyclic hydrazone transition metal complexes as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. kuey.net [kuey.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Benzaldehyde Hydrazone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of benzaldehyde (B42025) hydrazone, a compound commonly used in research and pharmaceutical development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Benzaldehyde hydrazone and its parent compounds, benzaldehyde and hydrazine (B178648), present potential health and environmental hazards.[1] Therefore, proper handling and disposal are of the utmost importance. The primary recommended methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration.[2][3] It is imperative that this chemical is not discharged into sewer systems or the environment.[2][3]
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its potential hazards. While specific toxicity data for this compound is limited, information on its constituent parts, benzaldehyde and hydrazine, provides guidance. Benzaldehyde is harmful if swallowed and can cause skin irritation.[4] Hydrazine is a known toxin and is corrosive.[5]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Skin Protection: A lab coat and chemical-resistant gloves (nitrile gloves are a suitable option).[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][5]
In the event of a spill, all sources of ignition should be removed immediately.[2][3] The spilled material should be collected using spark-proof tools and placed into a suitable, closed container for disposal.[2][3]
Quantitative Safety Data
| Parameter | Value | Species | Reference |
| Oral LD50 | 1300 mg/kg bw | Rat | [6] |
| Dermal LD50 | >1250 mg/kg bw | Rabbit | [6] |
| Aquatic Toxicity (Fish) | Acutely toxic to fish | Leuciscus idus (Golden orfe) | [7] |
| Aquatic Toxicity (Daphnia) | Harmful to daphnia | Daphnia magna | [7] |
| Biodegradability | Readily biodegradable | - | [4][7] |
Disposal Procedures
The recommended procedure for the disposal of this compound waste involves two primary options: incineration or chemical treatment by a licensed waste disposal service.
Controlled Incineration
This is the most frequently recommended method for the disposal of this compound.[2][3]
-
Procedure: The waste material should be sent to a licensed hazardous waste incineration facility. These facilities are equipped with high-temperature incinerators and flue gas scrubbing systems to ensure complete destruction of the compound and to neutralize harmful combustion byproducts.[2][3]
-
Operational Considerations: Incineration should be carried out at temperatures typically ranging from 850°C to 1300°C to ensure the complete destruction of organic compounds.[8] The process should be managed to prevent the formation of products of incomplete combustion.[9]
Chemical Treatment (for Hydrazine-Containing Waste)
For dilute aqueous solutions containing hydrazines, chemical oxidation can be an effective disposal method. However, caution is advised due to the potential for hazardous reactions.
Experimental Protocol for Oxidation with Hydrogen Peroxide:
This method is considered safer than using hypochlorites for the destruction of hydrazine-containing waste.[1][10]
-
Dilution: Ensure the concentration of the hydrazine-containing waste is 5% or less.[4]
-
Catalyst: Add a trace amount of a copper (II) salt solution (e.g., copper sulfate) to catalyze the reaction.[4]
-
Oxidation: Slowly add a dilute solution of hydrogen peroxide (H₂O₂) to the waste solution with stirring. A molar ratio of two moles of hydrogen peroxide to one mole of hydrazine is required for complete destruction. A slight excess of hydrogen peroxide is recommended.[4]
-
Monitoring: The reaction should be monitored to ensure it proceeds to completion.
-
Disposal: Once the hydrazine has been completely decomposed, the resulting solution can be neutralized and disposed of in accordance with local regulations.
Caution: The reaction of hydrazines with oxidizing agents can be exothermic. The procedure should be carried out in a controlled manner, with adequate cooling if necessary. The use of sodium hypochlorite (B82951) or calcium hypochlorite is also mentioned as a possibility for hydrazine destruction, but there are warnings about the potential for ignition and the formation of more toxic byproducts.[11][12]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. arxada.com [arxada.com]
- 5. axxence.de [axxence.de]
- 6. i-repository.net [i-repository.net]
- 7. Hydrazine - Wikipedia [en.wikipedia.org]
- 8. basel.int [basel.int]
- 9. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Benzaldehyde Hydrazone
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of benzaldehyde (B42025) hydrazone, outlining crucial personal protective equipment (PPE), detailed handling protocols, and proper disposal methods to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When working with benzaldehyde hydrazone, a comprehensive array of personal protective equipment is necessary to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.[1][2][3][4]
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][3] |
| Skin | Gloves & Protective Clothing | Chemical-impermeable gloves (e.g., Butyl rubber, Viton) and fire/flame-resistant, impervious clothing. Gloves must be inspected before use.[1][2][4][5] |
| Respiratory | Respirator | A full-face respirator or a NIOSH-approved respirator should be used if exposure limits are exceeded or if irritation occurs.[1][2][3][4] |
Hazard Identification and First Aid
This compound is classified as an irritant and can be harmful if swallowed, inhaled, or absorbed through the skin.[2] In case of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1][2][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][2][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, ensuring to flush under the eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[1][2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][4] |
Safe Handling and Storage Protocol
A systematic approach to handling and storing this compound is essential to prevent accidents and ensure the integrity of the compound.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Storage:
Accidental Release and Disposal Plan
In the event of a spill or leak, immediate and correct action is necessary to contain the situation and prevent environmental contamination.
Accidental Release Measures:
-
Evacuate: Immediately evacuate personnel from the affected area.[1][4]
-
Containment: Dike and contain the spill with inert material such as sand, vermiculite, or diatomite.[2]
-
Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[1][2][4] Use spark-proof tools and explosion-proof equipment during this process.[1][4]
-
Decontamination: Ventilate the area and wash the spill site after the material has been completely removed.[2]
Disposal Plan:
-
Waste Collection: All waste material containing this compound should be collected in suitable and closed containers.[1][4]
-
Professional Disposal: Disposal must be conducted by a licensed professional waste disposal service.[2] The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[4]
-
Regulatory Compliance: Adhere to all federal, state, and local environmental regulations for chemical waste disposal.[2] Do not allow the chemical to enter drains or sewer systems.[1][4]
-
Container Disposal: Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill after being punctured to render it unusable.[3][4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
